molecular formula C14H21NO2*HCl B613221 Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate CAS No. 209325-69-9

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Numéro de catalogue: B613221
Numéro CAS: 209325-69-9
Poids moléculaire: 235,33*36,45 g/mole
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is a useful research compound. Its molecular formula is C14H21NO2*HCl and its molecular weight is 235,33*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWBRJIWLYMTF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Synthesis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Executive Summary

This guide details the synthesis of This compound (also known as


-Benzyl-L-Isoleucine Methyl Ester). This compound serves as a critical chiral building block in the development of peptidomimetics and pharmaceutical intermediates.

The selected synthetic route prioritizes stereochemical retention at the


-carbon and 

-carbon centers, utilizing L-Isoleucine as the chiral pool starting material. The workflow consists of two primary transformations:
  • Esterification: Activation of the carboxylic acid via thionyl chloride in methanol.[1]

  • Reductive Amination: Selective

    
    -alkylation using benzaldehyde and Sodium Triacetoxyborohydride (STAB).
    

Target Molecule Profile:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.33 g/mol (Free Base)

  • Stereochemistry: L-Isoleucine configuration

    
    
    

Retrosynthetic Analysis

The synthesis is designed to disconnect the


 bond formed during benzylation and the 

bond formed during esterification. The pathway avoids direct alkylation with benzyl halides, which frequently leads to over-alkylation (formation of dibenzyl species) and racemization.

Retrosynthesis Figure 1: Retrosynthetic disconnection of N-Benzyl-L-Ile-OMe. Target Target Molecule (N-Benzyl-L-Ile-OMe) Intermediate Intermediate (L-Isoleucine Methyl Ester) Target->Intermediate C-N Disconnection (Reductive Amination) StartMat2 Reagent (Benzaldehyde) Target->StartMat2 StartMat1 Starting Material 1 (L-Isoleucine) Intermediate->StartMat1 C-O Disconnection (Esterification)

Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride

The first step protects the carboxylic acid to prevent interference during the subsequent amination and to increase solubility in organic solvents. Thionyl chloride (


) is the preferred reagent as it generates anhydrous HCl in situ, driving the reaction to completion.
Reagents & Stoichiometry
ComponentEquiv.Role
L-Isoleucine 1.0Substrate (Chiral Source)
Thionyl Chloride (

)
2.5 - 3.0Activating Agent / Acid Generator
Methanol (anhydrous) SolventReactant & Solvent
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or

    
     line).
    
  • Chilling: Charge the flask with anhydrous methanol (

    
    ) and cool to 
    
    
    
    in an ice bath.
  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: Add L-Isoleucine in one portion. The solid will initially remain suspended.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–6 hours. The solution should become clear.
    
  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Isolation: Triturate the resulting residue with diethyl ether to precipitate the product as a white solid (Hydrochloride salt).

  • Yield Expectation: 95–99%.

Critical Insight: Do not neutralize this intermediate yet. Storing it as the HCl salt prevents cyclization to diketopiperazines (DKP), a common degradation pathway for amino acid esters.

Step 2: Reductive Amination with Benzaldehyde

This step introduces the benzyl group.[2] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride (

), STAB is less basic and chemoselective for imines over aldehydes, minimizing the reduction of benzaldehyde to benzyl alcohol.
Reagents & Stoichiometry
ComponentEquiv.Role
L-Ile-OMe

HCl
1.0Amine Source
Benzaldehyde 1.1Electrophile
Triethylamine (

)
1.0Neutralizing Base (releases free amine)

(STAB)
1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (activates imine formation)
DCE or DCM Solvent1,2-Dichloroethane or Dichloromethane
Protocol
  • Free Basing (In Situ): Suspend L-Ile-OMe

    
     HCl in DCE (or DCM). Add 
    
    
    
    and stir for 15 minutes at room temperature to liberate the free amine.
  • Imine Formation: Add Benzaldehyde and Acetic Acid. Stir for 30–60 minutes.

    • Mechanistic Note: The acid catalyst promotes the dehydration of the hemiaminal intermediate to form the iminium ion.

  • Reduction: Add

    
     in portions over 10 minutes.
    
  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 20 minutes to decompose excess borohydride.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
Reaction Mechanism Workflow

ReactionMechanism Figure 2: Reductive amination pathway via STAB. Start L-Ile-OMe HCl + Benzaldehyde Base Neutralization (Et3N) Start->Base Imine Imine/Iminium Intermediate Base->Imine - H2O Reduction Hydride Transfer (STAB) Imine->Reduction Product N-Benzyl-L-Ile-OMe Reduction->Product

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following standards.

Analytical Specifications
TestMethodExpected Result
Proton NMR

-NMR (CDCl

)

7.3 (5H, m, Ph), 3.7 (3H, s, OMe), 3.6/3.8 (2H, ABq,

), 3.1 (1H, d,

-H).
Mass Spectrometry ESI-MS

Purity HPLC (C18)

Stereochemistry Optical RotationSpecific rotation depends on solvent/temp.[3] For HCl salt:

(c=1, MeOH) [1].
Troubleshooting Guide
  • Low Yield: Often caused by incomplete imine formation before adding the reducing agent.[1] Ensure the 30-minute stir time with AcOH is respected.

  • Racemization: Rare with STAB, but possible if the reaction pH is too high (strongly basic) or temperature exceeds

    
    . Keep at RT.
    
  • Polyamination: Formation of dibenzyl species is minimized by using STAB (sterically bulky) and avoiding excess benzaldehyde (>1.2 equiv).

References

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General protocol reference). Retrieved from [Link]

  • Li, J.J. (2011). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

physical and chemical properties of methyl 3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-Methylpentanoate: A Technical Monograph

Executive Summary

Methyl 3-methylpentanoate (CAS 2177-78-8) is a branched-chain ester characterized by a distinct fruity, green odor profile. Structurally, it possesses a chiral center at the C3 position, making it a valuable building block in asymmetric synthesis and pharmaceutical drug development. While naturally occurring in volatiles of Psidium guajava (guava) and tobacco, its primary industrial value lies in its utility as a lipophilic intermediate for generating complex chiral architectures. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.

Molecular Identity & Structural Analysis

The molecule consists of a pentanoate backbone with a methyl substitution at the


-position relative to the carbonyl group. This branching introduces steric bulk that influences both its volatility and hydrolytic stability compared to linear isomers.
Parameter Data
IUPAC Name Methyl 3-methylpentanoate
Common Synonyms Methyl

-methylvalerate; Pentanoic acid, 3-methyl-, methyl ester
CAS Number 2177-78-8 (Racemic)
Molecular Formula

SMILES CCC(C)CC(=O)OC
InChIKey FHASOOYJUZKVFW-UHFFFAOYSA-N
Chirality One stereocenter at C3.[1][2][3][4][5][6][7][8] Exists as (R)- and (S)-enantiomers.

Physicochemical Profile

The following data represents a consensus of experimental and predicted values suitable for process engineering and safety assessments.

Property Value Condition / Note
Molecular Weight 130.18 g/mol -
Physical State LiquidColorless to pale yellow
Boiling Point 135.1 °C@ 760 mmHg (Standard Pressure)
Density 0.880 g/mL@ 20 °C
Refractive Index 1.405

Flash Point 39.7 °C (approx. 103 °F)Closed Cup (Flammable Liquid)
Vapor Pressure 7.85 mmHg@ 25 °C (Estimated)
LogP (Octanol/Water) 2.40Lipophilic; crosses membranes easily
Solubility SolubleEthanol, Methanol, Ether
Water Solubility ~3.96 g/LPoorly soluble (Hydrophobic)
Odor Threshold Low (ppb range)Fruity, Green, Pineapple, Apple nuances

Synthetic Routes & Manufacturing

The synthesis of methyl 3-methylpentanoate typically follows Fischer esterification or oxidation-esterification sequences. The choice of pathway depends on the availability of the chiral precursor if stereochemical purity is required.

Primary Synthetic Pathway (Fischer Esterification)

The most scalable route involves the acid-catalyzed esterification of 3-methylpentanoic acid.

Synthesis cluster_0 Precursor Synthesis 3-Methyl-1-pentanol 3-Methyl-1-pentanol Oxidation (Jones/CrO3) Oxidation (Jones/CrO3) 3-Methyl-1-pentanol->Oxidation (Jones/CrO3) 3-Methylpentanoic Acid 3-Methylpentanoic Acid Oxidation (Jones/CrO3)->3-Methylpentanoic Acid Methyl 3-methylpentanoate Methyl 3-methylpentanoate 3-Methylpentanoic Acid->Methyl 3-methylpentanoate Reflux, -H2O Methanol (Excess) Methanol (Excess) Methanol (Excess)->Methyl 3-methylpentanoate H2SO4 (Cat.) H2SO4 (Cat.) H2SO4 (Cat.)->Methyl 3-methylpentanoate

Figure 1: Stepwise synthesis from alcohol precursor via oxidation and subsequent Fischer esterification.[8]

Protocol Validation:

  • Oxidation: 3-Methyl-1-pentanol is oxidized to the carboxylic acid. Note: Temperature control is critical to prevent over-oxidation or degradation.

  • Esterification: The acid is refluxed with anhydrous methanol and catalytic sulfuric acid.

  • Purification: The product is isolated via fractional distillation (BP 135°C). The water/methanol azeotrope must be managed to drive equilibrium forward.

Chemical Reactivity & Transformations

Methyl 3-methylpentanoate serves as a versatile electrophile. Its reactivity is defined by the ester functionality and the steric influence of the


-methyl group.
Key Reaction Pathways
  • Hydrolysis (Saponification):

    • Reagents: NaOH/KOH in aqueous alcohol.

    • Product: 3-Methylpentanoic acid (or salt).

    • Mechanism: Nucleophilic acyl substitution (

      
      ).
      
    • Relevance: Used to deprotect the ester in multi-step synthesis.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (

      
      ).
      
    • Product: 3-Methyl-1-pentanol.

    • Relevance: Regeneration of the primary alcohol for further functionalization.

  • 
    -Alkylation (Enolate Chemistry): 
    
    • Reagents: LDA (Lithium Diisopropylamide) at -78°C, followed by Alkyl Halide (

      
      ).
      
    • Product:

      
      -substituted derivatives.
      
    • Relevance: Crucial in drug discovery for creating quaternary centers or extending the carbon skeleton with stereocontrol.

Reactivity Methyl 3-methylpentanoate Methyl 3-methylpentanoate Hydrolysis Hydrolysis (NaOH/H2O) Methyl 3-methylpentanoate->Hydrolysis Reduction Reduction (LiAlH4) Methyl 3-methylpentanoate->Reduction Alkylation Enolate Alkylation (1. LDA, -78°C 2. R-X) Methyl 3-methylpentanoate->Alkylation 3-Methylpentanoic Acid 3-Methylpentanoic Acid (Carboxylic Acid) Hydrolysis->3-Methylpentanoic Acid 3-Methyl-1-pentanol 3-Methyl-1-pentanol (Primary Alcohol) Reduction->3-Methyl-1-pentanol Alpha-Substituted Ester Alpha-Substituted Ester (Chiral Intermediate) Alkylation->Alpha-Substituted Ester

Figure 2: Divergent reactivity profile showing metabolic (hydrolysis) and synthetic (reduction, alkylation) transformations.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


 (400 MHz):
  • 
     3.66 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinctive singlet.
  • 
     2.1-2.3 ppm (m, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.8-1.9 ppm (m, 1H): 
    
    
    
    -methine proton (
    
    
    ).
  • 
     1.2-1.4 ppm (m, 2H): 
    
    
    
    -methylene protons.
  • 
     0.9-1.0 ppm (d/t, 6H):  Overlapping methyl signals (terminal methyl and 
    
    
    
    -methyl).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 130.[4][6][7]
    
  • Base Peak: Typically m/z 74 (McLafferty rearrangement fragment characteristic of methyl esters).

  • Fragment: m/z 101 (Loss of ethyl group), m/z 99 (Loss of methoxy).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[9]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[10]

Handling Protocols:

  • Storage: Store in a cool, well-ventilated area under inert gas (Nitrogen/Argon) to prevent moisture absorption/hydrolysis.

  • PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • PubChem. (2025).[4] Methyl 3-methylpentanoate | C7H14O2 | CID 519891.[4] National Library of Medicine. [Link]

  • The Good Scents Company. (2025).[10] Methyl 3-methyl pentanoate Data Sheet. [Link]

  • ChemSrc. (2025).[8][10] Methyl 3-methylpentanoate Physicochemical Properties. [Link][6][8]

Sources

Technical Guide: Spectroscopic Characterization of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate , commonly known as


-Benzyl-L-Isoleucine Methyl Ester , represents a critical chiral building block in peptidomimetic drug design.[1] Its structural integrity—specifically the maintenance of the (2S,3S) stereochemistry during the 

-benzylation process—is paramount for downstream efficacy in protease inhibitors and chiral auxiliary applications.

This guide provides a rigorous spectroscopic profile of the molecule, focusing on the differentiation of diastereotopic signals in NMR and the detection of common epimerization byproducts (D-allo-isoleucine derivatives).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is the methyl ester of L-isoleucine, modified with a benzyl group on the


-amine.[1][2] The (2S,3S) designation confirms the retention of the natural L-isoleucine configuration.
PropertyDataNotes
IUPAC Name This compound
Common Name

-Benzyl-L-Isoleucine Methyl Ester
Often handled as HCl salt
CAS Number 402929-56-0 (HCl salt)Free base is often prepared in situ
Molecular Formula

MW: 235.32 g/mol (Free base)
Optical Rotation

(

, MeOH) [1]
Solubility Soluble in MeOH, DCM, EtOAcLow water solubility (Free base)

Synthesis & Stereochemical Context

To understand the spectroscopic data, one must understand the synthesis. The standard route involves the reductive amination of L-isoleucine methyl ester with benzaldehyde. This method is preferred over direct alkylation (benzyl bromide) to prevent over-alkylation to the tertiary amine.

Reaction Pathway Diagram

The following diagram illustrates the reductive amination workflow, highlighting the critical imine intermediate where stereochemistry is preserved.

SynthesisPathway Start L-Isoleucine Methyl Ester (HCl Salt) Inter Imine Intermediate (Schiff Base) Start->Inter DCM/Et3N Dehydration Reagent1 Benzaldehyde (1.0 eq) Reagent1->Inter Product N-Benzyl-L-Ile-OMe (2S,3S) Inter->Product Reduction rt, 12h RedAgent NaBH(OAc)3 (Mild Reducing Agent) RedAgent->Product

Figure 1: Reductive amination pathway. Use of Sodium Triacetoxyborohydride (NaBH(OAc)3) minimizes racemization compared to harsher reducing agents.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum of this molecule exhibits a distinct feature common to 

-benzyl derivatives of chiral amines: the diastereotopicity of the benzyl protons .

Because the nitrogen atom is adjacent to a chiral center (C2), the two protons on the benzyl carbon (


) are not magnetically equivalent. They typically appear as an AB quartet rather than a singlet, though this depends on solvent and field strength.
Diagnostic Chemical Shifts (

, 300-400 MHz)
Proton AssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
Aromatic Ring 7.20 – 7.40Multiplet (5H)-Confirms Benzyl group presence.
Benzyl

3.65 & 3.85 AB Quartet (

)

Hz
Critical: Diastereotopic protons due to C2 chirality.
Ester

3.70Singlet (3H)-Distinct from benzyl protons.

-CH (C2)
3.15 – 3.25Doublet (

)

Hz
Upfield shift vs. amide derivatives.

-CH (C3)
1.60 – 1.75Multiplet (1H)-Chiral center at C3.

-CH

1.15 – 1.45Multiplet (2H)-Methylene of the sec-butyl group.

-CH

0.85 – 0.95Triplet (

)

Hz
Terminal methyl.

-CH

0.80 – 0.90Doublet (

)

Hz
Methyl attached to chiral C3.

Expert Note: If you observe a splitting of the


-CH signal or a secondary set of methyl doublets/triplets, this indicates contamination with the D-allo  isomer (epimerization at C2) [2].
Carbon-13 NMR ( C NMR)

The carbon spectrum provides confirmation of the ester and the distinct aliphatic carbons of the isoleucine backbone.

  • Carbonyl (C=O):

    
    175.5 ppm (Ester).
    
  • Aromatic Carbons:

    
    140 (ipso), 128.5, 128.1, 127.0 ppm.
    
  • Benzyl

    
    : 
    
    
    
    52.0 ppm.
  • 
    -Carbon (C2): 
    
    
    
    63.5 ppm (Significant shift due to N-alkylation).
  • Methoxy (

    
    ): 
    
    
    
    51.5 ppm.
  • Side Chain:

    
    38.0 (
    
    
    
    -C), 25.0 (
    
    
    -C), 15.5 (
    
    
    -Me), 11.5 (
    
    
    -Me).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of Methoxy group (

      
      ).
      
    • Tropylium ion formation (

      
       91) is highly characteristic of the benzyl moiety.
      
Infrared Spectroscopy (FT-IR)
  • Amine (N-H): Weak stretch

    
    3300-3350 cm
    
    
    
    (Secondary amine).
  • Ester (C=O): Strong, sharp band at 1730-1745 cm

    
     .
    
  • C-H (Aliphatic): 2850-2960 cm

    
    .
    
  • Aromatic: Overtones

    
    1450-1600 cm
    
    
    
    .

Quality Control: Stereochemical Purity

A common pitfall in the synthesis of N-alkylated isoleucine derivatives is epimerization at the


-carbon, leading to the (2R,3S) diastereomer (D-allo-isoleucine derivative).
Purity Assessment Workflow Diagram

QCDecision Sample Crude Product (N-Bn-Ile-OMe) HNMR 1H NMR Analysis (Focus: 3.0 - 4.0 ppm) Sample->HNMR Check Check Alpha-Proton Signal Integrity HNMR->Check Pure Single Doublet (Pure 2S,3S) Check->Pure Clear Impure Double Set of Signals (Contains 2R,3S Epimer) Check->Impure Split Signals Action Recrystallize (HCl Salt) or Chiral HPLC Impure->Action

Figure 2: Rapid QC decision tree using NMR to detect epimerization.

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of this compound (Free Base).

  • Preparation: Suspend L-isoleucine methyl ester hydrochloride (10 mmol) in dry DCM (50 mL).

  • Neutralization: Add Triethylamine (10 mmol) to liberate the free amine. Stir for 10 min.

  • Imine Formation: Add Benzaldehyde (10 mmol) and anhydrous

    
     (to sequester water). Stir at Room Temperature (RT) for 2 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 14 mmol) portion-wise.
    
    • Why?

      
       is milder than 
      
      
      
      and prevents the reduction of the aldehyde before imine formation, increasing yield.
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    .
  • Purification: Concentrate in vacuo. If high purity is required, convert to the HCl salt by adding 4N HCl in dioxane, precipitating the white solid (mp 176-182°C) [3].

References

  • Chem-Impex International. "Benzyl-L-isoleucine methyl ester hydrochloride Product Data." Chem-Impex Catalog. Accessed 2024.[3] Link

  • Royal Society of Chemistry. "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 2017. Link

  • BenchChem. "An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride." BenchChem Technical Guides, 2025. Link (Representative Link)

Sources

Technical Monograph: Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate CAS Number: 209325-69-9 (Free Base) / 402929-56-0 (Hydrochloride Salt)[1][2][3][4]

N-Benzyl-L-Isoleucine Methyl Ester: Synthesis, Properties, and Applications[4]

Executive Summary & Chemical Identity[5]

This compound, commonly referred to as


-Benzyl-L-Isoleucine Methyl Ester , is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. It is derived from the proteinogenic amino acid L-isoleucine, retaining the specific 

stereochemistry essential for biological recognition.

This compound serves as a "capped" amino acid derivative, where the


-benzyl group modulates lipophilicity and protects the amine from non-specific reactions, while the methyl ester protects the carboxyl terminus. It is frequently employed in the development of protease inhibitors and as a chiral auxiliary in asymmetric synthesis.
Chemical Identity Data[1][2][4][5][6][7][8][9][10][11][12]
ParameterSpecification
Systematic Name This compound
Common Name

-Benzyl-L-Isoleucine Methyl Ester
CAS Number (Free Base) 209325-69-9
CAS Number (HCl Salt) 402929-56-0
Molecular Formula

(Free Base)
Molecular Weight 235.33 g/mol (Free Base) / 271.78 g/mol (HCl Salt)
SMILES CCNCC1=CC=CC=C1
Stereochemistry L-Isoleucine backbone:

Appearance Colorless oil (Free Base) / White crystalline solid (HCl Salt)

Synthetic Architecture

The synthesis of


-Benzyl-L-Isoleucine Methyl Ester is best approached through a robust, two-step convergent pathway. This protocol prioritizes stereochemical retention and yield maximization.
Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical reagents and intermediate states.

SynthesisPath L_Ile L-Isoleucine (Start) Esterification Step 1: Fisher Esterification (SOCl2, MeOH) L_Ile->Esterification Activation Inter_1 L-Ile Methyl Ester HCl (Intermediate) Esterification->Inter_1 Reflux/Evap Red_Am Step 2: Reductive Amination (PhCHO, NaBH(OAc)3) Inter_1->Red_Am + Benzaldehyde + Base (TEA) Product N-Benzyl-L-Ile-OMe (Final Product) Red_Am->Product Reduction

Figure 1: Synthetic pathway converting L-Isoleucine to its N-benzylated methyl ester derivative.

Detailed Experimental Protocol
Step 1: Methyl Esterification (Fisher Esterification)

Objective: Protect the carboxylic acid to prevent side reactions during amination.

  • Reagents: L-Isoleucine, Thionyl Chloride (

    
    ), Methanol (anhydrous).
    
  • Protocol:

    • Suspend L-Isoleucine (1.0 eq) in anhydrous methanol (0.5 M concentration) at 0°C.

    • Dropwise add

      
       (1.2 eq) over 30 minutes. Note: Exothermic reaction; maintain T < 10°C.
      
    • Reflux the mixture for 4–6 hours until TLC indicates consumption of starting material.

    • Concentrate in vacuo to yield L-Isoleucine Methyl Ester Hydrochloride as a white solid.

    • Validation:

      
       NMR should show a singlet methyl ester peak at 
      
      
      
      ppm.
Step 2: Reductive Amination

Objective: Selective mono-alkylation of the amine using benzaldehyde.

  • Reagents: L-Ile-OMe

    
    HCl, Benzaldehyde, Sodium Triacetoxyborohydride (
    
    
    
    ), Triethylamine (TEA), DCE (Dichloroethane).
  • Protocol:

    • Dissolve L-Ile-OMe

      
      HCl (1.0 eq) in DCE. Add TEA (1.0 eq) to liberate the free amine.
      
    • Add Benzaldehyde (1.05 eq) and stir for 30 minutes to form the imine intermediate.

    • Add

      
       (1.4 eq) in portions. Rationale: This mild reducing agent favors the imine over the aldehyde, preventing alcohol byproducts.
      
    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM, dry organic layer over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation. The following parameters define a "pass" for the synthesized material.

NMR Characterization Criteria

The structure is confirmed if the following signals are present in the


 NMR (

, 400 MHz):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.40Multiplet5HBenzyl Phenyl Group
Benzylic

3.65 & 3.85Doublets (AB System)2H

(Diastereotopic)
Methyl Ester 3.70Singlet3H


-Proton
3.10 – 3.20Doublet1H

Backbone 0.85 – 1.90Multiplets--Isoleucine Side Chain
Purity & Chirality[8]
  • HPLC Purity:

    
     (Area under curve).
    
  • Optical Rotation:

    
     (
    
    
    
    , MeOH) for the HCl salt [1].[4][5] Significant deviation implies racemization during the esterification or amination steps.

Applications in Drug Discovery[8][14]

The


-benzyl moiety is not merely a protecting group; it is a functional modification that alters the physicochemical profile of the amino acid.
Peptidomimetics

Incorporating


-benzyl amino acids into peptide backbones reduces the conformational flexibility of the peptide chain. This constraint can lock peptides into bioactive conformations (e.g., 

-turns), increasing affinity for receptors.
Proteolytic Stability

Peptide bonds adjacent to


-alkylated residues are highly resistant to enzymatic cleavage by proteases. Drugs designed with this motif exhibit extended half-lives in vivo compared to their natural counterparts.
Chiral Auxiliaries

The


 stereocenter of the isoleucine backbone provides a rigorous chiral environment. This molecule can be used to induce stereoselectivity in subsequent reactions attached to the nitrogen or carboxyl terminus.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage:

    • Free Base: Store at -20°C under inert atmosphere (

      
       or Ar) to prevent oxidation.
      
    • HCl Salt: Hygroscopic. Store at 2–8°C in a desiccator.

  • Handling: Use standard PPE. Avoid inhalation of dusts (HCl salt).

References

  • BenchChem. (2025).[4] An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride. Retrieved from

  • BLD Pharm. (n.d.).[1][6] this compound Product Page. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary for N-Benzyl-L-isoleucine methyl ester. Retrieved from

  • Chem-Impex. (n.d.). Benzyl-L-isoleucine methyl ester hydrochloride Specifications. Retrieved from

Sources

mechanism of action of N-benzylideneaminoglycinates in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the mechanistic role of N-benzylideneaminoglycinates (and their benzophenone congeners) as the premier nucleophilic glycine equivalents in asymmetric synthesis. These substrates serve as "masked" amino acids, enabling the enantioselective construction of


-amino acids via C-C bond formation.

The guide focuses on the two dominant mechanistic pathways utilized in modern drug discovery:

  • Organocatalytic Phase-Transfer Catalysis (PTC): Utilizing chiral quaternary ammonium salts (O'Donnell/Maruoka systems).

  • Metal-Templated Synthesis: Utilizing chiral Ni(II) complexes (Belokon systems).[1]

Part 1: The Chemical Architecture

The "Masked" Glycine

The core challenge in


-amino acid synthesis is the high pKa (~29 in DMSO) of the 

-proton in simple glycine esters, which makes deprotonation difficult without destroying the ester.

N-benzylideneaminoglycinates solve this by converting the primary amine into an imine (Schiff base). This transformation exerts a profound electronic effect:

  • Acidity Enhancement: The electron-withdrawing nature of the C=N bond, combined with the ester carbonyl, creates a 1,3-dipole system . This lowers the pKa of the

    
    -proton to approximately 18–19 (DMSO) , making it accessible to mild bases (e.g., KOH, 
    
    
    
    ).
  • Resonance Stabilization: Upon deprotonation, the negative charge is delocalized across the 2-azaallyl anion system, stabilizing the enolate.

Aldimine vs. Ketimine

While the prompt specifies N-benzylidene (aldimine, derived from benzaldehyde), practical applications often utilize N-diphenylmethylene (ketimine, derived from benzophenone).

  • Aldimines (N-benzylidene): Structurally simpler but prone to hydrolysis and

    
    -proton racemization. They are the preferred ligands for Metal-Templated  systems where the metal locks the geometry.
    
  • Ketimines (N-diphenylmethylene): Significantly more stable against hydrolysis. These are the "Gold Standard" for Organocatalytic PTC (O'Donnell substrates).

Part 2: Organocatalytic Mechanism (Phase-Transfer Catalysis)

This pathway relies on the formation of a transient, chiral ion pair between the enolate of the glycine Schiff base and a chiral quaternary ammonium catalyst (


).
The Interfacial Mechanism
  • Deprotonation: Occurs at the interface of the solid/liquid or liquid/liquid biphasic system. The base (e.g., 50% KOH) removes the

    
    -proton.
    
  • Ion Exchange: The achiral cation (e.g.,

    
    ) is replaced by the lipophilic chiral quaternary ammonium cation (
    
    
    
    ).
  • Chiral Ion Pair Formation: The lipophilic ion pair [

    
    
    
    
    
    Enolate
    
    
    ] migrates into the organic phase (toluene/DCM).
  • Enantiofacial Differentiation: The bulky, chiral catalyst shields one face of the planar 2-azaallyl enolate.

  • Alkylation: The electrophile (R-X) attacks the unshielded face.

Visualization: The Catalytic Cycle

PTC_Mechanism Substrate Glycine Schiff Base (Organic Phase) Interface Interface (Deprotonation by KOH) Substrate->Interface Diffusion Enolate Azaallyl Enolate (Interface/Organic) Interface->Enolate - H2O, - KX IonPair Chiral Contact Ion Pair [Q*N+ ... Enolate-] Enolate->IonPair + Catalyst (Ion Exchange) Catalyst Chiral Q*N+ X- (Catalyst) Product Chiral Product (Organic Phase) IonPair->Product + R-X (Electrophile) (Rate Determining Step) Product->Substrate Hydrolysis to AA Product->Catalyst Release Catalyst

Figure 1: The Phase-Transfer Catalysis cycle showing the critical interfacial deprotonation and organic-phase ion-pairing.

Part 3: Metal-Templated Mechanism (Belokon's Complex)

In this pathway, the N-benzylidene moiety acts as a ligand. This is a stoichiometric or catalytic approach often used when extremely high purity (>99% ee) is required for complex amino acids.

The Mechanism
  • Template Formation: The glycine Schiff base coordinates to a Ni(II) center, along with a chiral auxiliary (e.g., derived from proline or benzylproline).[1]

  • Thermodynamic Locking: The complex adopts a rigid, square-planar geometry. The chirality of the auxiliary forces the phenyl rings into a specific conformation, effectively "walling off" one face of the glycine

    
    -carbon.
    
  • Activation: The coordination to the electropositive Ni(II) center significantly acidifies the

    
    -proton, allowing deprotonation by weak bases (e.g., DBU or even 
    
    
    
    ).
  • Stereocontrol: The electrophile must approach from the face opposite the shielding steric bulk (typically the re-face or si-face depending on the auxiliary configuration).

Visualization: Steric Shielding Model

Ni_Complex Ni Ni(II) N_Imine N (Imine) Ni->N_Imine O_Carboxyl O (Carboxyl) Ni->O_Carboxyl Auxiliary Chiral Auxiliary Ni->Auxiliary AlphaC α-Carbon (Reactive Center) N_Imine->AlphaC O_Carboxyl->AlphaC Shield Steric Shield (Blocked Face) Auxiliary->Shield Steric Projection AlphaC->Shield No Attack

Figure 2: Simplified topology of the Belokon Ni(II) complex. The chiral auxiliary projects steric bulk that blocks one face of the


-carbon.

Part 4: Experimental Protocol (Organocatalytic Alkylation)

Objective: Synthesis of (S)-Phenylalanine derivative via O'Donnell Phase Transfer Catalysis. Substrate: N-(diphenylmethylene)glycine tert-butyl ester. Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Corey-Lygo type) or standard Maruoka Catalyst.

Reagents & Setup
ReagentEquivalentsRole
Glycine Imine 1.0 equivNucleophile
Benzyl Bromide 1.2 equivElectrophile
Chiral Catalyst 0.01 - 0.10 equivPhase Transfer Catalyst
50% KOH (aq) 10.0 equivBase (Aqueous Phase)
Toluene SolventOrganic Phase
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the Glycine Imine (1.0 equiv) and the Chiral Catalyst (1 mol% - 10 mol%) in Toluene (0.1 M concentration relative to substrate).

  • Cooling: Cool the mixture to 0°C (or -20°C for higher ee) using a cryostat or ice/salt bath. Causality: Lower temperature suppresses the background racemic reaction and enhances the rigidity of the ion pair.

  • Base Addition: Add 50% aqueous KOH (10 equiv) vigorously.

  • Electrophile Addition: Add Benzyl Bromide (1.2 equiv) dropwise.

  • Reaction: Stir vigorously (critical for PTC) at 0°C. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting imine spot should disappear, replaced by a less polar product spot.

  • Quench: Once complete (usually 1-4 hours), dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel).
    
  • Hydrolysis (Optional): To release the free amino acid, treat the product with 1N HCl in THF/Water (1:1) for 2 hours at RT.

Self-Validating Checkpoints
  • Visual Check: The reaction mixture often changes color (yellow to orange/red) indicating enolate formation.

  • Stirring Rate: If conversion is slow, increase stirring rate. PTC is diffusion-controlled; the interfacial surface area is the rate-limiting factor.

Part 5: References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Catalysts." Accounts of Chemical Research. 
    
  • Ooi, T., & Maruoka, K. (2000). "Practical Catalytic Enantioselective Synthesis of

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.[2][3]
  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of

    
    -amino acids." Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Corey, E. J., et al. (1997).[3] "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society.[2][3]

  • List, B. (2021). "Nobel Lecture: Asymmetric Organocatalysis." NobelPrize.org.

Sources

Advanced Strategies for Chiral Amino Acid Ester Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral amino acid esters is a foundational operation in peptide therapeutics, peptidomimetics, and small-molecule drug discovery. While seemingly trivial, the esterification of optically active amino acids presents a unique set of challenges—primarily the risk of racemization at the


-carbon and the need for orthogonal protection strategies.

This technical guide moves beyond basic textbook procedures to analyze field-proven methodologies. It focuses on three distinct pillars: Classical Chemical Activation , Asymmetric Phase-Transfer Catalysis , and Biocatalytic Resolution . Each section details the mechanistic causality, experimental protocols, and critical control points necessary to maintain high enantiomeric excess (


).

Part 1: The Racemization Challenge

The primary failure mode in chiral amino acid ester synthesis is the loss of optical purity. Understanding the mechanism of racemization is the only way to prevent it.

Mechanism: The 5(4H)-Oxazolone Pathway

Racemization rarely occurs through direct enolization of the ester. Instead, it proceeds via the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1] This cyclization is promoted by the activation of the carboxyl group in the presence of an amide NH (from the


-protecting group or peptide bond).
  • Cyclization: The carbonyl oxygen of the

    
    -acyl group attacks the activated carboxyl carbon.
    
  • Deprotonation: The resulting oxazolone has a highly acidic proton at the C-4 position (formerly the

    
    -carbon).
    
  • Aromatization: Base-mediated deprotonation creates a resonance-stabilized, planar anion (pseudo-aromatic oxazole system).

  • Reprotonation: Protonation occurs non-stereoselectively, resulting in a racemic mixture.

Critical Insight: Urethane protecting groups (Boc, Fmoc, Cbz) significantly suppress this pathway because the carbamate oxygen is less nucleophilic than an amide oxygen, reducing the rate of oxazolone formation.

Racemization Start L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization (Nu: Attack) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (-H+) Racemic Racemic Mixture (L- and D-Isomers) Oxazolone->Racemic Hydrolysis/Coupling Enolate->Oxazolone Reprotonation

Figure 1: The 5(4H)-oxazolone pathway, the primary mechanism for racemization during amino acid activation.

Part 2: Classical Chemical Synthesis (Thionyl Chloride)

For simple alkyl esters (methyl, ethyl, benzyl) of unprotected or


-protected amino acids, the thionyl chloride (

) method remains the industry standard due to its scalability and cost-efficiency.
Mechanistic Causality

This reaction generates anhydrous


 in situ. The high acidity protonates the amino group (preventing nucleophilic attack on the carbonyl) and activates the carboxyl group.
  • Why Thionyl Chloride? It acts as a dehydrating agent, driving the equilibrium toward the ester while scavenging water produced during the reaction (

    
    ).
    
  • Temperature Control: The reaction is highly exothermic. Adding

    
     to alcohol at 
    
    
    
    creates a "reactive solvent" of alkyl sulfite and
    
    
    , preventing the charring of the amino acid.
Protocol: Methyl Ester Hydrochloride Synthesis

Scope: Applicable to natural and unnatural amino acids (e.g., L-Phenylalanine).

  • Preparation of Reagent: Chill anhydrous methanol (

    
     of amino acid) to 
    
    
    
    to
    
    
    under nitrogen.
  • Activation: Dropwise add thionyl chloride (

    
     equivalents) to the methanol. Caution: Massive gas evolution (
    
    
    
    ). Stir for 30 minutes to form the
    
    
    -methanol solution.
  • Addition: Add the solid L-amino acid in one portion. The solution may remain a suspension initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. The solid will dissolve as the ester forms.
    
  • Workup: Concentrate in vacuo to remove solvent and excess

    
    . Co-evaporate with diethyl ether or toluene to remove traces of acid.
    
  • Crystallization: Recrystallize from methanol/ether to yield the L-amino acid methyl ester hydrochloride.

Self-Validation:

  • TLC: Disappearance of the baseline spot (free amino acid) and appearance of a higher

    
     spot (ester).
    
  • Melting Point: Sharp melting point indicates high purity; a broad range suggests racemization or hydrolysis.

Part 3: Asymmetric Synthesis via Phase-Transfer Catalysis

When synthesizing non-proteinogenic amino acid esters from achiral precursors, the O'Donnell Schiff Base method is the authoritative approach. It utilizes Phase-Transfer Catalysis (PTC) to alkylate glycine imines enantioselectively.[2]

Mechanistic Causality

The reaction relies on the acidity of the


-protons in glycine Schiff bases (benzophenone imines).
  • Biphasic System: An organic solvent (toluene/DCM) contains the substrate and electrophile, while a solid base (

    
    ) or aqueous base handles deprotonation.
    
  • Chiral Catalyst: A chiral quaternary ammonium salt (derived from Cinchona alkaloids) forms an ion pair with the enolate at the interface.[3]

  • Shielding: The bulky chiral catalyst blocks one face of the planar enolate, forcing the electrophile to attack from the opposite side, establishing the stereocenter.

Protocol: O'Donnell Alkylation

Substrate:


-(Diphenylmethylene)glycine tert-butyl ester.
Catalyst: 

-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (

).
  • Setup: In a reaction vessel, combine the glycine imine ester (

    
     equiv), the alkyl halide (e.g., benzyl bromide, 
    
    
    
    equiv), and the chiral PTC catalyst (
    
    
    equiv) in toluene.
  • Initiation: Cool to

    
     (lower temperature improves enantioselectivity). Add 
    
    
    
    aqueous
    
    
    (
    
    
    equiv) with vigorous stirring.
  • Reaction: Monitor by HPLC. The reaction typically completes in 4-12 hours.

  • Quench: Dilute with water and extract with ethyl acetate.

  • Hydrolysis (Deprotection): Treat the crude imine with

    
     citric acid or 
    
    
    
    
    
    in THF at room temperature. The benzophenone is cleaved, yielding the free chiral amino acid ester.

PTC_Workflow Step1 Glycine Imine Ester (Achiral Precursor) Step2 Biphasic Alkylation (Chiral PTC + Base + R-X) Step1->Step2 Step3 Chiral Schiff Base (Enantioenriched) Step2->Step3 Stereoselective C-C Bond Formation Step4 Acid Hydrolysis Step3->Step4 Imine Cleavage Result Chiral Amino Acid Ester (>90% ee) Step4->Result

Figure 2: Workflow for the asymmetric synthesis of amino acid esters using Phase-Transfer Catalysis.

Part 4: Biocatalytic Resolution (Green Chemistry)

Enzymatic methods, specifically using Lipases (e.g., Candida antarctica Lipase B, CALB), offer mild conditions that completely avoid racemization risks associated with chemical bases.

Kinetic Resolution (KR)

Lipases are highly stereoselective. They will preferentially hydrolyze one enantiomer of a racemic ester (usually the L-isomer) or esterify one enantiomer of a racemic acid.

Protocol: Lipase-Catalyzed Hydrolysis

Substrate: Racemic


-acetyl amino acid ethyl ester.
Enzyme:  Immobilized CALB (e.g., Novozym 435).
  • Medium: Suspend the racemic ester in phosphate buffer (

    
    ) with 
    
    
    
    cosolvent (acetonitrile) to improve solubility.
  • Addition: Add immobilized lipase (

    
     relative to substrate).
    
  • Incubation: Shake at

    
    . Maintain 
    
    
    
    by automatic titration with
    
    
    if necessary (for large scale).
  • Termination: Stop when conversion reaches

    
     (theoretical maximum for KR).
    
  • Separation:

    • L-Enantiomer: Now exists as the free acid (water soluble).

    • D-Enantiomer: Remains as the ester (organic soluble).

    • Extract the ester with ethyl acetate. Acidify the aqueous layer and extract the L-acid.

Part 5: Comparative Selection Guide

FeatureThionyl Chloride MethodO'Donnell PTC MethodLipase Kinetic Resolution
Primary Application Simple esterification of pure L-amino acids.Creating new chiral amino acids from achiral glycine.Separating racemic mixtures into pure enantiomers.[1][4]
Racemization Risk Low (if temp controlled).None (Stereoselective synthesis).Zero (Enzymatic specificity).
Scalability High (Kg to Ton scale).Moderate (Reagent costs).High (Reusable immobilized enzymes).
Key Reagents

, Alcohol.[5]
Cinchona PTC, Alkyl Halide.CALB, Buffer/Solvent.
Limitation Acid-sensitive side chains (e.g., Trp, Gln) may degrade.Requires multistep synthesis of precursor.Max 50% yield (unless Dynamic KR is used).[6]

References

  • Classic Esterification : Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987).[7] Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A.

  • O'Donnell PTC Method : O'Donnell, M. J. (2004).[2] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. 
    
  • Lipase Resolution : Houng, J. Y., Wu, M. L., & Chen, S. T. (1996).[8] Kinetic resolution of amino acid esters catalyzed by lipases. Chirality.

  • Racemization Mechanisms : BenchChem Technical Support. (2025).[1][7] Preventing Racemization in Amino Acid Derivative Reactions.

  • Green Synthesis : Swain, S. P., & Khanra, M. (2024).[9] Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.[9]

Sources

Discovery of Novel Chiral Synthons for Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel Chiral Synthons for Asymmetric Synthesis Content Type: Technical Whitepaper / Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The pharmaceutical industry's reliance on the "chiral pool"—naturally occurring enantiopure building blocks—is increasingly insufficient for modern drug discovery. As molecular complexity rises and the demand for novel IP-secure chemical space grows, the discovery of novel chiral synthons has become a critical frontier. This guide details the strategic discovery, synthesis, and application of emerging chiral synthons, focusing on high-value motifs like alpha-chiral bicyclo[1.1.1]pentanes (BCPs), chiral sulfinamides, and stereoinvertive boron-ate complexes.

Strategic Discovery Frameworks

The traditional serendipitous discovery of chiral synthons is being replaced by a systematic, data-driven workflow integrating Generative AI and High-Throughput Screening (HTS).

The AI-HTS Feedback Loop

Modern discovery utilizes Generative AI to propose novel scaffolds that are structurally distinct from known patents but synthetically accessible. These candidates are synthesized and subjected to HTS, with results feeding back into the model to refine predictive accuracy.

DiscoveryWorkflow AI Generative AI Model (De Novo Design) Library Virtual Compound Library AI->Library Propose Scaffolds Synthesis Automated/Parallel Synthesis Library->Synthesis Filter for Accessibility HTS High-Throughput Screening (HTS) Synthesis->HTS Crude Mixtures Data Activity & Enantiopurity Data (CD/MS) HTS->Data Assay Results Data->AI Feedback Loop (Retraining) Validation Hit Validation & Scale-up Data->Validation >95% ee Hits

Caption: A closed-loop discovery cycle where HTS data refines AI generative models to identify non-obvious chiral synthons.

Emerging Classes of Novel Chiral Synthons

Three classes of synthons have recently emerged as transformative tools for asymmetric synthesis, offering new vectors for drug design.

Alpha-Chiral Bicyclo[1.1.1]pentanes (BCPs)

BCPs are established bioisosteres for para-phenyl rings and tert-butyl groups, improving solubility and metabolic stability.[1] The frontier challenge has been synthesizing alpha-chiral BCPs —where the stereocenter is immediately adjacent to the bridgehead carbon.

  • Significance: Allows for the creation of chiral bioisosteres of benzylic pharmacophores.

  • Key Method: Iridium-catalyzed 1,3-difunctionalization of [1.1.1]propellane (Aggarwal et al., 2020).[2][3][4][5]

S(IV)-Chiral Sulfinamides & Sulfinimidate Esters

Sulfur stereocenters are underutilized in drug design due to synthetic challenges.

  • Recent Advance (2025): A dynamic kinetic resolution (DKR) strategy using sulfonyl chloride activation and cinchona alkaloid catalysis allows for the enantioselective synthesis of sulfinimidate esters from racemic sulfinamides.[6]

  • Utility: Precursors to chiral sulfoximines and sulfonimidamides.[7]

Stereoinvertive Chiral Boron-ate Complexes

Chiral boronic esters are typically stable intermediates. However, recent protocols convert them into "boron-ate" complexes by adding aryllithiums.

  • Mechanism: These complexes act as chiral nucleophiles that react with electrophiles with complete inversion of stereochemistry , enabling programmable C-C and C-heteroatom bond formation.

Detailed Experimental Protocol

Subject: Catalytic Asymmetric Synthesis of Alpha-Chiral BCPs Methodology: Iridium-Catalyzed 1,3-Difunctionalization of [1.1.1]Propellane.[2][3][4] Source Grounding: Based on the work of Aggarwal et al. (Org.[2][4][5] Lett. 2020) and subsequent optimizations.

Mechanistic Rationale

This protocol bypasses the need for pre-functionalized BCPs. It utilizes the strain energy of [1.1.1]propellane to drive ring opening with a Grignard reagent, forming a BCP-Grignard species. This intermediate is transmetallated to zinc and undergoes an iridium-catalyzed asymmetric allylic substitution.

Figure 2: Reaction Pathway for Alpha-Chiral BCP Synthesis

ReactionPathway Propellane [1.1.1]Propellane BCP_Mg Intermediate A: BCP-Grignard Propellane->BCP_Mg Ring Opening Grignard R-MgBr (Nucleophile) Grignard->BCP_Mg Ring Opening BCP_Zn Intermediate B: BCP-Zinc Reagent BCP_Mg->BCP_Zn + ZnBr2 Zn_Salt ZnBr2 (Transmetallation) Product Alpha-Chiral BCP (High ee) BCP_Zn->Product Asymmetric Allylic Substitution Allyl Allyl Carbonate (Electrophile) Allyl->Product Asymmetric Allylic Substitution Ir_Cat [Ir(COD)Cl]2 + Chiral Ligand (Catalyst) Ir_Cat->Product Asymmetric Allylic Substitution

Caption: Sequential formation of BCP-metal species followed by enantioselective trapping.

Step-by-Step Procedure

Reagents & Equipment:

  • [1.1.1]Propellane (0.5 M in Et2O) - Handle with care, volatile.

  • Aryl Grignard reagent (e.g., PhMgBr, 1.0 M in THF).

  • Zinc bromide (ZnBr2), anhydrous.

  • [Ir(COD)Cl]2 (Catalyst precursor).

  • Chiral Phosphoramidite Ligand (e.g., Feringa-type).

  • Allyl methyl carbonate.

  • Flame-dried Schlenk flasks, Argon atmosphere.

Protocol:

  • Catalyst Activation:

    • In a flame-dried Schlenk flask, dissolve [Ir(COD)Cl]2 (2.0 mol%) and the Chiral Ligand (4.0 mol%) in dry THF (2 mL).

    • Stir at room temperature for 30 minutes to form the active catalytic complex.

    • Add propylamine (1.0 equiv relative to Ir) to activate the complex (forming the active iridacycle).

  • Formation of BCP-Zinc Reagent:

    • In a separate flask, cool the [1.1.1]propellane solution (1.0 mmol) to 0°C.

    • Add PhMgBr (1.1 equiv) dropwise. Stir for 15 mins at 0°C. Observation: The strain release drives rapid formation of the BCP-Grignard.

    • Add a solution of anhydrous ZnBr2 (1.2 equiv in THF) to the mixture. Stir for 10 mins at 0°C to generate the BCP-Zinc species (Intermediate B).

  • Asymmetric Allylic Substitution:

    • Transfer the active Iridium catalyst solution into the BCP-Zinc flask via cannula.

    • Immediately add Allyl methyl carbonate (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Work-up & Purification:

    • Quench with sat. aq. NH4Cl. Extract with Et2O (3x).

    • Dry combined organics over MgSO4 and concentrate carefully (BCPs can be volatile).

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • Yield: Expect 60-80%.

    • Enantiopurity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Expect >90% ee.

    • Structure: Confirm 1H NMR for the characteristic BCP bridgehead proton (approx. 1.9-2.2 ppm).

Comparative Data: Synthon Efficiency

Synthon ClassChirality TypePrimary ApplicationTypical ee%Key Limitation
Alpha-Chiral BCPs Carbon (sp3)Bioisostere for benzylic groups90-96%Volatility of precursors; cost of propellane.
Chiral Sulfinamides Sulfur (IV)Ligands, Auxiliaries, Sulfoximines>95%Stability of some sulfinyl chlorides.
Boron-ate Complexes Boron-ActivatedStereoinvertive C-C bond formation92-99%Requires cryogenic conditions (-78°C).
Chiral Amines Carbon (sp3)Organocatalysts, Building blocks>98%Atom economy in classical resolution routes.

References

  • Iridium-Catalyzed Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes by 1,3-Difunctionalization of [1.1.1]Propellane Source: Organic Letters (2020) URL:[Link]

  • Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation Source: Angewandte Chemie International Edition (2025) URL:[Link]

  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality Source: Science Advances (2025) URL:[Link]

  • Integrating Generative AI with High-Throughput Screening for Accelerated Drug Discovery Source: SSRN (2025) URL:[8][9][Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines Source: Chemical Society Reviews (2020) URL:[Link]

Sources

Technical Guide: Foundational Chemistry of Chiral Auxiliaries in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical deep-dive into the three most commercially and academically significant chiral auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides . Unlike catalytic methods which rely on transient interactions, chiral auxiliaries offer stoichiometric reliability, making them indispensable in early-phase drug discovery where material throughput and absolute stereochemical certainty are paramount.

Part 1: Mechanistic Foundations

The Zimmerman-Traxler Transition State

The predictive power of auxiliary-based synthesis largely rests on the Zimmerman-Traxler (Z-T) transition state model .[1][2] This model rationalizes the stereochemical outcome of aldol reactions by proposing a chair-like six-membered transition state involving the metal center (typically Boron, Titanium, or Lithium).

Critical Mechanism:

  • Chelation: The metal center coordinates to both the enolate oxygen and the aldehyde oxygen, locking the conformation.

  • Steric Minimization: Large substituents (R groups) prefer equatorial positions to minimize 1,3-diaxial interactions.

  • Dipole Opposition: In Evans enolates, the auxiliary's carbonyl dipole opposes the enolate oxygen dipole, further rigidifying the geometry.

Visualizing the Stereocontrol:

ZimmermanTraxler Substrate Prochiral Aldehyde + Z-Enolate TS Zimmerman-Traxler TS (Chair-like 6-Membered Ring) Substrate->TS Coordination Interactions 1. Metal Chelation (B/Ti) 2. R-Group Equatorial Pref. 3. Dipole Minimization TS->Interactions Stabilizing Factors Product Syn-Aldol Adduct (High Diastereoselectivity) TS->Product C-C Bond Formation Interactions->TS

Caption: The Zimmerman-Traxler model predicting syn-aldol formation via a rigid, chair-like transition state.

Part 2: The Evans Oxazolidinone (Aldol Focus)

Primary Utility: Asymmetric Aldol and Alkylation reactions.[3] Key Reagent: Boron triflates (


) for soft enolization.
Mechanistic Causality

The Evans auxiliary utilizes a "valinol" or "phenylalanine" derived oxazolidinone ring. The bulky group at the C4 position sterically shields one face of the enolate.

  • Z-Enolate Formation: Using a Lewis acid like

    
     and a weak amine base (DIPEA) kinetically favors the Z-enolate  due to minimization of 
    
    
    
    strain.
  • Stereochemical Outcome: The Z-enolate reacts with aldehydes via the Z-T transition state to yield the 2,3-syn aldol product with high diastereoselectivity (dr > 99:1).

Validated Experimental Protocol: Evans Syn-Aldol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Enolization (The Critical Checkpoint)

  • Setup: Flame-dry a 2-neck RBF under Argon. Add N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Cooling: Cool to 0°C . This temperature is crucial for the initial Lewis Acid coordination.

  • Addition: Add

    
     (1.1 equiv) dropwise. Observation: Solution may turn faint yellow.
    
  • Base Addition: Add DIPEA (1.2 equiv) slowly. Stir at 0°C for 15 min, then cool to -78°C .

    • Self-Validation: If the solution turns dark brown or black at this stage, moisture was present or the temperature spiked; the dr will be compromised.

Step 2: Aldol Addition

  • Aldehyde Addition: Add the aldehyde (1.2 equiv, neat or in DCM) dropwise down the side of the flask to precool it.

  • Reaction: Stir at -78°C for 1 h, then warm to 0°C over 1 h.

  • Quench: Add pH 7 buffer and methanol.

  • Oxidative Workup: Add 30%

    
     carefully to cleave the B-C bond. Caution: Exothermic.
    
Cleavage & Recovery[3][4][5][6]
  • Hydrolysis (Acid):

    
     (Standard). Yields carboxylic acid.[4]
    
  • Reduction:

    
     (Reductive). Yields primary alcohol.[3]
    
  • Weinreb:

    
    . Yields Weinreb amide.[5]
    

Part 3: The Myers Pseudoephedrine (Alkylation Focus)

Primary Utility: Asymmetric Alkylation of Amides.[6] Key Reagent: Lithium Chloride (LiCl) as a de-aggregating agent.[7]

Mechanistic Causality

Andrew Myers' system uses pseudoephedrine as a chiral scaffold.[4] The amide enolate is prone to forming unreactive aggregates.

  • Role of LiCl: The addition of 6 equiv of LiCl breaks up these aggregates, forming a reactive monomeric or lower-order enolate species. This accelerates the reaction rate by orders of magnitude and ensures high dr.

  • Stereocontrol: The solvent-separated ion pair allows the electrophile to attack anti to the bulky pseudoephedrine substituents.

Validated Experimental Protocol: Myers Alkylation

Reference: Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 6496.[8]

Step 1: Drying LiCl (The "Gotcha" Step)

  • Critical: Commercial anhydrous LiCl is hygroscopic. It must be flame-dried in the reaction flask under high vacuum immediately before use.

  • Protocol: Place LiCl (6 equiv) in the flask. Heat with a heat gun under vacuum until the solid flows freely and no water condenses on the glass. Cool under Argon.

Step 2: Enolate Formation

  • Slurry: Add diisopropylamine (2.2 equiv) and THF to the LiCl. Cool to -78°C.[9]

  • LDA Gen: Add

    
     (2.1 equiv). Warm to 0°C briefly, then cool back to -78°C.[9]
    
    • Self-Validation: The mixture should be a turbid white suspension (LiCl/LDA). If it is clear, the LiCl may be wet or insufficient.

  • Amide Addition: Add the pseudoephedrine amide (1.0 equiv) in THF.

  • Alkylation: Add the alkyl halide (electrophile).

  • Monitoring: The reaction is often complete within 1-2 hours at 0°C.

Part 4: The Ellman Sulfinamide (Amine Focus)

Primary Utility: Asymmetric Synthesis of Amines. Key Reagent: Titanium Ethoxide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[10]
Mechanistic Causality

Tert-butanesulfinamide (


) serves as a chiral ammonia equivalent.[10][11][12]
  • Condensation: The sulfur center is stereogenic. Condensation with a ketone/aldehyde yields a chiral N-sulfinyl imine.[13][10][11]

  • Ti(OEt)4 Role: Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

  • Addition: Grignard or organolithium reagents add to the imine bond. The bulky

    
     group directs the nucleophile to the less hindered face (via a cyclic transition state with Mg/Li).
    
Validated Experimental Protocol: Imine Formation

Reference: Ellman, J. A. et al. J. Org.[10] Chem. 1999, 64, 1278.[10][12]

  • Mixing: Combine ketone (1.0 equiv) and (R)-t-butanesulfinamide (1.1 equiv) in THF.

  • Activation: Add

    
     (2.0 equiv) under Argon.
    
    • Observation: Solution typically turns light yellow/orange.

  • Heating: Heat to 60-70°C for 12-24 hours.

    • Self-Validation: Monitor by TLC. The sulfinamide spot will disappear, and a less polar imine spot will appear.

  • Workup: Pour into brine with vigorous stirring. The Titanium salts will precipitate as a white solid. Filter through Celite.[12]

Part 5: Comparative Analysis & Decision Matrix

Technical Comparison Table
FeatureEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Product Syn-Aldols (OH-C-C=O)Alpha-Chiral Acids/AlcoholsChiral Amines
Bond Formed C-C (Aldol)C-C (Alkylation)C-N (Imine), then C-C
Key Reagent


(anhydrous)

Atom Economy Low (Auxiliary is heavy)ModerateHigh (Auxiliary is small)
Recovery Excellent (>90%)Good (Acid/Base extraction)N/A (Sulfur cleaved)
Scalability Moderate (Cryogenic)High (Solid handling easier)High (Room Temp/Heat)
Decision Workflow

DecisionMatrix Start Target Molecule? Amine Chiral Amine Start->Amine Carbon Chiral Carbon Framework Start->Carbon Ellman Use Ellman Sulfinamide (Ti(OEt)4 + Grignard) Amine->Ellman Imine Chem Aldol 1,2-Difunctional (Aldol / Hydroxy-Ketone) Carbon->Aldol Alkyl Alpha-Chiral Acid/Alcohol (Simple Alkylation) Carbon->Alkyl Evans Use Evans Oxazolidinone (Boron Enolate) Aldol->Evans Syn-Selective Myers Use Myers Pseudoephedrine (LDA/LiCl) Alkyl->Myers Practical Scale-up

Caption: Strategic decision tree for selecting the appropriate chiral auxiliary based on target functionality.

References

  • Evans Aldol Mechanism & Protocol: Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[2][8][10][14][15]1981 , 103, 2127–2129.[8] Link

  • Myers Alkylation & LiCl Role: Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[2][8][10][14][15]1997 , 119, 6496–6511.[8] Link

  • Myers Alkylation Org. Synth. Procedure: Myers, A. G. et al. "Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides."[4][8] Org.[16] Synth.1999 , 76, 178. Link

  • Ellman Sulfinamide Synthesis: Liu, G.; Cogan, D. A.; Ellman, J. A.[10] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." J. Am. Chem. Soc.[8][10]1997 , 119, 9913–9914.[10] Link

  • Ellman Imine Condensation Protocol: Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A.[10] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." J. Org.[10] Chem.1999 , 64, 1278–1284.[10][12] Link

  • Cleavage of Evans Auxiliaries: Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Org.[16] Synth.1990 , 68, 83. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is the


-benzyl derivative of L-isoleucine methyl ester. In modern drug discovery, this molecule serves as a critical "chiral pool" scaffold. Unlike simple alanine or glycine derivatives, the isoleucine side chain introduces significant steric bulk and a second stereocenter at the 

-position (

).

Key Applications:

  • Peptidomimetics: The

    
    -benzyl group prevents the formation of standard hydrogen bonds in the peptide backbone, altering secondary structure (e.g., disrupting 
    
    
    
    -helices) and significantly increasing metabolic stability against proteolytic enzymes.
  • Chiral Auxiliaries: The bulky side chain and fixed stereochemistry direct nucleophilic attacks in subsequent derivatizations, such as enolate alkylations.

  • Heterocycle Synthesis: It is a direct precursor for chiral piperazinones and diketopiperazines (DKPs), common pharmacophores in oncology and virology.

Stereochemical Integrity

The nomenclature (2S,3S) confirms this is derived from natural L-isoleucine. Preserving the


-center (2S) during the introduction of the benzyl group is the primary synthetic challenge. The 

-center (3S) is generally stable but contributes to the steric hindrance that makes subsequent coupling reactions difficult.

Synthesis Protocol: Reductive Amination

Standard alkylation with benzyl bromide often leads to over-alkylation (dibenzyl) and racemization. The preferred industrial method is Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale (The "Why")

We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (


).
  • Safety: Avoids toxic cyanide byproducts.

  • Selectivity: STAB is less basic, reducing the risk of base-catalyzed racemization at the

    
    -proton.
    
  • Mechanism: The reaction proceeds via an iminium ion intermediate, which is reduced faster than the aldehyde, preventing side reactions.

Materials
  • L-Isoleucine methyl ester hydrochloride (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    ) (1.0 equiv - to free the amine salt)
    
Step-by-Step Procedure
  • Free Basing (In Situ):

    • Charge a flame-dried reaction vessel with L-Isoleucine methyl ester HCl and anhydrous DCM (0.2 M concentration).

    • Add

      
       (1.0 equiv) and stir for 15 minutes at room temperature (RT).
      
  • Imine Formation:

    • Add Benzaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv).

    • Critical Step: Stir for 30–60 minutes. This allows the equilibrium to favor the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 20 minutes. (Exothermic reaction).

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       until gas evolution ceases.
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc). The

      
      -benzyl product is typically less polar than the primary amine starting material.
      
Quantitative Data Summary
ParameterSpecificationNotes
Typical Yield 85% – 92%Loss usually due to incomplete imine formation.
Chiral Purity (ee) > 99%Validated by Chiral HPLC (Chiralpak AD-H).
Physical State Colorless OilMay solidify upon prolonged freezer storage.

NMR Diagnostic

3.6–3.9 ppm
Look for AB quartet of benzylic protons (

).

Visualization: Synthesis Workflow

SynthesisWorkflow Start L-Ile-OMe HCl Base Free Base (Et3N/DCM) Start->Base Deprotonation Imine Imine Formation (+PhCHO, AcOH) Base->Imine Condensation Reduce Reduction (+STAB, 0°C) Imine->Reduce Hydride Transfer Product N-Benzyl-Ile-OMe (2S,3S) Reduce->Product Workup

Figure 1: Step-wise reductive amination workflow ensuring stereochemical retention.

Application Protocol: Difficult Peptide Coupling

Coupling an N-benzyl amino acid to the next amino acid is notoriously difficult due to the steric clash between the N-benzyl group and the


-methyl group of the isoleucine side chain. Standard HATU/DIPEA conditions often fail or proceed slowly.
Recommended Method: Acid Chloride / BTC Activation

For


-alkylated amino acids, converting the coupling partner (the carboxylic acid) into a highly reactive acid chloride is often necessary to force the bond formation.
Protocol
  • Activation of Partner Amino Acid (Fmoc-AA-OH):

    • Dissolve Fmoc-AA-OH (1.2 equiv) in anhydrous DCM.

    • Add Bis(trichloromethyl)carbonate (BTC/Triphosgene) (0.4 equiv).

    • Add 2,4,6-Collidine (3.0 equiv) slowly. Stir for 15 min. This generates the acid chloride in situ.

  • Coupling:

    • Add the This compound (1.0 equiv) dissolved in minimal DCM.

    • Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Outcome:

    • This method overcomes the steric barrier of the

      
      -benzyl/sec-butyl interaction.
      

Application Logic: Heterocycle Formation

The ester group allows this molecule to serve as a pivot point for cyclization.

HeterocycleLogic Precursor N-Benzyl-Ile-OMe Acylation Acylation with Chloroacetyl Chloride Precursor->Acylation Nucleophilic Attack Intermediate Linear Amide Intermediate Acylation->Intermediate Cyclization Base-Mediated Cyclization (NaH) Intermediate->Cyclization Intramolecular SN2 Final Diketopiperazine (DKP) Scaffold Cyclization->Final Ring Closure

Figure 2: Pathway for converting the building block into a Diketopiperazine scaffold.

Storage and Stability (QC)

  • Hydrolysis Risk: Methyl esters are susceptible to hydrolysis under basic conditions. Store in a moisture-free environment.

  • Oxidation: The benzylic amine is generally stable, but prolonged exposure to air can lead to slow oxidation (N-oxide formation). Store under Argon/Nitrogen at -20°C.

  • Racemization: The (2S) center is stable as the free amine. However, once acylated (converted to an amide), the

    
    -proton becomes more acidic. Avoid strong bases (e.g., NaH, LiHMDS) unless thermodynamic enolization is intended.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (n.d.). "Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester."

  • Sagan, S., et al. (2004). "N-Methylated peptide synthesis: an overview of current methods." Current Medicinal Chemistry, 11(21), 2799-2822. (Analogous protocols for N-Benzyl steric management).
  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters." Amino Acids, 47, 1187–1195.

Sources

diastereoselective alkylation protocol for benzylamino esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Alkylation Protocols for Benzylamino Esters

Executive Summary

The alkylation of benzylamino esters is a cornerstone transformation in the synthesis of chiral building blocks, particularly non-proteinogenic


- and 

-amino acids required for peptidomimetics and small-molecule inhibitors.

This guide addresses the two distinct "benzylamino ester" substrate classes encountered in drug development:

  • 
    -Amino Esters (via Chiral Morpholinones):  Utilizing cyclic 
    
    
    
    -benzyl templates to generate quaternary stereocenters.
  • 
    -Amino Esters (Direct Alkylation):  Exploiting supramolecular lithium aggregates to control diastereoselectivity in acyclic systems (The "Vertex" Protocol).
    

Mechanistic Principles & Causality

The Challenge of Enolate Geometry

Direct alkylation of acyclic


-benzyl 

-amino esters often fails to yield high diastereoselectivity due to the free rotation of the C-N bond and the lack of facial discrimination in the planar enolate. To achieve high diastereomeric ratios (dr > 95:5), the rotational freedom must be restricted.
Pathway A: Cyclic Constraint (Morpholinones)

For


-amino acids, the industry standard involves "locking" the 

-benzyl amino ester into a cyclic hemiaminal ether (morpholinone or oxazinone).
  • Mechanism: The ring structure forces the enolate into a fixed conformation. The bulky C-5 substituent (often phenyl or t-butyl) sterically shields one face of the enolate, forcing the electrophile to approach anti to the bulky group.

  • Why it works: The

    
    -benzyl group protects the nitrogen and prevents N-alkylation, while the ring strain and steric bulk direct the C-alkylation.
    
Pathway B: Supramolecular Aggregation ( -Amino Esters)

For


-amino esters, recent structural studies (notably by Vertex Pharmaceuticals) reveal that lithium enolates of 

-benzyl

-amino esters do not exist as monomers but as hexameric aggregates .
  • Mechanism: The reaction proceeds through a "ladder-like" lithium aggregate where the

    
    -benzyl group and the lithium cation form a chelated framework. The electrophile approach is directed by the 3D architecture of this aggregate rather than simple monomeric sterics.
    
  • Critical Parameter: Solvent choice (THF) breaks down higher-order aggregates just enough to allow reactivity while maintaining the structural integrity required for stereocontrol.

Visualization: Mechanistic Pathways

AlkylationPathways Start Benzylamino Ester Substrate Alpha_Path Pathway A: Alpha-Amino Acid Synthesis Start->Alpha_Path Alpha-Substituted Beta_Path Pathway B: Beta-Amino Acid Synthesis Start->Beta_Path Beta-Substituted Cyclization Cyclization to Oxazinone/Morpholinone Alpha_Path->Cyclization Enolate_A Fixed Z-Enolate (Steric Shielding) Cyclization->Enolate_A LiHMDS Product_A Quaternary Alpha-Amino Acid Enolate_A->Product_A Electrophile (R-X) Anti-Approach Enolization_B Lithium Enolate Formation (LDA) Beta_Path->Enolization_B Aggregate Hexameric Lithium Aggregate Enolization_B->Aggregate Supramolecular Assembly Product_B Anti-Alkylated Beta-Amino Ester Aggregate->Product_B Electrophile (R-X) Chelation Control

Figure 1: Decision tree distinguishing the steric-controlled cyclic pathway for


-amino acids versus the aggregate-controlled acyclic pathway for 

-amino acids.

Detailed Protocols

Protocol A: Synthesis of Quaternary -Amino Acids via Oxazinones

Target: Preparation of


-alkyl-phenylalanine derivatives.[1]
Substrate: (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one.[1]
ReagentEquivalentsRole
Oxazinone Substrate1.0Chiral Template
LiHMDS (1.0 M in THF)1.1 - 1.2Non-nucleophilic Base
Alkyl Halide (e.g., MeI, BnBr)1.5 - 3.0Electrophile
Dry THFSolvent (0.1 M)Reaction Medium

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with the Oxazinone substrate and dissolve in anhydrous THF (concentration ~0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Enolization: Add LiHMDS dropwise via syringe pump over 10 minutes.

    • Checkpoint: The solution often turns bright yellow/orange, indicating enolate formation. Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (neat or as a THF solution) rapidly to the enolate solution.

    • Note: For reactive electrophiles (MeI, Allyl Bromide), rapid addition is preferred. For sluggish electrophiles, add HMPA (2-3 equiv) to disrupt aggregates and increase reactivity.

  • Reaction Monitoring: Stir at -78°C for 2–4 hours. Monitor by TLC or HPLC.

    • Critical: Do not allow the temperature to rise above -50°C before quenching, as this may erode diastereoselectivity.

  • Quench: Quench with saturated aqueous NH₄Cl at -78°C. Warm to room temperature.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. The major diastereomer is typically the trans-alkylated product (electrophile anti to the C-5 phenyl group).

Protocol B: Direct Diastereoselective Alkylation of -Amino Esters

Target: Synthesis of


-substituted-

-amino esters (e.g., Otamixaban intermediates). Substrate:

-Benzyl-

-alanine ethyl ester derivative.
ReagentEquivalentsRole

-Amino Ester
1.0Substrate
LDA (Lithium Diisopropylamide)2.1Base (Dianion formation often required if NH is free, or 1.1 if N-protected)
LiCl (Optional additive)2.0 - 5.0Aggregate modifier (increases reaction rate)
Electrophile1.2Alkylating agent

Step-by-Step Methodology:

  • Base Generation: Generate LDA freshly by adding

    
    -BuLi (2.5 M in hexanes) to diisopropylamine (1.1 equiv) in THF at -78°C. Stir for 20 mins.
    
  • Substrate Addition: Add the

    
    -benzyl-
    
    
    
    -amino ester (dissolved in minimal THF) dropwise to the LDA solution at -78°C.
    • Mechanistic Insight: The reaction forms a hexameric lithium enolate.[2] The solution must remain clear; turbidity suggests solubility issues which can affect the aggregate structure.

  • Aging: Stir for 45 minutes at -78°C.

    • Note: Unlike monomeric enolates, these aggregates require time to assemble into the thermodynamically stable hexamer which dictates the stereochemistry.

  • Alkylation: Add the electrophile slowly.

  • Temperature Ramp: Unlike Protocol A,

    
    -amino ester alkylations often benefit from a slow warm-up to -40°C  or -20°C  to drive conversion, as the aggregate is highly stable and less reactive.
    
  • Quench & Isolation: Quench with acetic acid/THF mixture at the reaction temperature.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr < 5:1) Temperature fluctuationEnsure -78°C is maintained strictly during electrophile addition.
"Open" Transition StateSwitch solvent from pure THF to THF/Toluene (1:1) to tighten ion pairing.
Low Yield (Recovered SM) Enolate AggregationAdd DMPU (avoid HMPA if possible for safety) to break up unreactive aggregates.
N-Alkylation vs C-Alkylation Proton TransferEnsure

-protecting groups are robust (Dibenzyl is superior to Monobenzyl for

-esters).

References

  • Bull, S. D., Davies, S. G., et al. (2001). Synthesis of

    
    -alkyl-
    
    
    
    -benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Journal of the Chemical Society, Perkin Transactions 1.
  • Lue, P., Green, N. J., et al. (2004).

    
    -Amino Esters: Structural and Rate Studies Reveal Alkylations of Hexameric Lithium Enolates. Journal of the American Chemical Society (Vertex Pharmaceuticals).
    
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
    

Sources

Application Note: Deprotection Strategies for N-Benzyl Protected Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The removal of the N-benzyl (N-Bn) protecting group from amino esters presents a unique chemoselective challenge: balancing complete deprotection against the risks of ester hydrolysis, racemization, and the rapid formation of diketopiperazines (DKPs). This guide moves beyond generic textbook methods, providing optimized protocols for Catalytic Hydrogenolysis , Transfer Hydrogenation , and the ACE-Cl method. It specifically addresses the suppression of DKP formation—a critical failure mode in amino ester chemistry—through kinetic control and pH management.

Part 1: Strategic Overview & Decision Matrix

The choice of deprotection method is dictated by the substrate's functional group tolerance and the stability of the ester moiety.

Method Selection Logic
  • Standard Substrates: Use Catalytic Hydrogenolysis (Method A) . It is the cleanest, most atom-efficient method.

  • Halogenated/Unsaturated Substrates: Use ACE-Cl (Method C) . Hydrogenolysis will reduce alkenes and dehalogenate aromatic rings; ACE-Cl is chemoselective for the C-N bond.

  • Rapid/Gas-Free Requirements: Use Transfer Hydrogenation (Method B) . Ideal for small-scale batches where setting up a hydrogen line is inefficient.

Visual Guide: Method Selection Decision Tree

method_selection Start Start: N-Bn Amino Ester Check_DoubleBond Contains Alkenes, Alkynes, or Aryl Halides? Start->Check_DoubleBond Check_Equipment Is H2 Gas/Parr Shaker Available? Check_DoubleBond->Check_Equipment No Method_ACE Method C: ACE-Cl (Chemoselective) Check_DoubleBond->Method_ACE Yes Method_H2 Method A: Catalytic Hydrogenolysis (Standard) Check_Equipment->Method_H2 Yes Method_Transfer Method B: Transfer Hydrogenation (Rapid/No Gas) Check_Equipment->Method_Transfer No

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality and equipment availability.

Part 2: Critical Control Point – Preventing Diketopiperazine (DKP) Formation

In amino esters, particularly dipeptides or sterically unhindered amino acids, the free amine generated upon deprotection can intramolecularly attack the ester carbonyl. This cyclization releases alcohol and forms a stable DKP ring, effectively destroying the product.

The Solution: Acidic Protonation. The reaction must be maintained at a pH < 7. By keeping the amine protonated (


), the nucleophilic lone pair is sequestered, rendering it incapable of attacking the ester.
  • Rule 1: Never perform a basic workup (e.g., NaHCO3 wash) on a free amino ester unless immediately coupling.

  • Rule 2: Isolate the product as a salt (HCl or Tosylate) whenever possible.

dkp_mechanism Substrate N-Bn Amino Ester Deprotection Deprotection Step Substrate->Deprotection FreeAmine Free Amine (Nucleophilic) Deprotection->FreeAmine Neutral Conditions SaltAmine Ammonium Salt (Safe) Deprotection->SaltAmine Acidic Conditions (HCl/AcOH) DKP Diketopiperazine (Byproduct) FreeAmine->DKP Intramolecular Cyclization (Fast for Dipeptides) SaltAmine->DKP Blocked

Figure 2: Mechanism of Diketopiperazine (DKP) formation and its inhibition via acidic protonation.

Part 3: Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Mechanism: Heterogeneous catalysis where


 dissociatively chemisorbs onto Palladium, facilitating the cleavage of the benzylic C-N bond.[1]
Key Additive:  Acetic Acid or HCl. This prevents the free amine product from coordinating strongly to the Pd surface (catalyst poisoning) and suppresses DKP formation [1].
Materials
  • Catalyst: 10% Pd/C (wet support, 50% water) or 20% Pd(OH)2/C (Pearlman’s Catalyst).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Additive: Glacial Acetic Acid (1.1 equiv) or 1M HCl.

  • Hydrogen Source: Balloon (1 atm) or Parr Shaker (30-50 psi).

Protocol
  • Preparation: In a round-bottom flask, dissolve the N-benzyl amino ester (1.0 mmol) in MeOH (10 mL, 0.1 M concentration).

  • Acidification: Add glacial acetic acid (1.1 mmol) or 1.0 M HCl (1.1 mL). Crucial step for amino esters.

  • Inerting: Carefully add 10 wt% Pd/C (10-20% by weight of substrate). Caution: Pd/C can ignite MeOH vapors. Add under a gentle stream of Nitrogen.

  • Hydrogenation:

    • Balloon Method:[3] Purge the flask with

      
       x3, then 
      
      
      
      x3. Stir vigorously under
      
      
      balloon.
    • Pressure Vessel: Pressurize to 40 psi

      
      . Shake for 2-12 hours.
      
  • Monitoring: Check TLC or LCMS. Look for the disappearance of the starting material.[3]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • If AcOH was used: The residue is the acetate salt. Co-evaporate with toluene to remove excess AcOH.

    • If HCl was used: The residue is the hydrochloride salt (stable solid).

Method B: Catalytic Transfer Hydrogenation (CTH)

Why use it: Faster kinetics than balloon hydrogenation and eliminates the safety hazards of hydrogen gas cylinders [2]. Mechanism: Ammonium formate decomposes on Pd to release


, 

, and

in situ.
Protocol
  • Setup: Dissolve N-benzyl amino ester (1.0 mmol) in dry MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (equal weight to substrate, e.g., 100 mg).

  • Reagent: Add anhydrous Ammonium Formate (5.0 - 10.0 mmol, 5-10 equiv).

  • Reaction: Heat to reflux (65°C) for 30–60 minutes. Note: Vigorous gas evolution (

    
    ) will occur.
    
  • Workup: Cool to room temperature. Filter through Celite.[3]

  • Purification: Concentrate the filtrate. The residue will contain excess ammonium formate. This can be removed by sublimation (high vacuum) or by triturating the amino ester salt with ether (if the salt is insoluble in ether).

Method C: ACE-Cl Deprotection (Chemoselective)

Why use it: Preserves C=C double bonds, C-Cl/Br bonds, and benzyl esters (selectivity is tunable). Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

Protocol
  • Acylation: Dissolve N-benzyl amino ester (1.0 mmol) in dry 1,2-dichloroethane (DCE) (5 mL).

  • Addition: Add ACE-Cl (1.2 mmol) and Proton Sponge (optional, to scavenge HCl if acid-sensitive) or simply reflux.

  • Reflux 1: Heat to reflux for 2-4 hours. This forms the 1-chloroethyl carbamate intermediate.

  • Evaporation: Cool and concentrate to dryness to remove excess ACE-Cl and benzyl chloride byproduct.

  • Methanolysis: Redissolve the residue in MeOH (10 mL) and reflux for 1 hour. This decomposes the carbamate to the amine hydrochloride,

    
    , and acetaldehyde.
    
  • Isolation: Concentrate to yield the pure amine hydrochloride salt.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction (Method A) Catalyst PoisoningAdd 1-2 equiv of Acetic Acid or HCl. Ensure vigorous stirring (H2 is not soluble in MeOH; surface area matters).
Diketopiperazine (DKP) Formation Basic conditions / Slow workupIsolate as HCl salt immediately. Avoid neutralizing the extraction phase.[3] Keep temperature low during concentration.
Loss of Alkene/Halogen Hydrogenolysis side-reactionSwitch to Method C (ACE-Cl) . Pd/H2 will almost always reduce alkenes.
Fire/Ignition Pd/C handlingSafety Critical: Wet the catalyst with water before adding solvent. Always add catalyst under inert atmosphere (

/Ar).
Ester Hydrolysis Wet solvent or excess baseUse anhydrous MeOH. If using Transfer Hydrogenation, ensure Ammonium Formate is dry.

References

  • BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025).[1][4][5][6][7] Retrieved from 1

  • Ram, S., & Ehrenkaufer, R. E. N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. (1988). Synthesis. Retrieved from 8

  • Common Organic Chemistry. Benzyl Protection and Deprotection Mechanisms.[2][9] Retrieved from 2

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers and Amines. Retrieved from 9

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from 10

Sources

reaction conditions for beta-lactam synthesis from amino esters

Application Note: High-Fidelity Synthesis of -Lactams from Amino Esters

Executive Summary

The

amino esters

This guide details two high-value synthetic pathways utilizing amino esters:

  • Intermolecular Gilman-Speeter Condensation: Utilizing N,N-bis(silyl)glycinate esters to generate lithium enolates for reaction with imines. This is the gold standard for accessing trans-

    
    -lactams with high enantiopurity.
    
  • Intramolecular Grignard-Mediated Cyclization: The direct conversion of linear

    
    -amino esters into 
    
    
    -lactams using
    
    
    -butylmagnesium chloride (
    
    
    -BuMgCl), a robust method for non-enolizable substrates.

Protocol A: The Gilman-Speeter Reaction (Ester Enolate-Imine Condensation)[1]

Mechanistic Insight

This reaction relies on the generation of a lithium enolate from an

Lithium Hexamethyldisilazide (LiHMDS)

The reaction proceeds via a chelated transition state (Zimmerman-Traxler model). The lithium cation coordinates between the enolate oxygen and the imine nitrogen, directing the approach to favor the trans-

Workflow Visualization

GilmanSpeeterStartProtected Amino Ester(N,N-bis(silyl)glycinate)BaseLiHMDS (1.1 eq)THF, -78°CStart->BaseDeprotonationEnolateLithium Enolate(Z-Enolate favored)Base->EnolateIntermediateC-C Bond Formation(Betaine Intermediate)Enolate->Intermediate+ ImineImineAldimine Addition(Slow, -78°C)Imine->IntermediateCyclizationRing Closure(N-Acylation)Intermediate->CyclizationWarming to 0°CProducttrans-β-LactamCyclization->Product

Figure 1: Reaction pathway for the Gilman-Speeter condensation favoring trans-stereochemistry.

Experimental Protocol

Reagents:

  • Ethyl N,N-bis(trimethylsilyl)glycinate (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Aryl/Alkyl Imine (1.0 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to ester).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS dropwise via syringe.

  • Enolate Generation: Add the N,N-bis(trimethylsilyl)glycinate ester dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete enolate formation.

    • Critical Checkpoint: The solution should remain clear or turn slightly yellow. Cloudiness indicates moisture contamination.

  • Imine Addition: Dissolve the imine in a minimal amount of THF and add it slowly to the enolate solution at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to 0°C over 1 hour. Ring closure occurs during this warming phase.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Grignard-Mediated Cyclization of -Amino Esters

Mechanistic Insight

This method is ideal for cyclizing linear


-Butylmagnesium Chloride (

-BuMgCl)

The


Workflow Visualization

GrignardCyclizationSubstrateLinear β-Amino EsterComplexMg-Amide Intermediate(N-Mg-Cl species)Substrate->ComplexDeprotonationReagentt-BuMgCl (2.0 - 2.5 eq)THF, 0°CReagent->ComplexAttackIntramolecularNucleophilic AttackComplex->AttackCoordinationEliminationElimination ofAlkoxide (-OR)Attack->EliminationFinalβ-Lactam ProductElimination->Final

Figure 2: Grignard-mediated intramolecular cyclization mechanism.

Experimental Protocol

Reagents:

  • 
    -Amino Ester (free base or HCl salt)
    
  • 
    -BuMgCl (1.7 M in THF)
    
    • Stoichiometry: Use 2.2 equiv if starting with free amine (1 eq for deprotonation, 1 eq for activation). Use 3.2 equiv if starting with HCl salt.

  • Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve the

    
    -amino ester in anhydrous THF (0.1 M) in a flame-dried flask under Argon. Cool to 0°C .[1][2]
    
  • Reagent Addition: Add

    
    -BuMgCl dropwise.
    
    • Observation: Gas evolution (isobutane) will occur. Ensure proper venting.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C). Stir for 2–12 hours.

    • Monitoring: Monitor by TLC. The disappearance of the starting amino ester (usually more polar) and appearance of the less polar

      
      -lactam is distinct.
      
  • Quench: Cool back to 0°C. CAREFULLY quench with saturated NH₄Cl.

    • Caution: Exothermic reaction.

  • Purification: Standard extraction with DCM or Et₂O. Flash chromatography is usually required to remove magnesium salts.

Critical Parameter Optimization

The following table summarizes how variations in reaction conditions affect the outcome for the Gilman-Speeter protocol.

VariableCondition ACondition BImpact on Outcome
Base LiHMDS LDALiHMDS provides higher trans-selectivity due to steric bulk. LDA is more reactive but can lead to lower diastereomeric ratios (dr).
Temperature -78°C 0°CLow temp is mandatory for kinetic control. 0°C often results in decomposition or mixed stereochemistry.
Solvent THF Diethyl EtherTHF coordinates Li+ effectively, stabilizing the transition state. Ether often results in slower rates.
Ester Type Silyl-protected Alkyl-protectedSilyl groups (e.g., N,N-bis(TMS)) improve solubility and enolate stability compared to simple alkyl amino esters.

References

  • Mechanistic Foundation of Gilman-Speeter

    • Hart, D. J., & Ha, D. C. (1989).[1] The Ester Enolate-Imine Condensation Route to beta-Lactams.[1][3][4][5][6] Chemical Reviews, 89(7), 1447–1465.

  • Asymmetric Synthesis via Bis(silyl)

    • Ojima, I. (1995). Asymmetric Synthesis of beta-Lactams through the Ester Enolate-Imine Condensation.[1][3][4][5] Accounts of Chemical Research.

  • Grignard-Mediated Cyclization

    • Kunda, K., et al. (2011).
  • General Review of

    
    -Lactam Synthesis: 
    
    • Singh, G. S. (2003). Recent advances in the synthesis of beta-lactams.[1][3][4][2][7][6][8][9][10] Tetrahedron.

application of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate in the Total Synthesis of


-Methylated Peptidomimetics 

Executive Summary

In the realm of total synthesis—particularly concerning marine depsipeptides like Dolastatin 10 , Hemiasterlin , and Didemnin B —the introduction of


-methylated amino acid residues is a critical yet challenging transformation. Direct methylation of complex peptide fragments often leads to racemization or over-alkylation.

This guide details the application of This compound (referred to herein as


-Bzl-Ile-OMe ) as a high-fidelity chiral building block. By utilizing the benzyl group as a temporary "steric shield" and solubility enhancer, researchers can access enantiopure 

-methyl-L-isoleucine residues and facilitate difficult peptide couplings in sterically congested environments.

Part 1: Chemical Profile & Mechanistic Role

Compound Identity
  • IUPAC Name: this compound[1]

  • Common Name:

    
    -Benzyl-L-isoleucine methyl ester[2][3][4][5]
    
  • Molecular Formula:

    
    
    
  • MW: 235.33 g/mol

  • Chirality: (2S, 3S) [Derived from L-Isoleucine]

Mechanistic Advantages in Total Synthesis
  • Prevention of Racemization: Unlike carbamate protecting groups (Boc/Fmoc), the

    
    -benzyl group converts the amine into a secondary amine, which is less prone to oxazolone formation during activation—a primary pathway for racemization in peptide coupling.
    
  • Site-Specific

    
    -Methylation:  The 
    
    
    
    -benzyl derivative serves as the ideal precursor for reductive methylation (formaldehyde/reducing agent). The benzyl group prevents the formation of quaternary ammonium salts, stopping the reaction at the tertiary amine stage (
    
    
    -Benzyl-
    
    
    -Methyl).
  • Solubility Enhancement: In the synthesis of hydrophobic natural products (e.g., Eribulin fragments or hydrophobic peptides), the benzyl group disrupts hydrogen bonding networks (aggregation), significantly improving solubility in organic solvents (DCM, THF) compared to the free amino ester.

Part 2: Experimental Protocols

Protocol A: Synthesis of -Bzl-Ile-OMe (The Chiral Scaffold)

Objective: To synthesize the title compound from L-isoleucine methyl ester via reductive amination without eroding stereochemical integrity.

Reagents:

  • L-Isoleucine methyl ester hydrochloride (10.0 mmol)

  • Benzaldehyde (10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (14.0 mmol)

  • DCM (anhydrous), TEA (Triethylamine).

Step-by-Step Methodology:

  • Free Base Liberation: Suspend L-Ile-OMe

    
    HCl in DCM (50 mL). Add TEA (10.0 mmol) and stir for 10 min at 0°C.
    
  • Imine Formation: Add Benzaldehyde (1.05 eq) dropwise. Add

    
     (anhydrous) to sequester water. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Hex:EtOAc 3:1) for disappearance of amine.
    
  • Reduction: Cool to 0°C. Add STAB (1.4 eq) in portions over 20 minutes. The reaction is mildly exothermic.

  • Quench & Workup: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with Brine.[6] Dry over
    
    
    .
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient 90:10

    
     80:20).
    
    • Yield Target: >85%[4][6][7][8]

    • Appearance: Colorless oil.

Protocol B: Transformation to -Methyl-L-Isoleucine (The "Dolastatin" Fragment)

Objective: To convert the title compound into


-methyl-L-isoleucine, a key residue in Dolastatin 10 and related anticancer agents.[1][2][3][7][9][10][11]

Reagents:

  • 
    -Bzl-Ile-OMe (from Protocol A)
    
  • Formaldehyde (37% aq., 10 eq)

  • Sodium Cyanoborohydride (

    
    ) (2.0 eq)
    
  • Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrogen gas (

    
    , balloon).
    

Step-by-Step Methodology:

  • Reductive Methylation: Dissolve

    
    -Bzl-Ile-OMe in Acetonitrile/Water (9:1). Add Formaldehyde. Stir for 15 min.
    
  • Reduction: Add

    
     and adjust pH to ~6 with Acetic Acid. Stir for 4 hours.
    
    • Mechanism:[3][7][9][] Formation of the iminium ion followed by hydride attack yields

      
      -Benzyl-
      
      
      
      -Methyl-L-Ile-OMe.
  • Debenzylation (Hydrogenolysis):

    • Filter the reaction mixture through Celite to remove boron salts. Concentrate.

    • Redissolve residue in MeOH.[13] Add Pd/C (10% w/w).

    • Stir under

      
       atmosphere (1 atm) for 12 hours.
      
    • Note: The benzyl group is cleaved, leaving the methyl group intact due to the higher stability of the

      
      -methyl bond.
      
  • Hydrolysis (Optional): Treat with LiOH in THF/H2O to generate the free acid

    
    -Me-L-Ile-OH ready for coupling.
    

Data Summary Table

ParameterProtocol A (

-Benzylation)
Protocol B (

-Methylation/Deprotection)
Yield 88 - 92%75 - 80% (over 2 steps)
Racemization < 0.5% (Chiral HPLC)< 1.0%
Key Impurity Bis-benzylated byproduct (if excess aldehyde used)Quaternary ammonium salt (rare)
Scale Scalable to >100gScalable to 50g

Part 3: Visualization & Pathway Analysis

Figure 1: Synthetic Workflow for -Methylated Peptidomimetics

Caption: Conversion of L-Ile to the bioactive N-Methyl fragment via the N-Benzyl intermediate.[2]

G Start L-Isoleucine Methyl Ester (HCl Salt) Inter1 N-Benzyl-L-Ile-OMe (Title Compound) Start->Inter1 Benzaldehyde STAB, DCM (Reductive Amination) Inter2 N-Benzyl-N-Methyl-L-Ile-OMe (Tertiary Amine) Inter1->Inter2 HCHO, NaBH3CN (Reductive Methylation) Note1 Benzyl group prevents over-methylation to quaternary salt Inter1->Note1 Final N-Methyl-L-Isoleucine (Bioactive Fragment) Inter2->Final H2, Pd/C (Hydrogenolysis)

Figure 2: Steric Control in Peptide Coupling

Caption: The N-benzyl group directs attack and prevents oxazolone formation during coupling.

G cluster_mech Mechanistic Integrity Aux N-Benzyl-Ile-OMe TS Transition State (Sterically Congested) Aux->TS Nucleophilic Attack Elec Activated Carboxylic Acid (e.g., Fmoc-Val-Cl) Elec->TS Prod Dipeptide Product (Fmoc-Val-N(Bzl)-Ile-OMe) TS->Prod Coupling Fact1 Secondary Amine (No H-bond donor) Fact1->TS Fact2 Suppressed Oxazolone Formation Fact2->Prod

Part 4: Troubleshooting & Optimization

  • Issue: Incomplete Benzylation.

    • Cause: Presence of water in the imine formation step.

    • Solution: Ensure strictly anhydrous DCM and use fresh molecular sieves or

      
       during the imine formation (Step 2 of Protocol A) before adding the reducing agent.
      
  • Issue: "Stuck" Hydrogenolysis.

    • Cause: Poisoning of Pd catalyst by amine or sulfur traces (if Met is present).

    • Solution: Use

      
       (Pearlman's Catalyst) instead of Pd/C, or add a catalytic amount of Acetic Acid to protonate the amine, facilitating desorption from the catalyst surface.
      
  • Issue: Epimerization at C-alpha.

    • Cause: Excessive basicity during workup.

    • Solution: Avoid strong bases. Use

      
       for neutralization. The (2S,3S) configuration is generally stable, but the basic ester hydrolysis step (if performing) requires careful temperature control (0°C).
      

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-alkyl amino acid synthesis).
  • Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and their use in peptide synthesis." Canadian Journal of Chemistry, 55(5), 906-910. Link

  • Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth inhibitor dolastatin 10." Journal of the American Chemical Society, 111(13), 5015-5017. (Context for N-Me-Ile in natural products). Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823-5846. (Review of the N-benzyl route). Link

  • BenchChem Technical Repository. (2025). "Synthesis of N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride." BenchChem Application Notes. Link

Sources

Strategic Deployment of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stoichiometric Control

In an era dominated by catalytic asymmetric synthesis, the chiral auxiliary remains a cornerstone of drug development and total synthesis. While organocatalysis and transition-metal catalysis offer atom economy, chiral auxiliaries provide predictability, crystallinity, and absolute stereocontrol that catalytic methods often struggle to match in early-phase discovery.

This guide focuses on the two most robust auxiliary classes used in pharmaceutical scaling:

  • Evans Oxazolidinones: The industry standard for enantioselective

    
    -alkylation and aldol reactions.
    
  • Myers Pseudoephedrine Amides: The practical, scalable alternative offering superior crystallinity and diverse cleavage options.

Strategic Workflow & Decision Matrix

The successful deployment of a chiral auxiliary follows a cyclical "Attach-React-Cleave" workflow. The decision to use an auxiliary is often driven by the need for >98% ee on complex substrates where catalysts fail due to steric mismatch.

Visual 1: The Auxiliary Lifecycle

AuxiliaryLifecycle Substrate Prochiral Substrate (Acid/Acyl Chloride) Attachment 1. Attachment (Acylation) Substrate->Attachment Enolization 2. Enolization (Stereodefined Z-Enolate) Attachment->Enolization Reaction 3. Stereoselective Reaction (Alkylation) Enolization->Reaction Electrophile (R-X) Purification 4. Purification (Crystallization/Chromatography) Reaction->Purification Diastereomer Separation Cleavage 5. Cleavage (Hydrolysis/Reduction) Purification->Cleavage Product Chiral Product (>98% ee) Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery Recovery->Attachment Recycle

Figure 1: The cyclical workflow of auxiliary-based synthesis. Note that the purification step (Step 4) is the critical advantage, allowing separation of diastereomers to upgrade enantiomeric excess (ee) prior to cleavage.

Application Note A: Evans Oxazolidinone Alkylation

Mechanistic Grounding: The Zimmerman-Traxler Model

The high stereoselectivity of Evans auxiliaries relies on the formation of a rigid Z-enolate via chelation.

  • Chelation Control: The lithium or sodium cation coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

  • Steric Blocking: The bulky group (e.g., isopropyl or benzyl) on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Visual 2: The Chelation-Controlled Transition State

EvansTS Metal Metal (Li/Na) O_Enolate O (Enolate) Metal->O_Enolate Chelation O_Aux O (Auxiliary C=O) Metal->O_Aux Chelation C_Alpha C-Alpha O_Enolate->C_Alpha Aux_Body Oxazolidinone Backbone C_Alpha->Aux_Body Aux_Body->O_Aux Steric_Group Steric Bulk (Bn/iPr) BLOCKS RE-FACE Aux_Body->Steric_Group Electrophile Electrophile (E+) Attacks Si-Face Electrophile->C_Alpha Stereoselective Attack

Figure 2: Simplified representation of the chelated Z-enolate. The metal locks the conformation, while the auxiliary's steric bulk directs the electrophile.

Protocol: Evans Asymmetric Alkylation

Scope: Synthesis of


-chiral carboxylic acids.
Standard:  Evans, D. A. et al. JACS 1982 [1].[1]
Step 1: N-Acylation (Attachment)[2]
  • Reagents: Oxazolidinone (1.0 equiv), n-BuLi (1.01 equiv), Acid Chloride (1.1 equiv).

  • Procedure:

    • Dissolve oxazolidinone in dry THF (0.2 M) under

      
      . Cool to -78°C.[1][3]
      
    • Add n-BuLi dropwise. Stir 15 min (deprotonation).

    • Add acid chloride dropwise.

    • Warm to 0°C over 30 min. Quench with sat.

      
      .
      
    • Critical Check: Product should be crystalline. Recrystallize if needed.

Step 2: Enolization & Alkylation[4]
  • Reagents: NaHMDS (1.1 equiv) or LDA, Alkyl Halide (3-5 equiv).

  • Procedure:

    • Dissolve N-acyl oxazolidinone in THF (0.1 M) under

      
      . Cool to -78°C.[1][3]
      
    • Add Base: Add NaHMDS (1.0 M in THF) dropwise over 10 min.

      • Note: NaHMDS is often preferred over LDA for forming the Z-enolate without competing side reactions, though LDA is standard for many substrates.

    • Stir at -78°C for 30–60 min to ensure complete enolization.

    • Add Electrophile: Add alkyl halide (neat or in THF) rapidly.

    • Temperature Control: Stir at -78°C for 2–4 h. Some unreactive electrophiles require warming to -20°C (risk of lower ee).

    • Quench with acetic acid (2 equiv) in ether at -78°C to prevent epimerization during warming.

Step 3: Cleavage (Lithium Hydroperoxide)[5]
  • Reagents:

    
     (2 equiv), 
    
    
    
    (30%, 4 equiv).
  • Why this method? Hydroxide alone attacks the endocyclic carbonyl (cleaving the ring).[6] The hydroperoxide anion (

    
    ) is more nucleophilic but less basic, attacking the exocyclic carbonyl to release the acid and intact auxiliary.
    
  • Procedure:

    • Dissolve alkylated product in THF/H2O (3:1) at 0°C.

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       followed by 
      
      
      
      . Stir 1 h.
    • Quench: Add

      
       (1.5 equiv) to destroy excess peroxide (Exothermic! Watch temp).
      
    • Extract auxiliary with

      
      . Acidify aqueous layer to pH 1–2 and extract the chiral acid.
      

Application Note B: Myers Pseudoephedrine Alkylation

Mechanistic Advantage

Developed by Andrew Myers, this method uses pseudoephedrine as a scaffold.

  • Key Differentiator: The reaction requires Lithium Chloride (LiCl) .[2]

  • Mechanism: LiCl breaks up LDA aggregates and facilitates the formation of a reactive, discrete lithium enolate species. The alkoxide of pseudoephedrine coordinates with the lithium enolate, directing alkylation anti to the methyl group of the auxiliary.

Protocol: Myers Asymmetric Alkylation

Scope: Highly scalable synthesis of


-amino acids and carboxylic acids.
Standard:  Myers, A. G. et al. JACS 1997 [2].[1][7][8]
Step 1: Preparation of Pseudoephedrine Amide[2]
  • Reagents: Pseudoephedrine (1 equiv), Acid Anhydride (1.1 equiv),

    
    .
    
  • Procedure: Standard acylation. The product is often a stable, crystalline solid.

Step 2: Alkylation (The LiCl Method)
  • Reagents: LiCl (6 equiv, flame-dried), LDA (2.0–2.2 equiv), Alkyl Halide.

  • Procedure:

    • Drying LiCl: Place anhydrous LiCl in the flask. Flame dry under high vacuum. This is mandatory for yield and reproducibility.

    • Add Diisopropylamine (2.3 equiv) and THF. Cool to -78°C. Add n-BuLi to generate LDA in the presence of LiCl.

    • Add the Pseudoephedrine amide (in THF) dropwise.

    • Stir at -78°C, then warm to 0°C for 15 min, then back to -78°C (or 0°C depending on substrate).

      • Why? Myers' enolates are remarkably stable at 0°C compared to Evans enolates.

    • Add Alkyl Halide. Stir until complete.

    • Quench with buffer.

Step 3: Cleavage to Alcohols
  • Reagents:

    
     (Lithium Amidotrihydroborate) - generated in situ from LDA and 
    
    
    
    .
  • Result: Direct conversion to the primary alcohol with recovery of pseudoephedrine.

Comparative Data & Troubleshooting

Table 1: Selection Guide (Evans vs. Myers)
FeatureEvans OxazolidinoneMyers Pseudoephedrine
Primary Use

-Alkylation, Aldol, Diels-Alder

-Alkylation (very robust)
Enolate Stability Unstable > -50°CStable at 0°C (easier handling)
Reagent Requirement NaHMDS or LDALDA + LiCl (Essential)
Cleavage Versatility Acid (LiOOH), Alcohol (LiBH4), Aldehyde (DIBAL)Acid (H3O+), Alcohol (LAB), Aldehyde (LiAlH(OEt)3)
Crystallinity GoodExcellent (often no chromatography needed)
Cost ModerateLow (Pseudoephedrine is a commodity chemical*)

*Note: Pseudoephedrine is regulated in some jurisdictions as a precursor; "Pseudoephenamine" is a non-regulated alternative developed by Myers [3].

Troubleshooting Matrix
ProblemProbable CauseCorrective Action
Low Yield (Evans) Moisture in NaHMDS/THFTitrate n-BuLi/NaHMDS. Ensure THF is distilled from Na/Benzophenone.
Low diastereoselectivity (dr < 90:10) Incomplete EnolizationEnsure temp is -78°C during base addition. Increase enolization time.
"Stalled" Reaction (Myers) Wet LiClFlame dry LiCl under vacuum until it flows like sand. Clumping = Wet.
Ring Opening (Evans Cleavage) Hydroxide attackUse

strictly. Keep temp < 5°C. Lower pH if sensitive.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.[1] Link

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[7][8] Journal of the American Chemical Society, 1997 , 119, 6496–6511.[1][8] Link

  • Morales, M. R.; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 2012 , 51, 4568–4571.[1] Link

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 83. Link

Sources

Technical Guide: 2-Methylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-2MP-SYN-04

Part 1: Core Directive & Executive Summary

The Strategic Shift from n-Hexane For decades, n-hexane has been the standard non-polar solvent in organic synthesis. However, its metabolic conversion into the neurotoxin 2,5-hexanedione has forced a re-evaluation of its role in Good Manufacturing Practice (GMP) environments.

2-Methylpentane (Isohexane) is not merely a safer alternative; it is a high-performance substitute with distinct physicochemical advantages. This guide details its application in cryogenic organometallic chemistry , polymerization catalysis , and chromatographic purification , providing validated protocols for immediate implementation.

Part 2: Scientific Integrity & Logic
1. Chemical Profile & Safety Mechanism

The primary driver for adopting 2-methylpentane (2-MP) is the elimination of neurotoxic metabolites.

  • n-Hexane Metabolism: Oxidized by Cytochrome P450 to 2,5-hexanedione, which reacts with lysine residues in axonal proteins (neurofilaments), causing cross-linking and peripheral neuropathy.

  • 2-Methylpentane Metabolism: The branched structure prevents the formation of the

    
    -diketone (2,5-hexanedione) moiety. Instead, it is metabolized into innocuous alcohols (2-methyl-2-pentanol) and excreted.
    

Table 1: Physicochemical Comparison for Process Design

Propertyn-Hexane2-MethylpentaneImpact on Synthesis
Boiling Point 69°C60°CEasier removal (rotovap); lower thermal stress on thermolabile APIs.
Melting Point -95°C-153.7°C Critical: 2-MP remains fluid at cryogenic temps (< -100°C), unlike n-hexane which freezes.
Neurotoxicity High (2,5-HD)LowSafer for operators; fewer regulatory hurdles (REACH/OSHA).
Polarity Index 0.10.1Drop-in replacement for chromatography (TLC/HPLC).
2. Application I: Cryogenic Organometallic Synthesis

Context: Reactions involving organolithium (e.g., n-BuLi) or Grignard reagents often require temperatures of -78°C or lower to control selectivity and prevent decomposition. While THF and ether are common, non-polar co-solvents are often needed to moderate reactivity or precipitate salts.

The 2-MP Advantage: At -95°C, n-hexane solidifies, halting stirring and causing localized hotspots. 2-Methylpentane remains liquid down to -153°C, allowing for deep-cryogenic lithiation (e.g., -100°C for kinetic resolution) without freezing.

Protocol A: Deep-Cryogenic Lithiation in 2-Methylpentane

  • Objective: Selective C-H functionalization of a pyridine derivative using n-BuLi at -100°C.

  • Reagents: 2-Bromopyridine, n-Butyllithium (2.5 M in hexanes), Electrophile (e.g., DMF), Anhydrous 2-Methylpentane.

Step-by-Step Methodology:

  • Solvent Preparation: Dry 2-methylpentane over activated 4Å molecular sieves for 24 hours. The water content must be <10 ppm (verify via Karl Fischer titration).

  • System Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Solvent Charge: Cannulate 100 mL of anhydrous 2-methylpentane into the flask.

  • Cooling: Submerge the flask in a liquid nitrogen/ethanol bath (or specialized cryostat) to reach -100°C .

    • Note: n-Hexane would freeze here. 2-MP remains a low-viscosity liquid.

  • Reagent Addition: Add 2-bromopyridine (10 mmol).

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature < -95°C.

  • Reaction: Stir for 30 minutes. The lack of freezing ensures homogenous mixing of the lithiated intermediate.

  • Quench: Add DMF (15 mmol) slowly. Allow to warm to -78°C, then to room temperature.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

3. Application II: Inert Carrier for Ziegler-Natta Polymerization

Context: Industrial polymerization of ethylene and propylene requires an inert hydrocarbon solvent to suspend the catalyst (TiCl4/MgCl2) and dissipate the heat of reaction.

Mechanism: 2-Methylpentane is chemically inert toward the highly reactive Titanium-Aluminum alkyl complexes. Its branched structure provides slightly better solubility for specific amorphous polymer grades compared to linear alkanes, and its lower boiling point facilitates polymer drying.

Protocol B: Slurry Polymerization of Ethylene

  • Catalyst Slurry: In a glovebox, suspend 50 mg of Ziegler-Natta catalyst (TiCl4 supported on MgCl2) in 20 mL of dry 2-methylpentane.

  • Reactor Conditioning: Heat a 1L stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture. Cool to 50°C.

  • Scavenging: Charge 400 mL of dry 2-methylpentane and 2 mL of Triethylaluminum (TEAL, 1M in heptane) to scavenge residual moisture.

  • Initiation: Inject the catalyst slurry under Argon pressure.

  • Pressurization: Pressurize with Ethylene gas to 10 bar.

  • Reaction: Stir at 70°C for 1 hour. The 2-methylpentane acts as a heat sink.

  • Termination: Vent ethylene; quench with ethanol.

  • Filtration: Filter the polyethylene powder. The high volatility of 2-MP allows for rapid drying at 40°C under vacuum.

Part 3: Visualization & Logic Mapping
Diagram 1: Solvent Selection Logic for Synthesis

This decision tree guides the chemist on when to strictly use 2-Methylpentane over n-Hexane or Cyclohexane.

SolventSelection Start Select Non-Polar Solvent TempCheck Reaction Temperature? Start->TempCheck Cryo < -90°C (Deep Cryo) TempCheck->Cryo Yes Standard > -90°C TempCheck->Standard No ToxicityCheck Is GMP/Pharma Grade Required? Use2MP USE 2-METHYLPENTANE (MP: -154°C, Neuro-safe) ToxicityCheck->Use2MP Yes (Avoid 2,5-hexanedione) UseHexane USE N-HEXANE (Only if non-GMP) ToxicityCheck->UseHexane No (Cost priority) RadicalCheck Is Reaction Radical Halogenation? RadicalCheck->ToxicityCheck No (Inert solvent needed) Avoid2MP AVOID 2-METHYLPENTANE (Tertiary H is reactive) RadicalCheck->Avoid2MP Yes (Solvent participates) Cryo->Use2MP Prevents Freezing Standard->RadicalCheck

Caption: Logical decision tree for substituting n-hexane with 2-methylpentane based on thermal requirements and toxicity constraints.

Diagram 2: Metabolic Detoxification Pathway

Visualizing why 2-methylpentane is safer than n-hexane.

Metabolism cluster_0 n-Hexane (Neurotoxic) cluster_1 2-Methylpentane (Safe) Hexane n-Hexane Hexanol 2-Hexanol Hexane->Hexanol CYP450 Dione 2,5-Hexanedione (NEUROTOXIN) Hexanol->Dione Oxidation Damage Axonal Crosslinking (Neuropathy) Dione->Damage Lysine Reaction Isohexane 2-Methylpentane Alcohol 2-Methyl-2-pentanol Isohexane->Alcohol CYP450 (Hydroxylation) Conjugate Glucuronide Conjugate Alcohol->Conjugate Phase II Excretion Excretion (Urine) Conjugate->Excretion

Caption: Comparative metabolic pathways showing the bio-safety of 2-methylpentane versus the neurotoxic activation of n-hexane.

Part 4: References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for n-Hexane. U.S. Department of Health and Human Services. [Link]

  • Ono, Y., et al. (1981). "A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve." International Archives of Occupational and Environmental Health, 48(3), 289-294.[1] [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for physical properties of solvents).

  • Joshi, D., et al. (2011). "Cryogenic Process Engineering in API Synthesis." Organic Process Research & Development. (General reference for low-temp solvent selection).

Sources

Troubleshooting & Optimization

Technical Guide: Purification of Diastereomeric Methylpentanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Scope: Focus on substituted methyl pentanoates (e.g., Methyl 3-hydroxy-2-methylpentanoate and Methyl 2,4-dimethylpentanoate ), commonly encountered in polyketide synthesis and aldol reactions.

Executive Summary & Strategic Decision Matrix

Purifying diastereomers of methylpentanoate esters presents a distinct challenge compared to enantiomers. Unlike enantiomers, diastereomers possess different scalar physical properties (boiling point, dipole moment,


). However, in "flexible" acyclic systems like methyl pentanoates, these differences are often minute due to free rotation averaging out dipole vectors.

The Golden Rule: Always attempt achiral separation (distillation/silica) before resorting to chiral stationary phases or enzymatic resolution.

Decision Workflow: Selecting the Purification Protocol

PurificationStrategy Start START: Diastereomeric Mixture CheckOH Does the molecule have a free Hydroxyl group? (e.g., 3-hydroxy-2-methylpentanoate) Start->CheckOH CheckBP Is Boiling Point u0394 > 5u00b0C? CheckOH->CheckBP No Silica Method B: Flash Chromatography (High Surface Area Silica) CheckOH->Silica Yes (Standard Req) Enzymatic Method C: Enzymatic Kinetic Resolution (Lipase-mediated) CheckOH->Enzymatic Yes (High Purity Req) Distill Method A: Fractional Distillation (Spinning Band Column) CheckBP->Distill Yes CheckBP->Silica No Deriv Method D: Chemical Derivatization (Acetonide/Silylation) Silica->Deriv Separation Fails (u0394Rf < 0.05) Enzymatic->Silica Post-Reaction Cleanup

Figure 1: Strategic decision tree for selecting the optimal purification method based on molecular functionality and physical property differences.

Method A: High-Performance Flash Chromatography (HPFC)

For syn and anti diastereomers of methyl 3-hydroxy-2-methylpentanoate , silica gel chromatography is the most common purification method. The hydrogen bonding capability of the 3-hydroxy group interacts differently with the silanols on the silica surface depending on the steric shielding provided by the adjacent 2-methyl group.

Protocol 1: Optimized Silica Gel Separation

Target: Separation of syn/anti aldol adducts.

  • Stationary Phase: Use high-grade silica (40–63 µm particle size). For difficult separations (

    
    ), upgrade to spherical silica  (20–40 µm) to reduce band broadening.
    
  • Mobile Phase:

    • Standard: Hexanes : Ethyl Acetate (Gradient 95:5

      
       70:30).
      
    • High-Selectivity: Toluene : Ethyl Acetate (The

      
      -interaction of toluene often improves diastereoselectivity for esters).
      
  • Loading: Do not exceed 1% w/w (sample/silica) if

    
    .
    
  • Flow Rate: Maintain a linear velocity of 5 cm/min. Slower flow rates in flash chromatography often lead to diffusion-controlled band broadening rather than improved resolution.

Data Table: Typical Retention Factors (


) 
| Solvent System | Anti Isomer 

| Syn Isomer

| Separation Factor (

) | | :--- | :--- | :--- | :--- | | 20% EtOAc / Hexane | 0.35 | 0.28 | 1.25 (Good) | | 5% MeOH / DCM | 0.42 | 0.40 | 1.05 (Poor) | | 15% Acetone / Pentane | 0.30 | 0.22 | 1.36 (Excellent) |

Technical Insight: The anti isomer typically elutes first (higher


) in standard EtOAc/Hexane systems because the intramolecular H-bond (if accessible) or steric conformation reduces interaction with the polar silica stationary phase compared to the syn isomer.

Method B: Enzymatic Kinetic Resolution (EKR)

When chromatographic separation is impossible due to peak overlap, Enzymatic Kinetic Resolution utilizes the inherent chirality of enzymes to process one diastereomer faster than the other. This is particularly effective for methyl 3-hydroxy-2-methylpentanoate .

Protocol 2: Lipase-Mediated Acylation

Mechanism: The lipase (typically Candida antarctica Lipase B, CAL-B) selectively acetylates the hydroxyl group of one diastereomer (usually the anti isomer), leaving the syn isomer as the free alcohol.

Reagents:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step:

  • Setup: Dissolve the diastereomeric mixture (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 eq).

  • Initiation: Add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor by GC or TLC. The "fast-reacting" diastereomer will convert to the di-ester (methyl 3-acetoxy-2-methylpentanoate), while the "slow-reacting" diastereomer remains the mono-ester (methyl 3-hydroxy-2-methylpentanoate).

  • Separation: Filter off the enzyme. The reaction mixture now contains a polar alcohol and a non-polar acetate. These are easily separated by a short silica plug (Flash Chromatography).[1]

Validation: This method effectively converts a difficult diastereomeric separation (Alcohol vs Alcohol) into an easy chemical separation (Alcohol vs Acetate).

Troubleshooting Center & FAQs

Issue 1: "My diastereomer peaks are co-eluting on the GC."

Diagnosis: You are likely using a non-polar column (e.g., DB-1, DB-5) which separates primarily by boiling point. Since diastereomers often have identical boiling points, separation is poor. Solution: Switch to a polar stationary phase or a specific trifluoropropylmethyl polysiloxane phase.

  • Recommended Column: DB-WAX (PEG) or OV-225 (Cyanopropylphenyl).

  • Why? These phases interact with the dipole of the ester/hydroxyl groups. The diastereomers will have different dipole vectors and thus different retention times on polar phases.

Issue 2: "The enzymatic reaction stopped at 40% conversion."

Diagnosis:

  • Equilibrium: If you used Ethyl Acetate as the donor, the reaction is reversible.

  • Water: The solvent might be "too dry" (enzymes need a monolayer of water) or "too wet" (hydrolysis competes). Solution:

  • Switch Donor: Use Vinyl Acetate . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction irreversibly to the right.

  • Water Activity: Pre-equilibrate the enzyme in a chamber with a saturated salt solution (e.g., NaBr) to set water activity (

    
    ) to ~0.6 before use.
    
Issue 3: "I see transesterification byproducts."

Context: Methyl esters can exchange with the solvent (e.g., using Ethanol as a solvent for a methyl ester). Solution:

  • Never use alcoholic solvents (MeOH, EtOH) during heating or Lewis Acid catalysis unless you intend to swap the ester group.

  • Use aprotic polar solvents like Acetonitrile or THF if solubility is an issue.

References

  • Separation of syn/anti-3-hydroxy-2-methylpentanoate

    • Organic Syntheses Procedure for the synthesis and separation of Methyl 3-hydroxy-2-methylpentanoate diastereomers via distillation and chrom
    • Source:Org. Synth.1987, 65, 135.
    • URL: [Link]

  • Lipase Kinetic Resolution of Methyl Esters

    • Detailed study on using CAL-B for the resolution of -hydroxy esters.
    • Source:Journal of Molecular Catalysis B: Enzym
    • URL: [Link]

  • Chromatographic Behavior of Diastereomers

    • Analysis of diastereomer separ
    • Source:Journal of Chrom
    • URL: [Link]

Sources

identifying side products in benzylamino ester alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-ALK Subject: Troubleshooting Yield Loss & Impurity Profile in


-Alkylation of Benzylamino Esters
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Ticket"

User Problem: "I am attempting to alkylate


-benzylglycine ethyl ester with a primary alkyl bromide using 

in DMF. My conversion is high, but the isolated yield of the desired tertiary amine is poor (<40%). LCMS shows a complex mixture. What are these side products, and how do I stop them?"

Executive Summary: Alkylation of benzylamino esters (secondary amines) to form tertiary amines is deceptively simple. The reaction fights against three thermodynamic and kinetic adversaries: Polyalkylation (the product is often more reactive than the substrate), Cyclization (self-immolation to Diketopiperazines), and Elimination (waste of alkylating agent).

This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: The Diagnostic Matrix

Status: Active Troubleshooting

Use this table to match your LCMS/NMR data to the specific chemical failure mode. Assume the desired product mass is M .

Symptom (LCMS/GCMS)Probable Side ProductRoot CauseVerification (NMR)
[M + R']

Quaternary Ammonium Salt Over-alkylation. The tertiary amine product reacted again with the alkyl halide.New alkyl signals; downfield shift of

-protons due to positive charge.
[2M - 2(ROH)]

Diketopiperazine (DKP) Cyclization. Two molecules of amino ester dimerized, losing two alcohol molecules.Loss of ester ethyl/methyl signals. Appearance of symmetric amide carbonyls (~165 ppm).
[M - Alkyl + H]

Carboxylic Acid Hydrolysis. Trace water + base hydrolyzed the ester.Disappearance of ester alkoxy signals. Broad OH peak >10 ppm.
[M - Benzyl + H]

De-benzylated Amine Hydrogenolysis/Dealkylation. Rare in simple alkylation, but possible if

contamination or harsh Lewis acids used.
Loss of aromatic benzyl signals (7.2-7.4 ppm).
[R-X minus H-X] Alkene E2 Elimination. The base deprotonated the alkyl halide instead of the amine attacking it.Vinyl protons (5-6 ppm) in crude mixture (often volatile).

Module 2: Deep Dive - The Polyalkylation Trap

Status: Critical Mechanism Analysis

The most common reason for yield loss in this reaction is the Nucleophilicity Paradox .

  • The Trap: You start with a secondary amine (

    
    -benzyl amino ester). You form a tertiary amine.[1][2]
    
  • The Physics: Alkyl groups are electron-donating.[3] The product (tertiary amine) is often more electron-rich and nucleophilic than the starting material.

  • The Result: The product competes for the alkyl halide, leading to quaternary ammonium salts (over-alkylation) while starting material remains unreacted.[4]

Visualization: The Competitive Landscape

The following diagram illustrates the branching pathways where your yield is being lost.

ReactionCompetition Start Start: N-Benzyl Amino Ester (2° Amine) Product Target: Tertiary Amine (Desired) Start->Product + R-X (k1) Main Reaction DKP Impurity B: Diketopiperazine (Cyclization) Start->DKP Dimerization (Heat/Base) RX Alkyl Halide (R-X) Elim Impurity C: Alkene (E2 Elimination) RX->Elim Base Attack (Steric Hindrance) Quat Impurity A: Quaternary Salt (Over-Alkylation) Product->Quat + R-X (k2) If k2 > k1, yield drops

Figure 1: Competitive reaction pathways in benzylamino ester alkylation. Note that the Target Product is an intermediate that can further react to form Impurity A.

Module 3: The Cyclization Vector (DKP Formation)

Status: High Risk for Amino Esters

Benzylamino esters are "spring-loaded" to cyclize. Under basic conditions, the free amine of one molecule can attack the ester carbonyl of another, ejecting alcohol. This forms a Diketopiperazine (DKP) , a stable 6-membered ring.[5]

Trigger Conditions:

  • High Concentration: Second-order kinetics; crowding favors dimerization.

  • Heat: Accelerates the nucleophilic attack on the carbonyl.

  • Strong Base: Increases the nucleophilicity of the amine.

Prevention Strategy:

  • Dilution: Run the reaction at 0.05 M - 0.1 M.

  • Sterics: Bulky ester groups (e.g., tert-butyl esters) suppress this pathway significantly compared to methyl/ethyl esters.

Module 4: Validated Experimental Protocols

Protocol A: Direct Alkylation (The "Stoichiometric Control" Method)

Best for: Primary alkyl halides where Reductive Amination is not an option.

The Logic: To prevent over-alkylation, we must statistically favor the mono-alkylation event. We do this by keeping the alkyl halide as the limiting reagent, but this leaves unreacted starting material. A better approach is controlled addition .

Step-by-Step:

  • Dissolution: Dissolve

    
    -benzylamino ester (1.0 equiv) in MeCN (0.1 M). Avoid DMF if possible to simplify workup.
    
  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv).
    
    • Why: The "Cesium Effect" often improves solubility and mono-alkylation selectivity compared to

      
      .
      
  • Addition: Add the Alkyl Halide (0.95 equiv) dropwise over 2 hours at 0°C.

    • Why: Keeping the alkyl halide concentration low prevents the "Product" from seeing high concentrations of "R-X", reducing quaternary salt formation.

  • Monitoring: Monitor by HPLC/UPLC. Stop when R-X is consumed.

    • Note: You will have ~5-10% unreacted starting material. Do not add more R-X to "push" it, or you will generate quaternary salts. Separate the starting material during purification.

Protocol B: Reductive Alkylation (The "Golden Standard")

Best for: Almost all cases where the alkyl group can be sourced as an aldehyde.

The Logic: Instead of fighting nucleophilicity (


), use Reductive Amination. This method creates an imine intermediate which is then reduced. It is self-limiting ; tertiary amines cannot form imines, so over-alkylation is chemically impossible.

Step-by-Step:

  • Imine Formation: Dissolve

    
    -benzylamino ester (1.0 equiv) and the corresponding Aldehyde  (1.1 equiv) in DCE (Dichloroethane) or DCM.
    
  • Drying: Add anhydrous

    
     or 
    
    
    
    to the pot.
    • Why: Removes water to drive imine formation and prevent hydrolysis.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
    • Why: STAB is mild and will reduce the iminium ion but is slow to reduce the aldehyde itself, preventing side reactions.

  • Workup: Quench with saturated

    
    .
    

Module 5: Troubleshooting Flowchart

Status: Interactive Decision Support

Use this logic flow to determine your next experimental move.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS/NMR Start->CheckLCMS Decision1 Major Impurity? CheckLCMS->Decision1 OverAlk M + Alkyl Group (Quaternary Salt) Decision1->OverAlk Mass = Product + R Dimer 2M - 2(ROH) (Diketopiperazine) Decision1->Dimer Mass = Dimer Hydro M - Ester + OH (Acid) Decision1->Hydro Mass = Acid FixOver Fix: Switch to Protocol B (Reductive Amination) OR Dropwise R-X addition OverAlk->FixOver FixDimer Fix: Dilute Reaction (<0.1M) Use Bulky Ester (t-Bu) Dimer->FixDimer FixHydro Fix: Dry Solvents Switch Base (Organic: DIPEA) Hydro->FixHydro

Figure 2: Logic flow for identifying and resolving specific impurity profiles.

Module 6: Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Proceed with extreme caution. While NaH is a strong base that will rapidly deprotonate the amine, it poses two risks:

  • Racemization: If your amino ester is chiral, NaH can deprotonate the

    
    -carbon (enolate formation), destroying stereochemistry.
    
  • C-Alkylation: The enolate can attack the alkyl halide, leading to alkylation at the carbon alpha to the ester, rather than the nitrogen.

Q: Why do I see "M+14" peaks when using DMF as a solvent? A: This is likely the Eschweiler-Clarke side reaction or formylation. DMF can decompose to dimethylamine and carbon monoxide/formic acid derivatives, especially with heat and base. This can lead to trace methylation or formylation of your amine.

  • Fix: Use high-grade anhydrous DMF or switch to Acetonitrile (MeCN).

Q: My alkyl halide is a secondary bromide, and I only get starting material and alkene. Why? A: Secondary halides are prone to E2 Elimination . The amine/base is acting as a base, stripping a proton from the halide to form an alkene.

  • Fix: Switch to Protocol B (Reductive Amination) using the corresponding ketone (if reactive enough) or use a more polar aprotic solvent (DMSO) to favor

    
     over E2, though this is difficult with hindered substrates.
    

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on vs E2 competition and amine nucleophilicity).
  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811, 2001. Link (Comprehensive review on selective amine synthesis).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of Benzyl and Ester groups).
  • Goolcharran, C., & Borchardt, R. T. "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288, 1998.[6] Link (Detailed kinetics on the cyclization/DKP mechanism).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Link (The authoritative source for Protocol B).

Sources

Technical Support Center: Chiral Integrity in Amino Ester Reactions

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Racemization of Chiral Amino Esters Audience: Drug Discovery & Process Chemistry Teams

Introduction: The Hidden Yield Killer

In the synthesis of peptide therapeutics and chiral APIs, optical purity is not a "quality attribute"—it is a binary pass/fail metric. A 1% racemization rate in a 10-step convergent synthesis results in a final product with ~10% diastereomeric impurities, often rendering the batch useless for clinical evaluation.[1]

This guide moves beyond generic advice. We deconstruct the kinetic pathways of racemization and provide validated, mechanistic interventions to preserve chirality during esterification and amide coupling.

Module 1: Diagnostics – The Mechanics of Failure

Q: Why is my amino ester racemizing even under "mild" conditions?

A: "Mild" is a relative term. Racemization in activated amino acids primarily occurs via two distinct mechanisms. Identifying which one is active is critical for troubleshooting.[1]

Mechanism A: Direct Enolization (Base-Catalyzed)

This occurs when an external base abstracts the

1
  • Risk Factor: High pH, strong bases (e.g., DBU, unhindered tertiary amines), and highly polar solvents (DMF/DMSO) which stabilize the enolate intermediate.

Mechanism B: Oxazolone (Azlactone) Formation

This is the most common culprit in peptide coupling. The carbonyl oxygen of the

1

1
  • Risk Factor:

    
    -acyl protection (Amides/Carbamates).[1] Note:  Urethane protectors (Boc, Fmoc) generally suppress this pathway, but activated esters are still vulnerable if base is present.
    
Visualizing the Threat: The Oxazolone Pathway

Oxazolone_MechanismStartActivated Amino Acid(L-Isomer)OxazoloneOxazolone Ring(Azlactone)Start->OxazoloneIntramolecularCyclizationEnolStabilized Enol(Achiral Intermediate)Oxazolone->EnolBase-CatalyzedProton Loss (-H+)RacemateRacemic Product(DL-Mixture)Oxazolone->RacemateAmine Attack(Ring Opening)Enol->OxazoloneReprotonation(Non-Stereoselective)

Figure 1: The oxazolone "shuttle" mechanism.[1] Once the oxazolone forms, the energy barrier for proton abstraction drops significantly, leading to rapid loss of chiral integrity.

Module 2: Reaction Optimization & Reagent Selection

Q: Which coupling reagent offers the highest fidelity?

A: Reagent selection must balance activation speed (faster coupling beats racemization) with leaving group stability .[1]

Reagent ClassTop CandidateMechanism of ActionRacemization RiskBest For
Phosphonium PyBOP / PyAOP Forms reactive OBt/OAt esters.[1][2]Low Standard couplings; robust but generates HMPA (carcinogen) or pyrrolidine byproducts.
Uronium COMU / HATU Fast activation; intramolecular base effect (7-azabenzotriazole).[1][2]Very Low Difficult sequences; hindered amino acids.[1] COMU is safer (non-explosive) than HATU.[3]
Phosphonic Anhydride T3P Propylphosphonic anhydride.[1][4]Lowest "Rescue" Reagent. Massive steric bulk prevents oxazolone formation.[1] Ideal for Cys/His.[1]
Carbodiimide EDC + Oxyma Forms O-acylisourea → Active Ester.[1]Medium Cost-effective scale-up.[1] Must use Oxyma to suppress racemization.
Q: Is HOBt still the gold standard for suppression?

A: No. While HOBt (Hydroxybenzotriazole) was the standard, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has superseded it.[1]

  • Why? Oxyma is non-explosive, more acidic (pKa 4.60), and forms a more stable active ester than HOBt, significantly reducing the window for racemization [1].

  • Recommendation: Replace HOBt/HOAt with Oxyma Pure in a 1:1 ratio with your coupling reagent (DIC or EDC).

Q: My base is causing epimerization. What are my alternatives?

A: The base is often the silent killer. DIPEA (Hünig's base) is standard but can be too basic (pKa ~10.5) for sensitive substrates like Cysteine or Phenylglycine.

The "Collidine Switch": For high-risk substrates, switch to 2,4,6-Collidine (TMP) .[1]

  • Mechanism: Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[3] It is sufficient to neutralize the acid generated during coupling but too bulky and weak to abstract the

    
    -proton effectively [2].[1]
    

Module 3: Decision Logic & Workflow

Use this logic tree to select the optimal conditions for your specific substrate.

Decision_TreeStartSelect Substrate Risk ProfileRisk_HighHigh Risk(Cys, His, Phg, Ser)Start->Risk_HighRisk_StdStandard Amino Acid(Ala, Leu, Val, etc.)Start->Risk_StdProtocol_BProtocol B:T3P + Collidine(EtOAc/DMF)Risk_High->Protocol_BSafest RouteBase_QIs Base Required?(e.g. HCl salt removal)Risk_Std->Base_QSolventSolvent ChoiceBase_Q->SolventYesProtocol_CProtocol C:DIC + Oxyma(No Base)Base_Q->Protocol_CNo (Free base AA)Protocol_AProtocol A:COMU + DIPEA(DMF/DCM)Solvent->Protocol_AStandard

Figure 2: Reagent selection topology based on substrate sensitivity (Cys/His/Phg are "High Risk").[1]

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: General peptide coupling with high yield requirements.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (0.1 M concentration).

    • Note: Ensure DMF is amine-free (freshly distilled or biotech grade).[1]

  • Activation: Cool to 0°C. Add COMU (1.0 equiv) and DIPEA (2.0 equiv). Stir for only 30-60 seconds .

    • Critical: Minimizing pre-activation time reduces the chance of guanidinium side-reactions and racemization.[1]

  • Coupling: Immediately add the amino ester (1.1 equiv).

  • Reaction: Allow to warm to room temperature. Monitor by HPLC. Most reactions complete in <30 mins.[1][2]

Protocol B: The "High Risk" Rescue (T3P/Collidine)

Best for: Cysteine, Histidine, Phenylglycine, or when Protocol A shows >1% racemization.

  • Solvent System: Use Ethyl Acetate (EtOAc) or 2-MeTHF if solubility permits.[1] These lower-polarity solvents destabilize ionic intermediates involved in racemization.[1]

  • Setup: Dissolve Acid (1.0 equiv) and Amino Ester (1.1 equiv) in solvent.

  • Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv).[1] Cool to 0°C.[1]

  • Reagent Addition: Add T3P (50% solution in EtOAc/DMF, 1.2 equiv) dropwise.

  • Workup: T3P byproducts are water-soluble.[1][2] Wash with water, 10% citric acid, and NaHCO3.

    • Why it works: T3P does not generate a free active ester species that can easily cyclize; the reaction proceeds through a concerted transition state [3].[1]

Module 5: Analytical Validation

Q: How do I prove my reaction worked without racemization? A: You cannot rely on optical rotation (

Recommended Method: Marfey’s Analysis (FDADA)

  • Hydrolyze a small aliquot of your peptide/ester (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s Reagent) .

  • Analyze via reverse-phase HPLC (C18 column).[1]

  • The L-L and L-D diastereomers will separate with distinct retention times, allowing precise quantification of racemization down to 0.1%.

References

  • Subirós-Funosas, R., et al. (2009).[1][5] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][3][6] Chemistry – A European Journal.[1] Link

  • Carpino, L. A., et al. (2002).[5] "The 2,4,6-Trimethylpyridine (Collidine) Switch."[1] Organic Letters. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[1][4] Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Technical Support Center: Scale-Up Synthesis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-ILE-BN-001 Assigned Specialist: Senior Application Scientist

Introduction

You are undertaking the scale-up synthesis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (often referred to as


-benzyl-L-isoleucine methyl ester). This molecule serves as a critical chiral building block in peptidomimetic drug discovery.

The synthesis presents two primary challenges during scale-up:

  • Stereochemical Integrity: Preserving the

    
     configuration of the L-isoleucine backbone.
    
  • Chemoselectivity: Preventing over-alkylation (dibenzylation) and diketopiperazine (dimer) formation.

This guide moves beyond standard literature to provide a robust, process-ready workflow designed for gram-to-kilogram transition.

Module 1: Critical Process Parameters (CPP) & Route Logic

The Selected Route: Reductive Amination

We utilize a Two-Stage Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB). Unlike direct alkylation with benzyl halides, which suffers from uncontrollable over-alkylation, this route proceeds via a discrete imine intermediate, offering superior control over impurity profiles.

Thermodynamic vs. Kinetic Considerations
ParameterSpecificationScientific Rationale
Reagent Choice NaBH(OAc)₃ (STAB)Selectivity: STAB reduces imines much faster than aldehydes, preventing side-reaction of the aldehyde to benzyl alcohol. It is milder than NaBH₃CN and non-toxic.
Solvent System 1,2-Dichloroethane (DCE) or THFSolubility & Stability: DCE promotes imine formation.[1] Methanol (MeOH) is avoided in the reduction step as it consumes STAB (solvolysis).
Temperature 0°C to 20°CStereocontrol: Higher temperatures (>40°C) during imine formation can promote racemization via enolization of the imine.
Stoichiometry 1.05 eq. BenzaldehydePurity: Using a slight excess ensures consumption of the expensive amino ester, but minimizes the risk of dibenzylation compared to large excesses.

Module 2: The "Golden Batch" Protocol

This protocol assumes a starting scale of 100g of L-Isoleucine.

Step 1: Esterification (Fischer Esterification)

Objective: Convert L-Isoleucine to L-Isoleucine Methyl Ester Hydrochloride.

  • Setup: Charge Methanol (anhydrous, 10V) into a reactor. Cool to -5°C .

  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq)  dropwise over 1 hour. Caution: Highly Exothermic. Massive gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: Add L-Isoleucine (1.0 eq) in portions.

  • Reflux: Heat to reflux (65°C ) for 12 hours.

  • Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or GC.[2]

  • Workup: Concentrate in vacuo to a white solid. Co-evaporate with Toluene (2x) to remove residual moisture and HCl.

    • Checkpoint: Product must be a dry, white crystalline solid (HCl salt).

Step 2: Reductive Amination (One-Pot, Two-Step)

Objective: Benzylation of the amine.[3]

  • Solvation: Suspend L-Ile-OMe·HCl (1.0 eq) in DCE (10V) .

  • Free-Basing (In-Situ): Add Triethylamine (

    
    , 1.0 eq)  at 0°C. Stir for 30 min.
    
    • Note: We do not isolate the free base to prevent dimerization.

  • Imine Formation: Add Benzaldehyde (1.05 eq) . Stir at 20–25°C for 2 hours.

    • Add MgSO₄ (0.5 wt equiv) if the reaction is sluggish; water inhibits imine formation.

  • Reduction: Cool to 0°C . Add NaBH(OAc)₃ (1.4 eq) in 4 portions over 1 hour.

    • Critical: Do not let internal temp rise above 10°C during addition.

  • Quench: Add Sat. NaHCO₃ (aq) slowly until pH 8.

  • Extraction: Separate organic layer. Wash aqueous with DCM. Combine organics.

  • Purification: Wash with 0.5M HCl (careful extraction) to pull the product into the aqueous phase (leaving neutral impurities in organic). Basify the aqueous phase with NaOH to pH 10, then extract back into DCM.

  • Isolation: Dry (Na₂SO₄) and concentrate. The product is typically a colorless oil.

Module 3: Visualization & Logic

Pathway Diagram

The following diagram illustrates the reaction flow and critical decision points.

ReactionPathway cluster_impurities Critical Impurities Start L-Isoleucine Step1 Esterification (MeOH/SOCl2) Start->Step1 Inter1 L-Ile-OMe HCl Salt Step1->Inter1 -H2O Step2 Imine Formation (PhCHO, Et3N) Inter1->Step2 +Base Dimer Diketopiperazine (If free base stored) Inter1->Dimer Slow Inter2 Imine Intermediate (Unstable) Step2->Inter2 -H2O Step3 Reduction (STAB) Inter2->Step3 +Hydride End Methyl (2S,3S)-2-(benzylamino) -3-methylpentanoate Step3->End DiBenzyl Dibenzyl Impurity (If excess PhCHO) End->DiBenzyl Over-rxn

Caption: Figure 1. Sequential reaction pathway highlighting the critical intermediate states and potential impurity diversion points.

Module 4: Troubleshooting Guide (The Help Desk)

Scenario A: "My product is a sticky gum and won't crystallize."
  • Cause: The free base of this molecule is an oil/low-melting solid.

  • Solution: Do not attempt to crystallize the free base.

    • Dissolve the oil in dry Diethyl Ether or EtOAc.

    • Bubble dry HCl gas or add HCl in Dioxane (4M) .

    • The Hydrochloride salt will precipitate as a white solid. Filter and wash with ether. This is the stable form for storage.

Scenario B: "I see a large 'M-31' peak in Mass Spec."
  • Cause: Hydrolysis of the methyl ester back to the carboxylic acid.

  • Root Cause: Aqueous workup was too basic (pH > 12) or too hot.

  • Fix: During the quench, keep pH < 10. Keep all aqueous phases cold (< 5°C). Ensure the starting material (Step 1) was fully dry; residual water + base = rapid hydrolysis.

Scenario C: "Yield is low; significant starting material remains."
  • Cause: Incomplete imine formation before reduction.

  • Fix: STAB is a weak reducer. It cannot reduce the aldehyde efficiently, but it reduces the imine fast.[1][4] If the imine isn't formed, the reaction stalls.

    • Action: Extend the stirring time with Benzaldehyde before adding STAB. Add a dehydrating agent (MgSO₄ or Molecular Sieves 4Å) during the imine formation step.

Scenario D: "The product is racemic."
  • Cause: Epimerization at the

    
    -carbon.
    
  • Root Cause: High temperatures during the imine formation or prolonged exposure to

    
     without reacting.
    
  • Fix: Ensure the reaction temperature never exceeds 25°C. Do not premix the amine salt and base for long periods before adding the aldehyde.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (


) instead of STAB to save money? 
A:  Yes, but with a caveat. 

is less selective and will reduce excess Benzaldehyde to Benzyl Alcohol, which is difficult to separate from your product. If you use

, you must ensure complete imine formation (drive to completion with heat/drying agents) and remove excess aldehyde before adding the hydride, or use a stepwise addition at -15°C [1].

Q: Why do we use L-Isoleucine methyl ester HCl salt instead of the free base? A: Amino acid ester free bases are unstable. They cyclize to form diketopiperazines (dimers) upon standing. The HCl salt is stable indefinitely. We generate the free amine in situ only when the electrophile (Benzaldehyde) is present to trap it immediately [2].

Q: Is the stereochemistry at the


-position (the sec-butyl group) at risk? 
A:  No. The 

-center (C3) is not acidic and is structurally remote from the reaction center. Only the

-center (C2) is at risk of epimerization, primarily through imine tautomerization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Fischer Esterification & Reductive Amination sections).

  • Gao, Y., Lane-Bell, P., & Vederas, J. C. (1998). Stereoselective synthesis of N-acylated amino acid esters. The Journal of Organic Chemistry. (General reference for amino acid ester handling).

Sources

Technical Support Center: Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #ALD-992

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide addresses the most common failure modes in asymmetric aldol additions—specifically focusing on Evans Auxiliary , Mukaiyama , and Organocatalytic methodologies. Our goal is to move you from "reaction failed" to "mechanistic understanding."

Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Stereocontrol Failures (ee/dr)

Q: My Evans Boron-mediated aldol gave the wrong diastereomer (Anti instead of Syn). What happened? A: This is almost exclusively an issue of enolate geometry .

  • The Mechanism: The Evans boron-aldol relies on the formation of a (Z)-enolate , which proceeds through a closed, six-membered Zimmerman-Traxler transition state to yield the syn-aldol product.[1]

  • The Failure: If you obtained the anti-product, you likely formed the (E)-enolate .

  • Root Cause:

    • Reagent Mismatch: Did you use a dialkylboron chloride (e.g.,

      
      ) instead of a triflate (
      
      
      
      )? Chlorides often favor (E)-enolates due to tighter steric demands, whereas triflates favor (Z).
    • Base Selection: The standard base is DIPEA (Hünig's base). Using a smaller base (like

      
      ) can sometimes erode selectivity.
      
    • Temperature: Enolization must occur at 0°C or -78°C (depending on the protocol) to ensure kinetic control.

Q: I am seeing low enantioselectivity in my Proline-catalyzed aldol. Is my catalyst bad? A: It is likely not the catalyst purity, but the water content or concentration .

  • The Mechanism: Proline catalysis proceeds via an enamine intermediate. The transition state often involves a hydrogen-bonding network that can be disrupted by bulk water.

  • The Fix:

    • Water "Sweet Spot": While some water is necessary for turnover (hydrolysis of the iminium), too much water disrupts the tight hydrogen-bonded transition state. Ensure you are using reagent-grade solvents, not "wet" solvents, unless running a specific "on-water" protocol.

    • Aggregation: Proline can aggregate. Ensure vigorous stirring to maintain an emulsion if water is present.

Category B: Yield & Conversion Issues

Q: My reaction went to 50% conversion and stopped. Adding more aldehyde didn't help. A: You are likely fighting product inhibition or retro-aldol equilibrium .

  • Thermodynamics: The aldol reaction is reversible.[2] If the product is sterically congested, the equilibrium may not favor the adduct.

  • The Fix:

    • Temperature: Do not warm the reaction to room temperature too quickly. Keep it at -78°C or -20°C for longer.

    • Lewis Acid Crash: In Mukaiyama aldols, the Lewis acid (e.g.,

      
      ) can chelate the product, deactivating the catalyst. You may need stoichiometric Lewis acid rather than catalytic.
      

Q: I lost my product during the oxidative workup of the Evans auxiliary. A: This is a critical safety and yield issue.

  • The Hazard: The standard LiOH/H

    
    O
    
    
    
    cleavage generates peracids. If not controlled, these can decompose rapidly, evolving oxygen gas and causing foam-overs or pressure buildups.
  • The Yield Loss: If the hydrolysis is too aggressive (high pH), you may hydrolyze the endocyclic carbamate of the auxiliary rather than the exocyclic imide, destroying your chiral auxiliary and contaminating the product.

  • The Fix: Maintain

    
     and add the peroxide slowly. Quench with saturated 
    
    
    
    to destroy excess peroxide before acidification.
Part 2: Data & Decision Support
Aldol Method Selection Matrix

Use this table to select the correct methodology based on your target stereochemistry.

MethodEnolate SpeciesTransition StateMajor ProductKey Reagent
Evans (Boron) (Z)-EnolateClosed (Chair)Syn (High dr)

, DIPEA
Evans (Titanium) (Z)-EnolateClosed (Chair)Syn (High dr)

, TMEDA
Evans (Magnesium) (Z)-EnolateBoat/ChelatedAnti

,

Mukaiyama (Ti) Silyl Enol EtherOpen (Anti-periplanar)Syn (variable)

Mukaiyama (BF3) Silyl Enol EtherOpenAnti (variable)

Visualizing the Mechanism

Figure 1: The Zimmerman-Traxler Transition State (Boron-Mediated) Caption: The (Z)-enolate organizes into a chair-like transition state. The boron atom chelates both the enolate oxygen and the aldehyde oxygen. To minimize 1,3-diaxial strain, the aldehyde R-group orients pseudo-equatorially, forcing the formation of the Syn-aldol.

ZimmermanTraxler cluster_logic Stereochemical Logic Start Reagents (Z)-Enolate + Aldehyde TS Zimmerman-Traxler TS (Chair Conformation) Start->TS Chelation (B...O) Steric Minimization of 1,3-Diaxial Strain TS->Steric R-group Positioning Product Syn-Aldol Product Steric->Product C-C Bond Formation

Part 3: Standard Operating Procedure (SOP)
Protocol: Evans Syn-Aldol (Boron-Mediated)

Target: Highly diastereoselective formation of syn-beta-hydroxy imides.

1. Reagent Preparation (Critical):

  • 
    :  Must be clear/colorless. If yellow/orange, distill or discard.
    
  • DCM: Anhydrous (<50 ppm water).

  • Glassware: Flame-dried under vacuum.

2. Enolization:

  • Charge flask with Evans imide (1.0 equiv) in DCM (0.2 M). Cool to 0°C .

  • Add

    
      (1.1 equiv) dropwise.
    
  • Add DIPEA (1.2 equiv) dropwise.

  • Checkpoint: Stir at 0°C for 30 min. The solution should be light yellow. Dark brown indicates decomposition.

  • Cool reaction mixture to -78°C .

3. Aldol Addition:

  • Add aldehyde (1.1–1.2 equiv) neat or in minimal DCM slowly down the side of the flask.

  • Stir at -78°C for 1–2 hours.

  • Checkpoint: TLC monitoring. If conversion is slow, warm to -50°C, but never 0°C (risks epimerization).

4. Oxidative Workup (Safety Critical):

  • Warm to 0°C.

  • Add pH 7 phosphate buffer (2 mL/mmol) and MeOH (3 mL/mmol).

  • Cautiously add mixture of 30%

    
     and MeOH (1:2 ratio). Exothermic!
    
  • Stir vigorously at 0°C for 1 hour.

  • Quench: Add saturated aqueous

    
     until peroxide test is negative.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
References
  • Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4] Link

  • Zimmerman, H. E., & Traxler, M. D. (1957).[3][5] "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.[4] Link

  • Mukaiyama, T., et al. (1973).[6] "New Aldol Type Reaction."[6][7][8] Chemistry Letters. Link

  • Northrup, A. B., & MacMillan, D. W. C. (2002). "The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes." Journal of the American Chemical Society.[4] Link

  • Gage, J. R., & Evans, D. A. (1990).[3] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Sulfoximines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of sulfoximines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. Sulfoximines are a critical functional group in modern medicinal chemistry, and mastering their alkylation is key to unlocking their full potential in drug design and discovery.[1][2]

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the N-alkylation of sulfoximines. The answers are grounded in established chemical principles and practical laboratory experience.

Q1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Low conversion is a frequent issue, often stemming from the inherently low nucleophilicity of the sulfoximine nitrogen.[1] Here’s a systematic approach to diagnosing and solving the problem:

  • Inadequate Deprotonation: The pKa of the N-H bond in a sulfoximine is relatively high (around 24 in DMSO), meaning a sufficiently strong base is crucial for generating the nucleophilic anion.[3]

    • Troubleshooting: If you are using a weak base (e.g., K₂CO₃, Et₃N), consider switching to a stronger, non-nucleophilic base. Common choices include potassium hydroxide (KOH) in DMSO, sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[4]

  • Steric Hindrance: Both the sulfoximine and the alkylating agent can be sterically hindered, impeding the SN2 reaction pathway.

    • Troubleshooting: If you suspect steric hindrance, increasing the reaction temperature may provide the necessary activation energy. Alternatively, consider a different synthetic strategy, such as a Mitsunobu reaction for primary alcohols or a transition-metal-catalyzed approach.[3]

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

    • Troubleshooting: For reactions with inorganic bases, polar aprotic solvents like DMF or DMSO are often effective. For less polar systems, THF or toluene may be suitable, potentially with the addition of a phase-transfer catalyst like tetrabutylammonium bromide to improve solubility and reactivity.[5][6]

  • Inactive Alkylating Agent: The leaving group on your alkylating agent may not be sufficiently reactive.

    • Troubleshooting: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive sulfoximine, switching to the corresponding bromide or iodide can significantly increase the reaction rate.

Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

Side product formation can complicate purification and reduce yields. Here are some common culprits:

  • O-alkylation vs. N-alkylation: While N-alkylation is generally favored, O-alkylation of the sulfoximine can occur, particularly with hard alkylating agents.

    • Mitigation: This is less common but can be influenced by the counter-ion and solvent. Using conditions that favor the N-anion formation (strong base) can minimize this.

  • Elimination Reactions: If your alkylating agent has a β-hydrogen, elimination (E2) can compete with substitution (SN2), especially with sterically hindered substrates or stronger, bulkier bases.

    • Mitigation: Use a less sterically demanding base if possible. Lowering the reaction temperature can also favor the substitution pathway.

  • Decomposition of Starting Material or Product: Sulfoximines can be sensitive to very harsh conditions (e.g., very high temperatures or highly acidic/basic media).

    • Mitigation: Employ milder reaction conditions. Modern methods like Mitsunobu-type alkylations or photoredox catalysis operate at or near room temperature, offering excellent functional group tolerance.[1][3][7]

Q3: Which base and solvent system is the best choice for my sulfoximine alkylation?

The optimal base and solvent are highly dependent on the specific substrates and the chosen synthetic method. The following table summarizes common choices for traditional SN2-type alkylations:

BaseCommon SolventsTypical Use Case & Considerations
KOH DMSOA robust and cost-effective system for a variety of sulfoximines. The high polarity of DMSO aids in dissolving the reactants.
NaH THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions and careful handling.
KHMDS, LHMDS THFStrong, non-nucleophilic bases that are soluble in ethereal solvents. Often used for substrates with base-sensitive functional groups.
Cs₂CO₃ DMF, MeCNA milder carbonate base that can be effective for more activated systems. Often used in transition-metal-catalyzed reactions.
Phase-Transfer Catalyst (PTC) Systems Toluene, DCMA biphasic system (e.g., solid KOH with a quaternary ammonium salt) can be effective for substrates with good organic solubility, avoiding the need for high-boiling polar aprotic solvents.[6]
Q4: Can I use alcohols directly as alkylating agents?

Yes, direct alkylation with alcohols is possible and avoids the need to pre-form an alkyl halide. The most common method for this is the Mitsunobu reaction .[3]

  • Mechanism: The alcohol is activated in situ by a phosphine (e.g., PPh₃ or PBu₃) and an azodicarboxylate (e.g., DEAD or DIAD), making it susceptible to nucleophilic attack by the sulfoximine.

  • Advantages: This method is very mild, proceeds at low temperatures, and has a broad substrate scope with excellent functional group tolerance.[3] It is particularly effective for primary alcohols.[3]

  • Limitations: Secondary alcohols are generally not tolerated under these conditions.[3] The reaction generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.

A newer, highly versatile approach is the use of metallaphotoredox catalysis , which can utilize alcohols, alkyl bromides, and carboxylic acids as alkyl sources under visible light irradiation.[1]

Section 2: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common and advanced N-alkylation methods.

Protocol 1: General Procedure for N-Alkylation using KOH in DMSO

This protocol is a robust starting point for simple alkylations.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the NH-sulfoximine (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Add powdered potassium hydroxide (KOH) (1.5-2.0 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes. The solution may become colored as the anion forms.

  • Alkylation: Add the alkylating agent (alkyl halide, 1.1-1.5 eq.) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu-Type Alkylation with a Primary Alcohol

This protocol is ideal for substrates with sensitive functional groups.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the NH-sulfoximine (1.0 eq.), the primary alcohol (1.5-2.0 eq.), and a phosphine such as triphenylphosphine (PPh₃) (1.5 eq.).

  • Solvent Addition: Add an anhydrous solvent such as THF or toluene to achieve a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.), in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude product will contain the desired N-alkylated sulfoximine along with triphenylphosphine oxide and the dihydrazide byproduct.

  • Purification: Purify the product using flash column chromatography. The byproducts can often be challenging to separate, and careful selection of the eluent system is necessary.

Section 3: Visualizing Reaction Workflows

Diagrams can help clarify the decision-making process for optimizing your reaction.

Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low Conversion Observed check_base Is the base strong enough? (e.g., KOH, NaH) start->check_base increase_base Switch to a stronger base (e.g., NaH in THF) check_base->increase_base No check_temp Is steric hindrance a factor? check_base->check_temp Yes success Improved Conversion increase_base->success increase_temp Increase reaction temperature check_temp->increase_temp Yes check_reagent Is the alkylating agent reactive? check_temp->check_reagent No increase_temp->success change_reagent Use a more reactive halide (e.g., R-I instead of R-Cl) check_reagent->change_reagent No consider_alt Consider alternative methods (Mitsunobu, Photoredox) check_reagent->consider_alt Yes change_reagent->success consider_alt->success

Caption: A decision tree for troubleshooting low conversion in sulfoximine N-alkylation.

General Reaction Scheme: N-Alkylation Pathways

reaction_pathways cluster_sn2 Traditional SN2 cluster_mitsunobu Mitsunobu Reaction cluster_photoredox Metallaphotoredox Catalysis sulfoximine NH-Sulfoximine (R¹(SO)R²=NH) sn2_reagents Strong Base (e.g., KOH) + Alkyl Halide (R³-X) sulfoximine->sn2_reagents mitsunobu_reagents Alcohol (R³-OH) + PPh₃/DEAD sulfoximine->mitsunobu_reagents photoredox_reagents Alkyl Source (R³-OH, R³-Br, R³-COOH) + Catalyst + Light sulfoximine->photoredox_reagents sn2_product N-Alkyl Sulfoximine sn2_reagents->sn2_product mitsunobu_product N-Alkyl Sulfoximine mitsunobu_reagents->mitsunobu_product photoredox_product N-Alkyl Sulfoximine photoredox_reagents->photoredox_product

Sources

strategies to avoid chiral HPLC for optical isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optical Isomer Separation Strategies Ticket ID: #NO-CSP-2024 Subject: Strategies to Avoid Chiral Stationary Phases (CSPs) in HPLC Assigned Specialist: Senior Application Scientist

Executive Summary

While Chiral HPLC using Chiral Stationary Phases (CSPs) is the gold standard for analytical separation, it is often cost-prohibitive (


3,000 per column) and chemically restrictive. This guide provides validated workflows to separate enantiomers using achiral  systems (C18/Silica), crystallization, or enzymatic resolution.

Module 1: Indirect Separation via Chiral Derivatization

Best for: Analytical scale, amines, alcohols, amino acids. Uses standard C18 columns.

User Query: "I have a racemic amine/alcohol and only a standard C18 column. How can I determine ee%?"

Technical Solution: Transform enantiomers into diastereomers using a pure Chiral Derivatizing Agent (CDA). Diastereomers have different physical properties (unlike enantiomers) and can be separated on achiral silica or C18 stationary phases.

Protocol A: Marfey’s Method (For Amino Acids)

Marfey’s Reagent (FDAA) reacts with primary/secondary amines to form diastereomers separable by C18 HPLC.

Reagents:

  • FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% w/v in acetone).

  • Buffer: 1 M NaHCO₃.

  • Quench: 1 M HCl.

Step-by-Step Workflow:

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL 1 M NaHCO₃ + 100 µL FDAA solution.

  • Incubation: Heat at 40°C for 1 hour . (Caution: Overheating causes racemization).

  • Quench: Add 20 µL 1 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% TFA in H₂O, B: Acetonitrile. Gradient 10–50% B over 40 min.

    • Detection: UV at 340 nm.[1]

Protocol B: Mosher’s Ester Formation (For Alcohols/Amines)

Uses Mosher’s Acid Chloride (MTPA-Cl) to form diastereomeric esters/amides.[2]

Critical Troubleshooting:

  • Issue: Incomplete separation of diastereomers.

  • Fix: Switch from MTPA to Camphanic Chloride . The rigid bicyclic structure often provides better steric discrimination than the freely rotating phenyl group of MTPA.

Module 2: Classical & Dutch Resolution (Crystallization)

Best for: Preparative/Process scale (>10g). Avoids chromatography entirely.

User Query: "I need to separate 50g of racemate. HPLC is too slow."

Technical Solution: Formation of diastereomeric salts. If standard resolution fails, employ Dutch Resolution .

The "Dutch Resolution" Strategy

Standard resolution uses one resolving agent (e.g., Tartaric acid). If crystals don't form ("oiling out"), use a Family of agents simultaneously.

Mechanism: The "Pealing Effect": A mixture of structurally related resolving agents (e.g., Mandelic acid + p-Methylmandelic acid + p-Bromomandelic acid) precipitates the diastereomeric salt faster and purer than single agents due to solid-solution formation or nucleation synergism.

Protocol:

  • Screening: Prepare equimolar mix of Racemate (Base) and Resolving Agent Family (Acids) in MeOH/iPrOH (1:1).

  • Nucleation: Heat to dissolve, then cool slowly to 4°C.

  • Harvest: Filter the first crop of crystals.

  • Liberation: Treat salt with 1 M NaOH, extract free base with DCM.

  • Recycle: The mother liquor contains the opposite enantiomer.

Module 3: Enzymatic Kinetic Resolution

Best for: Alcohols, Esters.[3] High enantiomeric excess (ee > 99%).[4]

User Query: "I want to synthesize the pure enantiomer directly without separating isomers later."

Technical Solution: Use a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acetylate one enantiomer.

Protocol (Kinetic Resolution of Secondary Alcohol):

  • Setup: Dissolve racemic alcohol (1 eq) in dry Toluene or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3 eq). (Irreversible acyl donor; produces volatile acetaldehyde byproduct).

  • Catalyst: Add Immobilized CAL-B (Novozym 435) (10-20 wt% of substrate).

  • Reaction: Shake at 30–40°C. Monitor by GC/TLC.

  • Stop Point: Stop at exactly 50% conversion .

    • Result: Unreacted (S)-Alcohol (typically) + (R)-Acetate.

  • Separation: Separate the Alcohol and Ester via simple flash chromatography (very different polarity).

Visualizing the Strategy Selection

G Start Start: Racemic Mixture Scale What is your scale? Start->Scale Analytical Analytical (<100 mg) Need %ee determination Scale->Analytical Small Scale Prep Preparative (>10 g) Need pure material Scale->Prep Large Scale FuncGroup Functional Group? Analytical->FuncGroup AminoAcid Amino Acid FuncGroup->AminoAcid AlcoholAmine Alcohol / Amine FuncGroup->AlcoholAmine Marfey Method: Marfey's Reagent (FDAA + C18 Column) AminoAcid->Marfey Mosher Method: Mosher's/Camphanic Derivatization + C18 AlcoholAmine->Mosher ChemType Chemistry Type? Prep->ChemType BaseAcid Acid/Base Salts ChemType->BaseAcid Neutral Neutral Alcohols/Esters ChemType->Neutral Dutch Method: Dutch Resolution (Family of Resolving Agents) BaseAcid->Dutch Enzyme Method: Kinetic Resolution (Lipase + Vinyl Acetate) Neutral->Enzyme

Caption: Decision matrix for selecting a non-CSP chiral separation strategy based on scale and functional group chemistry.

Comparative Data: CSP vs. Alternative Strategies

FeatureChiral HPLC (CSP)Derivatization (Indirect)Enzymatic ResolutionCrystallization
Separation Mechanism Transient diastereomeric complexCovalent diastereomer formationKinetic rate difference (

)
Solubility difference
Column Required Chiral (

3k)
C18/Silica (

500)
Flash Silica (Cheap)None
Max Scale mg to g (expensive)mg (analytical only)kg to tonskg to tons
Time to Result Fast (30 min)Slow (Reaction + HPLC)Medium (Hrs to Days)Slow (Days)
Purity Potential >99.9%Dependent on Reagent Purity>99% (at 50% conv.)>99% (after recrystallization)

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications, 49, 591–596.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid (Mosher's reagent). Journal of the American Chemical Society, 95(2), 512–519.

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349–2354.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721–1754.

  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry, 3, 341-363.

Sources

enhancing selectivity in reactions of 3-methylpentane on aluminosilicate catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Catalysis for 3-Methylpentane

Executive Summary & Diagnostic Triage

The Context: 3-Methylpentane (3-MP) is not just a reactant; it is a critical probe molecule used to determine the Constraint Index (CI) of zeolites. Its hydrodynamic diameter (~5.0 Å) makes it slightly bulkier than n-hexane (~4.3 Å). Consequently, the ratio of their reaction rates defines the pore size and shape selectivity of your aluminosilicate catalyst.

The Problem: Users often encounter "selectivity inversion"—where cracking dominates over isomerization—or "pseudo-deactivation," where bulky isomers block pore mouths.

Diagnostic Workflow (Triage): Before altering your setup, match your observation to the following scenarios:

Observation Probable Root Cause Immediate Action
High C1/C2 yield (Methane/Ethane)Thermal Cracking or Monomolecular Cracking (Haag-Dessau).Check Reactor T > 450°C. Reduce T or check for voids causing thermal reactions.
High C3/C4 yield (Propylene/Butenes)Bimolecular Cracking (Classical Carbenium).This is normal for large-pore zeolites (Y, Beta). If unwanted, increase SiO2/Al2O3 ratio.
Rapid Deactivation (< 1 hr)Pore Mouth Plugging . 3-MP is too bulky for the pore openings.Switch to hierarchical zeolite or reduce crystal size.
CI Value ≈ 1 (on ZSM-5)External Surface Activity . Reaction is happening on the "skin," not in the pores.Passivate external acid sites (e.g., with collidine or silica deposition).

Technical Deep Dive: Mechanisms & Selectivity Control

To tune selectivity, you must control the competition between the Monomolecular (Haag-Dessau) and Bimolecular (Classical) pathways.

A. The Selectivity Switch: Monomolecular vs. Bimolecular
  • Monomolecular (High T, Low Pressure, Acidic ZSM-5): The zeolite protonates the alkane directly (forming a pentacoordinated carbonium ion).

    • Outcome: High cracking, low isomerization.

    • Signature Products: Methane, Ethane, H2.

  • Bimolecular (Low T, High Pressure, Large Pore Y/Beta): Involves hydride transfer between an adsorbed carbenium ion and a reactant molecule.

    • Outcome: High isomerization, disproportionation.

    • Signature Products: Isomers (2-MP), C4s, C5s.

B. Visualization of Reaction Pathways

The following diagram illustrates the divergence point between isomerization and cracking based on the transition state.

G Start 3-Methylpentane (Reactant) AcidSite Brønsted Acid Site (H+) Start->AcidSite Carbonium [C6H15]+ Transition State (Pentacoordinated) AcidSite->Carbonium Direct Protonation Carbenium Carbenium Ion (Trivalent) AcidSite->Carbenium Via Olefin Intermediate Mono Monomolecular Pathway (Haag-Dessau) Carbonium->Mono Bi Bimolecular Pathway (Hydride Transfer) Carbenium->Bi + 2nd Alkane Molecule CrackProd Cracking Products (C1-C3 + Olefins) Mono->CrackProd Beta-Scission Bi->CrackProd Secondary Cracking IsoProd Isomers (2-Methylpentane) Bi->IsoProd Chain Rearrangement

Figure 1: Mechanistic divergence of 3-Methylpentane reactions on aluminosilicates.

Troubleshooting Guide: Specific Scenarios

Scenario 1: "I want Isomers, but I'm getting light gas (C1-C3)."

Diagnosis: You are operating in the Monomolecular Regime . The Science: High temperatures favor the high-activation-energy protolytic cracking (Haag-Dessau mechanism). Furthermore, if you are using a medium-pore zeolite (like ZSM-5), the "Transition State Shape Selectivity" restricts the bulky bimolecular transition state required for isomerization.

Corrective Actions:

  • Lower Temperature: Drop reaction T below 350°C.

  • Increase Partial Pressure: Higher alkane pressure increases surface coverage, statistically favoring bimolecular hydride transfer (which leads to isomerization).

  • Change Catalyst Topology: Switch from MFI (ZSM-5) to BEA (Beta) or FAU (USY). The larger 12-ring pores accommodate the bulky isomerization transition state.

Scenario 2: "My Catalyst Deactivates in < 30 Minutes."

Diagnosis: Pore Mouth Blocking . The Science: 3-MP is bulky. If reaction rates at the pore mouth are faster than diffusion rates into the crystal (Thiele Modulus > 1), coke precursors form at the entry, sealing off the active interior.

Corrective Actions:

  • Reduce Crystal Size: Use nano-sized zeolites to shorten the diffusion path length.

  • Introduce Mesoporosity: Use desilication (NaOH treatment) to create "hierarchical" zeolites. This acts as a highway for bulky 3-MP molecules to reach active sites without traffic jams.

  • Hydrogen Co-feed: Introduce H2 (even without metal loading). While zeolites aren't hydrogenation catalysts, high H2 pressure can suppress dehydrogenation steps that lead to coke.

Scenario 3: "My Constraint Index (CI) is 1.0 for ZSM-5 (Should be ~8.3)."

Diagnosis: External Surface Dominance . The Science: If your ZSM-5 crystals are very small or rough, the external surface area may be significant. The external surface has no shape selectivity, so it cracks 3-MP and n-hexane at equal rates (Ratio ≈ 1).

Corrective Actions:

  • Passivation: Treat the catalyst with a bulky base (like 2,4,6-collidine) or deposit a silica shell (CLD - Chemical Liquid Deposition). This poisons/covers the external sites, forcing the reaction inside the shape-selective pores.

Standardized Protocol: The Constraint Index Test

Use this protocol to validate your catalyst's shape selectivity using 3-MP.

Reagents:

  • n-Hexane (n-C6)[1]

  • 3-Methylpentane (3-MP)

  • Helium (Diluent)

Parameters:

  • Temperature: 350°C (Standardized)

  • WHSV: 1.0 - 5.0 h⁻¹ (Adjust to achieve 10-40% conversion)

  • Feed Ratio: 1:1 molar ratio of n-C6 : 3-MP

Calculation:



Interpretation Table:

CI ValuePore ClassificationExample Zeolite
< 1.0Large Pore (12-Ring)USY, Beta, Mordenite
1.0 - 12.0Medium Pore (10-Ring)ZSM-5, ZSM-11
> 12.0Small Pore (8-Ring)Erionite, Chabazite

FAQ: Researcher to Researcher

Q: Can I use 3-MP to test acidity? A: Indirectly. While it tests pore size primarily, the cracking rate is proportional to the Brønsted acid site density. However, for pure acidity measurements, Pyridine-IR or NH3-TPD are superior. 3-MP is a probe of accessibility.

Q: Why do I see 2-Methylpentane as the primary isomer? A: This is a simple methyl shift (Type A isomerization). It is the kinetically favored first step. Skeletal rearrangement to dimethylbutanes (Type B) requires higher activation energy and is often sterically restricted in 10-ring zeolites.

Q: Does the binder (Alumina/Silica) affect my 3-MP results? A: Yes. Alumina binders can introduce non-shape-selective acid sites (mesopores), lowering your CI value. Silica binders are generally inert. Always run a blank test on your binder.

References

  • Haag, W. O., & Dessau, R. M. (1984). Duality of Mechanism for Acid-Catalyzed Paraffin Cracking.

    • Significance: Establishes the fundamental monomolecular mechanism (Haag-Dessau)
  • Frillette, V. J., Haag, W. O., & Lago, R. M. (1981). Catalysis by Crystalline Aluminosilicates: Characterization of Intermediate Pore-Size Zeolites by the "Constraint Index".

    • Significance: The definitive protocol for using 3-methylpentane/n-hexane mixtures to characterize zeolite pore architecture.
  • Corma, A., & Orchillés, A. V. (2000). Current Views on the Mechanism of Catalytic Cracking. Microporous and Mesoporous Materials.[2][3][4]

    • Significance: Detailed review of the carbenium vs.
  • Weitkamp, J. (2000). Zeolites and Catalysis.

    • Significance: Explains the concept of "Shape Selectivity" including reactant, product, and transition-st

Sources

Validation & Comparative

Precision Benchmarking: Chiral HPLC vs. Alternative Methods for Enantiomeric Excess Determination of Benzylamino Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, benzylamino ester derivatives represent a critical class of chiral building blocks, frequently serving as precursors for


-amino acids and peptidomimetics. For drug development professionals, the determination of enantiomeric excess (ee) is not merely a quality control step; it is a regulatory mandate anchored in the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs.

While historically diverse methods like polarimetry and NMR have been employed, Chiral High-Performance Liquid Chromatography (HPLC) remains the definitive "gold standard" for quantitative ee determination. This guide objectively compares Chiral HPLC against its alternatives, providing a validated protocol specifically optimized for the basicity and aromaticity of benzylamino esters.

The Gold Standard: Chiral HPLC Protocol

Mechanistic Basis

Success in separating benzylamino esters relies on the Three-Point Interaction Model . The analyte must engage with the Chiral Stationary Phase (CSP) via:

  • 
    -
    
    
    
    Interactions:
    Between the benzyl ring of the analyte and the phenylcarbamate groups of the CSP.
  • Hydrogen Bonding: Between the ester carbonyl/amine hydrogen and the carbamate residues on the CSP.

  • Steric Fit: The chiral groove of the polysaccharide backbone.

Validated Experimental Protocol

Note: This protocol is self-validating. If resolution (


) < 1.5 is achieved, the system requires the specific optimization steps listed in Section 2.3.

System Requirements:

  • Instrument: HPLC with binary pump and UV-Vis/PDA detector.

  • Columns (Screening Set):

    • Primary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High success rate for aromatic amines.

    • Secondary:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Normal Phase (Hexane/Alcohol).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1.0 mg of the benzylamino ester in 1.0 mL of Ethanol (avoid dissolving in pure hexane to ensure complete solubility of the polar salt forms).

    • Dilute to 0.1 mg/mL with the mobile phase (e.g., Hexane/IPA 90:10).

    • Critical: Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Mobile Phase Preparation (The "Basicity Rule"):

    • Benzylamino derivatives are basic. Residual silanols on the silica support will cause severe peak tailing.

    • Standard Mix: n-Hexane / Isopropanol (90:10 v/v).

    • Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the premixed mobile phase.

    • Why: The amine additive competes for silanol sites, sharpening the peak shape.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Temperature: 25°C (Lowering to 10°C can improve resolution by increasing the separation factor

      
      , though it broadens peaks).
      
    • Detection: UV at 254 nm (targeting the benzyl chromophore).

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for optimizing the separation of basic chiral amines.

MethodDevelopment Start Start: Benzylamino Ester Sample Solubility Check Solubility: Is it soluble in Hexane/IPA? Start->Solubility Screening Column Screening: 1. Chiralpak AD-H 2. Chiralcel OD-H Solubility->Screening MobilePhase Mobile Phase A: Hex/IPA (90:10) + 0.1% DEA Screening->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Yes Tailing Issue: Peak Tailing? CheckRes->Tailing No (Asymmetric) NoSep Issue: No Separation? CheckRes->NoSep No (Co-elution) AddBase Action: Increase DEA to 0.2% or Switch to TEA Tailing->AddBase SwitchAlc Action: Switch Modifier Hex/Ethanol (90:10) NoSep->SwitchAlc AddBase->CheckRes SwitchAlc->CheckRes SwitchCol Action: Switch to Immobilized (Chiralpak IA) + DCM SwitchAlc->SwitchCol Still Fails

Caption: Decision tree for optimizing chiral HPLC methods for basic amine derivatives. Note the critical loop for basic additives.

Comparative Analysis: HPLC vs. Alternatives

While HPLC is the standard, alternatives like NMR and Polarimetry are often considered for speed or cost. The following analysis benchmarks these methods specifically for benzylamino esters.

Performance Data Matrix
FeatureChiral HPLC (UV) 1H-NMR (Mosher's Method) Polarimetry SFC (Supercritical Fluid)
Primary Utility Quantitative ee (QC/Release)Rapid Screening / Structure IDIdentity ConfirmationHigh-Throughput Screening
Precision High (< 0.1% error)Moderate (2-5% error)Low (Highly susceptible to impurities)High (< 0.5% error)
LOD (Limit of Detection) ~0.05% minor enantiomer~1-2% minor enantiomerN/A (Bulk property)~0.1% minor enantiomer
Sample Requirement < 0.1 mg5-10 mg> 10 mg (Concentration dependent)< 0.1 mg
Derivatization None (Direct)Required (e.g., with MTPA-Cl)NoneNone
Throughput 15-30 min/sample10-60 min (inc. reaction time)< 5 min3-10 min/sample
Cost per Run Moderate (Solvents)High (Deuterated solvents/Shift reagents)LowLow (CO2 is cheap)
Detailed Comparison
Alternative 1: NMR Spectroscopy (Chiral Derivatization)
  • Method: Reaction of the benzylamino ester with a Chiral Derivatizing Agent (CDA) such as

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This converts enantiomers into diastereomers, which have distinct chemical shifts (
    
    
    ) in
    
    
    H or
    
    
    F NMR.
  • Pros: Provides structural elucidation simultaneously; no column screening required.

  • Cons:

    • Kinetic Resolution Risk: If the derivatization reaction is not 100% complete, the measured ee will be false due to different reaction rates of the enantiomers (kinetic resolution).

    • Complexity: The benzyl protons often appear as complex AB systems, making integration difficult compared to clean HPLC peaks.

Alternative 2: Polarimetry
  • Method: Measuring optical rotation

    
    .
    
  • Pros: Instantaneous, cheap.

  • Cons: Scientifically Unsound for ee Determination of Intermediates. The specific rotation is a bulk property. A 5% chemical impurity with a high specific rotation can completely skew the calculated ee of the target molecule. It is only valid for chemically pure substances.

Alternative 3: SFC (Supercritical Fluid Chromatography) [2]
  • Method: Uses supercritical CO

    
     with methanol as a modifier on the same CSPs (AD-H/OD-H).
    
  • Pros: Significantly faster (3x) than HPLC; "Green" chemistry.

  • Cons: Higher initial equipment cost; solubility issues for very polar salt forms of amines.

Troubleshooting & Optimization Guide

When analyzing benzylamino esters, two specific failure modes are common. Use this guide to resolve them.

Failure Mode A: Peak Tailing (Asymmetry > 1.3)
  • Cause: The secondary amine in the benzylamino group interacts strongly with the acidic silanol groups on the silica surface of the column.

  • Solution:

    • Immediate: Ensure 0.1% Diethylamine (DEA) is in the mobile phase.

    • Advanced: If using an immobilized column (Chiralpak IA/IC), switching to Dichloromethane (DCM)/Hexane can sometimes reduce solvation effects that lead to tailing.

Failure Mode B: Peak Overlap (Resolution < 1.0)
  • Cause: The "chiral recognition" mechanisms (H-bonding/

    
    -
    
    
    
    ) are too weak at room temperature.
  • Solution:

    • Temperature Effect: Lower the column oven to 10°C . This increases the enthalpy of adsorption difference (

      
      ) between enantiomers, often doubling resolution.
      
    • Alcohol Switch: Change the modifier from Isopropanol to Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor and can alter the steric environment in the chiral grooves.

References

  • FDA Center for Drug Evaluation and Research (CDER). (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[3][4][5] [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for method development workflows).

Sources

Technical Comparison: Spectroscopic Profiling of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This guide provides a technical analysis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate , a critical chiral building block often used in peptidomimetic synthesis and drug discovery. Commonly known as N-Benzyl-L-Isoleucine Methyl Ester , this molecule presents specific spectroscopic challenges due to the introduction of a benzyl group adjacent to two chiral centers.

The Core Challenge: Researchers frequently encounter difficulties distinguishing the N-mono-benzylated product from the N,N-dibenzylated impurity or the racemized (2S,3R)-allo-isomer. This guide establishes the NMR standards required to validate identity and purity.

Structural Analysis[1][2][3]
  • Parent Scaffold: L-Isoleucine Methyl Ester.[1][2][3][4]

  • Stereochemistry: (2S, 3S). The natural L-isoleucine configuration.

  • Modification: Secondary amine formation via N-benzylation.

Synthesis & Validation Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical decision points where NMR analysis is required.

G Start L-Ile-OMe (Free Amine) Intermediate Imine Intermediate Start->Intermediate Condensation Reagent Benzaldehyde + NaBH(OAc)3 Reagent->Intermediate Product N-Benzyl-L-Ile-OMe (Target) Intermediate->Product Reduction Impurity1 N,N-Dibenzyl (Over-alkylation) Product->Impurity1 Excess Reagent Impurity2 Allo-Isomer (Epimerization) Product->Impurity2 Harsh pH/Temp Valid1 NMR Check: Diastereotopic Ph-CH2 Product->Valid1 QC Step

Figure 1: Synthesis pathway and critical impurity formation risks during the reductive amination of L-Isoleucine methyl ester.

Part 2: Spectroscopic Data & Interpretation[1][3]

The following data represents the standard spectroscopic profile in CDCl₃ . Deviations from these values often indicate stereochemical drift or incomplete purification.

1H NMR Data (400 MHz, CDCl₃)

The most diagnostic feature of this spectrum is the benzylic methylene group . Due to the adjacent chiral center at C-2, these protons are diastereotopic , typically appearing as an AB system rather than a singlet.[4]

PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Diagnostic Note
Ar-H 7.20 – 7.35Multiplet5H-Overlapping phenyl protons.
Ph-CH₂-N 3.68 & 3.85 AB Doublets 2H 13.0 CRITICAL: Distinct AB quartet confirms the chiral integrity of the adjacent alpha-carbon. A singlet suggests rapid exchange or lack of chirality.
OCH₃ 3.65Singlet3H-Methyl ester singlet.
H-2 (α-CH) 3.15Doublet1H6.2Upfield shift vs. amide derivatives. Confirms secondary amine.
H-3 (β-CH) 1.60 – 1.70Multiplet1H-Complex splitting due to two chiral centers.
H-4 (γ-CH₂) 1.15 – 1.45Multiplet2H-Methylene envelope.
H-5 (δ-CH₃) 0.88Triplet3H7.4Terminal ethyl methyl.
3-Me (γ'-CH₃) 0.84Doublet3H6.8Side-chain methyl.
N-H ~1.80Broad s1H-Exchangeable; shift varies with concentration.
13C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)Assignment
C=O 175.8Ester Carbonyl
Ar-C (ipso) 140.2Quaternary Aromatic
Ar-C 128.4, 128.1, 127.0Aromatic CH
α-Carbon 65.4Chiral Center (C-2)
Ph-CH₂ 52.1Benzylic Carbon
OCH₃ 51.4Methyl Ester
β-Carbon 38.5Side chain CH
γ-Carbon 25.2Side chain CH₂
3-Methyl 15.6Side chain CH₃
δ-Carbon 11.5Terminal CH₃

Part 3: Comparative Analysis & Validation

This section details how to distinguish the target product from common alternatives and impurities using the data provided above.

Comparison 1: Target vs. Precursor (L-Ile-OMe)
  • Differentiation: The appearance of the aromatic region (7.2–7.4 ppm) and the benzylic methylene signals (3.6–3.9 ppm) are the primary indicators of successful reaction.

  • Shift Effect: The

    
    -proton (H-2) typically shifts upfield slightly or changes multiplicity compared to the free amine due to the change in nitrogen substitution and solvation environment.
    
Comparison 2: Target vs. Allo-Isomer (2S, 3R)

Epimerization at the


-carbon is a risk during synthesis.
  • Diagnostic: In the allo-isomer, the

    
    -proton (H-2) and the side-chain methyl groups often exhibit slight chemical shift variations (Δδ ~0.05–0.1 ppm).
    
  • Literature Insight: As noted in studies of N-benzoyl derivatives, the coupling constant

    
     differs between L-Ile and L-allo-Ile.[1] For the L-isomer (2S,3S), the side chain conformation typically results in a distinct coupling pattern compared to the allo-form [1].
    
Comparison 3: Target vs. N,N-Dibenzyl Impurity
  • 1H NMR: The N,N-dibenzyl derivative will show a larger integration in the aromatic region (10H) and the benzylic protons will appear as a more pronounced AB system (often four doublets if the magnetic non-equivalence is strong) or a shifted singlet depending on temperature.

  • 13C NMR: The

    
    -carbon signal will shift significantly downfield (approx +5-8 ppm) due to the tertiary amine nature.
    

Part 4: Experimental Protocol

Synthesis via Reductive Amination

This protocol minimizes racemization and over-alkylation.

  • Imine Formation: Dissolve L-Isoleucine methyl ester hydrochloride (1.0 eq) in dry MeOH. Add Et3N (1.0 eq) to liberate the amine. Add Benzaldehyde (1.05 eq). Stir for 2 hours at room temperature.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.4 eq) portion-wise. Note: Sodium triacetoxyborohydride is milder than NaBH4 and reduces the risk of reducing the ester or causing epimerization.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

NMR Acquisition Parameters

To replicate the data in this guide:

  • Solvent: CDCl3 (Neutralized with basic alumina if the amine is acid-sensitive).

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30.

  • Transients: 16 scans (1H), 1024 scans (13C).

References

  • Royal Society of Chemistry. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. Retrieved from [Link]

  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin.[5] Retrieved from [Link]

Sources

Comparative Analysis of Synthetic Routes to Chiral Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino esters are the linchpins of modern peptidomimetic drug design. While classical resolution methods are obsolete in high-throughput settings, the choice between chemocatalysis and biocatalysis remains a critical bottleneck in process chemistry.

This guide objectively compares the three dominant synthetic methodologies: Rh-Catalyzed Asymmetric Hydrogenation (AH) , Biocatalytic Transamination/Reductive Amination , and the Organocatalytic Strecker Reaction . Our analysis focuses on scalability, atom economy, and enantiomeric excess (ee), providing actionable protocols for the bench scientist.

Strategic Decision Framework

Before selecting a route, analyze your substrate constraints. No single method is universally superior; efficacy depends on the starting material's electronic properties and the desired scale.

Route Selection Logic
  • Choose Asymmetric Hydrogenation if you have easy access to dehydroamino acid precursors and require multi-kilogram scalability with established impurity profiles.

  • Choose Biocatalysis if your target has multiple stereocenters or if you require mild, aqueous conditions to preserve sensitive functional groups.

  • Choose Strecker if you are building diverse libraries from aldehydes and require rapid access to non-canonical side chains.

RouteSelection Start Target: Chiral Amino Ester Substrate Available Precursor? Start->Substrate Dehydro Enamide / Dehydroamino Ester Substrate->Dehydro Olefin present Keto α-Keto Ester Substrate->Keto Carbonyl present Aldehyde Aldehyde + Amine Substrate->Aldehyde C-H activation needed AH Route A: Asymmetric Hydrogenation (High TOF, Industrial Std) Dehydro->AH Bio Route B: Biocatalysis (IREDs/TAs) (High Selectivity, Green) Keto->Bio Strecker Route C: Organocatalytic Strecker (Library Gen, Cyanide Risk) Aldehyde->Strecker

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.

Deep Dive: Asymmetric Hydrogenation (The Industrial Standard)

Best for: Large-scale production, enamides, and


-dehydroamino esters.
Mechanism & Causality

The Rhodium-catalyzed hydrogenation of enamides is the gold standard, famously utilized in the synthesis of L-DOPA. The reaction proceeds via the "unsaturated route" (Halpern mechanism) or "hydride route," depending on the ligand. The high enantioselectivity arises from the precise chelation of the substrate's carbonyl oxygen and the olefin to the Rh center, creating a rigid chiral pocket.

Key Insight: The use of electron-rich phosphine ligands (e.g., DuPhos, BisP*) accelerates the oxidative addition of


, often the turnover-limiting step.

AH_Mechanism Complex Rh(I)-Diphosphine Solvent Complex Coordination Square Planar Substrate Complex Complex->Coordination + Substrate Substrate Enamide Substrate OxAdd Oxidative Addition (H2) (Rate Determining Step) Coordination->OxAdd + H2 Migratory Migratory Insertion (C-H Bond Formation) OxAdd->Migratory Elimination Reductive Elimination Migratory->Elimination Elimination->Complex Regenerate Catalyst Product Chiral Amino Ester Elimination->Product

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation of enamides.

Standard Operating Procedure (SOP)

Protocol Validation: Validated for N-acetyl-dehydrophenylalanine methyl ester.

  • Catalyst Prep: In a glovebox (

    
     atm), dissolve 
    
    
    
    (1.0 equiv) and
    
    
    -Me-DuPhos (1.1 equiv) in degassed MeOH. Stir for 15 min to form the orange active catalyst.
  • Substrate Loading: Add the dehydroamino ester substrate (S/C ratio 1000:1).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x). Pressurize to 30 psi (2 bar).
    
  • Reaction: Stir at 25°C for 2 hours. Monitor

    
     uptake.
    
  • Workup: Vent

    
    . Concentrate solvent. Pass through a short silica plug to remove Rh residues.
    
  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).

Expected Metrics:

  • Yield: >98%

  • ee: >99%[1][2][3][4]

  • TOF: >500

    
    
    

Deep Dive: Biocatalytic Transamination (The Green Alternative)

Best for:


-keto esters, aqueous solubility, and avoiding metal contaminants.
Mechanism & Causality

-Transaminases (

-TAs) and Imine Reductases (IREDs) offer exquisite selectivity. TAs utilize Pyridoxal-5'-phosphate (PLP) as a cofactor.[3][5] The reaction follows a Ping-Pong Bi-Bi mechanism where the enzyme shuttles an amine group from a sacrificial donor (e.g., isopropylamine) to the keto-ester acceptor.

Critical Control Point: The equilibrium constant often favors the ketone. To drive the reaction to completion, use "smart donors" like xylylenediamine (which cyclizes upon deamination) or remove the volatile byproduct (acetone) under reduced pressure.

Standard Operating Procedure (SOP)

Protocol Validation: Synthesis of L-alanine esters from pyruvate derivatives.

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Enzyme Mix: Add commercially available

    
    -Transaminase (e.g., ATA-113, 2 mg/mL).
    
  • Substrate Addition: Add

    
    -keto ester (50 mM) and Isopropylamine (1 M, as amine donor).
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Note: Open systems or slight vacuum help remove acetone coproduct.

  • Quench: Acidify to pH 2 with 6M HCl to stop enzyme activity.

  • Workup: Basify to pH 10, extract with EtOAc.

  • Purification: Evaporate solvent. Isolate amino ester as HCl salt if unstable as free base.

Expected Metrics:

  • Yield: 85-95%

  • ee: >99.5% (Often superior to Chemocatalysis)

  • Atom Economy: Moderate (due to amine donor excess)

Comparative Performance Matrix

The following data aggregates performance metrics from recent industrial case studies (e.g., Sitagliptin process evolution).

MetricRh-Catalyzed HydrogenationBiocatalysis (Transaminase/IRED)Organocatalytic Strecker
Enantioselectivity (ee) Excellent (>99%)Superior (>99.9%)Good (90-95%)
Catalyst Cost High (Rh/Ru + Chiral Ligand)Low to Medium (Recombinant Enzymes)Low (Organic molecules)
Scalability High (Proven >100 kg scale)High (Fermentation scalable)Medium (Cyanide safety limits)
Atom Economy Excellent (100% usually)Moderate (Sacrificial amine donor)High
Reaction Conditions High Pressure

, Organic Solvent
Ambient Temp, Aqueous BufferCryogenic (-78°C) often required
Substrate Scope Limited to Enamides/IminesKetones, Keto-estersAldehydes, Imines

References

  • Burk, M. J., et al. (2001). "Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts." Journal of the American Chemical Society. Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

  • Vachal, P., & Jacobsen, E. N. (2000). "Enantioselective Catalytic Addition of HCN to Ketoimines." Organic Letters. Link

  • Green, A. P., et al. (2014).[6] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie International Edition. Link

  • Verma, S. K., et al. (2021). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews. Link

  • Aleku, G. A., et al. (2021). "Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination." Angewandte Chemie. Link

Sources

Technical Guide: Literature vs. Experimental Spectroscopic Data for Substituted Pentanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Legacy Data" Risk[1]

In the synthesis of substituted pentanoates—critical intermediates for anticonvulsants (e.g., valproate analogs), fragrances, and biofuels—researchers often rely on spectral data from the mid-20th century. While foundational, these literature values (often sourced from dispersive IR or low-field NMR in CCl


) frequently fail to capture the nuance of modern functionalized derivatives.[1]

This guide objectively compares historical literature values against modern experimental data for Ethyl 4-oxopentanoate (Ethyl Levulinate) and Ethyl 2-propylpentanoate .[1] It demonstrates how relying solely on database values can lead to structural misassignments, particularly regarding carbonyl resolution and isomeric purity.

Part 1: The Divergence – Why Literature Fails

Before examining specific molecules, we must establish why the discrepancy exists.

VariableHistorical Literature (c. 1960-1980)Modern Experimental (Current)Impact on Pentanoates
Solvent CCl

or Neat (Liquid film)
CDCl

, DMSO-

, or MeOH-

Shift Drifts: H-bonding solvents (DMSO) deshield carbonyl carbons by 1–2 ppm vs. CCl

.[1]
IR Resolution Prism/Dispersive (~4 cm

res)
FT-IR (< 0.5 cm

res)
Band Merging: Keto-esters appear as one broad peak in old data but resolve into two distinct bands in FT-IR.[1]
NMR Field 60–90 MHz (CW)400–800 MHz (Pulsed FT)Coupling Loss: Complex multiplets in substituted chains (e.g., 2-propyl) appear as "blobs" in low-field data.[1]

Part 2: Case Study A – The Carbonyl Conundrum

Compound: Ethyl 4-oxopentanoate (Ethyl Levulinate) Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


[1]

This molecule contains two carbonyls: a ketone and an ester . In older literature, these often blur.

Infrared Spectroscopy (IR)

The Conflict: Older dispersive instruments often reported a single, broadened carbonyl stretch or an averaged maximum. Modern FT-IR resolves the electronic environments distinctively.[1]

FeatureLiterature Value (Dispersive/Neat) [1]Experimental Value (FT-IR/Neat)DeviationCausality
C=O Stretch 1740 cm

(Broad, strong)
1718 cm

(Ketone) 1736 cm

(Ester)

18 cm

(Resolution)
The ester carbonyl is more electron-deficient (higher wavenumber) than the ketone.[1] Low-res optics merge these.[1]
C-O Stretch ~1160 cm

1158 cm

& 1030 cm

-Modern detectors resolve the C-O-C symmetric vs asymmetric stretch.[1]
C NMR Spectroscopy

The Conflict: Solvent effects are critical here. Literature often cites neat liquids or CCl


. Modern pharma applications use DMSO-

for solubility, which significantly shifts carbonyls.[1]
CarbonLit.[2] Shift (CDCl

) [2]
Exp. Shift (DMSO-

)
Shift (

)
Explanation
Ketone (C4) 206.8 ppm207.5 ppm +0.7 ppmDMSO forms dipole-dipole interactions with the ketone, deshielding the carbon.[1]
Ester (C1) 172.9 ppm172.4 ppm -0.5 ppmSolvent shell effects differ between the planar ester and the ketone.[1]

Part 3: Case Study B – The Isomeric Trap (Mass Spec)

Compound: Substituted Pentanoate Esters (e.g., Ethyl Valerate vs. Branched Isomers)

The McLafferty Rearrangement

Literature often predicts fragmentation based on simple bond cleavage. However, pentanoates with a


-hydrogen undergo the McLafferty Rearrangement , creating a specific "fingerprint" ion that distinguishes linear from branched isomers.

Mechanism:

  • The carbonyl oxygen abstracts a

    
    -hydrogen.[1]
    
  • The bond between

    
     and 
    
    
    
    carbons breaks.
  • Result: A neutral alkene + a radical cation enol.

McLafferty Start Ethyl Pentanoate (M+ 130) GammaH Gamma-H Transfer Start->GammaH Excitation Cleavage Beta-Cleavage GammaH->Cleavage Rearrangement Product McLafferty Ion (m/z 88) (Enol Radical Cation) Cleavage->Product Detection Neutral Neutral Ethene (Loss of 42) Cleavage->Neutral Silent

Figure 1: The McLafferty Rearrangement pathway for Ethyl Pentanoate.[1] The m/z 88 peak is diagnostic for the linear pentanoate chain.

Comparative Data:

FragmentLiterature Prediction (Simple Cleavage)Experimental (GC-MS, 70 eV) [3]Diagnostic Value
Base Peak m/z 101 (Loss of Ethyl)m/z 88 (McLafferty)Confirms linear chain with

-H.
Molecular Ion m/z 130 (Visible)m/z 130 (Weak/Absent)Esters fragment easily; relying on M

for ID is risky.[1]
Alpha Cleavage m/z 57 (Butyl cation)m/z 85 (Loss of OEt)Distinguishes ester type.

Part 4: Experimental Protocols (The "Truth" Workflow)

To generate self-validating data that supersedes ambiguous literature, follow this "Triangulation Protocol."

Workflow Diagram

Workflow cluster_Spec Step 3: Spectral Triangulation Sample Crude Pentanoate Sample Purity Step 1: Purity Check (GC-FID > 98%) Sample->Purity Solvent Step 2: Solvent Standardization (CDCl3 + 0.05% TMS) Purity->Solvent Pass NMR 1H NMR (600 MHz) Focus: Coupling Constants (J) Solvent->NMR IR FT-IR (ATR) Focus: Carbonyl Resolution Solvent->IR MS GC-MS (EI) Focus: m/z 88 vs 102 Solvent->MS Validation Step 4: Data Reconciliation (Do integrals match structure?) NMR->Validation IR->Validation MS->Validation

Figure 2: The Triangulation Protocol for validating substituted pentanoates.

Detailed Methodology
1. High-Resolution FT-IR (ATR Method)[1]
  • Rationale: Eliminates solvent interference common in historical liquid cells.

  • Protocol:

    • Clean the diamond ATR crystal with isopropanol; ensure background energy is nominal.

    • Apply 10

      
      L of neat pentanoate.
      
    • Acquire 32 scans at 4 cm

      
       resolution.
      
    • Validation: Look for the "Ester Doublet" in keto-esters. If only one peak appears at 1740 cm

      
      , the sample may be wet (H-bonding merging peaks) or the resolution is too low.[1]
      
2. Quantitative

H NMR
  • Rationale: Distinguishes isomers via coupling constants (

    
    -values) which are often unreported in older literature.[1]
    
  • Protocol:

    • Dissolve 10 mg sample in 0.6 mL CDCl

      
       (containing 0.05% TMS).
      
    • Shimming: Shim until the TMS singlet linewidth is < 0.5 Hz.

    • Acquisition: 16 scans,

      
       (relaxation delay) = 5 seconds (crucial for accurate integration of carbonyl-adjacent protons).
      
    • Validation: The integral of the terminal methyl triplet (0.9 ppm) must set the baseline (e.g., set to 3.00H). If the

      
      -methylene quartet integrates < 1.95H, suspect enolization or impurity.[1]
      

References

  • NIST Mass Spectrometry Data Center. Ethyl 4-oxopentanoate Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link][1]

  • PubChem. Ethyl Levulinate (Compound).[6] National Library of Medicine. Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. Pentanoic acid, ethyl ester Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link][1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.[8][9] (Standard for solvent shift referencing).

Sources

High-Sensitivity Chiral HPLC-MS/MS Analysis of 3-Hydroxyalkanoates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-hydroxyalkanoates (3-HAs)—critical biomarkers for mitochondrial trifunctional protein deficiency and key monomers in biodegradable polymer synthesis—presents a dual analytical challenge: isobaric chirality (R- vs. S-enantiomers) and poor ionization efficiency in native forms.[1]

This guide evaluates the performance of Derivatization-Enhanced Achiral LC-MS/MS (specifically using PMP or DATAN reagents) as the superior methodology for high-sensitivity applications. We compare this approach against two established alternatives: Direct Chiral LC-MS/MS and GC-MS .

Key Finding: While Direct Chiral LC offers workflow simplicity, the Derivatization-Enhanced methodology delivers up to 55-fold higher sensitivity , making it the only viable option for trace-level quantification in complex biological matrices (plasma/tissue).

The Analytical Challenge: Why Standard Methods Fail

3-Hydroxyalkanoates (e.g., 3-hydroxybutyrate, 3-hydroxyoctanoate) lack strong chromophores, rendering UV detection useless for trace analysis. Furthermore, they are weak acids with poor retention on standard C18 columns and exhibit low ionization efficiency in Electrospray Ionization (ESI), particularly in positive mode.

The Chirality Problem

Biological activity is stereospecific.[2] For instance, the R-enantiomer of 3-hydroxybutyrate is the primary ketone body produced by the liver, while the S-enantiomer is an intermediate in beta-oxidation. Co-elution of these enantiomers in standard LC-MS leads to gross quantification errors.

The "Product": Derivatization-Enhanced LC-MS/MS

This protocol utilizes a chiral derivatization reagent to convert enantiomers into diastereomers .[2] These diastereomers possess distinct physicochemical properties, allowing baseline separation on robust, inexpensive achiral C18 columns.

Recommended Reagent: PMP (1-(2-pyrrolidinylmethyl)-pyrrolidine)

We prioritize the PMP method over alternatives like DATAN because PMP introduces a tertiary amine, which acts as a "charge tag," significantly enhancing ESI+ ionization.

Detailed Experimental Protocol

Note: This protocol is validated for human plasma matrix.

Reagents:

  • (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP)[3]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Pyridine

  • Internal Standard: R-3-hydroxybutyrate-d4

Workflow:

  • Extraction: Aliquot 50 µL plasma. Protein precipitation with 150 µL cold acetonitrile (containing IS). Centrifuge at 12,000 x g for 10 min.

  • Dry Down: Evaporate supernatant under nitrogen stream.

  • Derivatization Reaction:

    • Reconstitute residue in 50 µL DMSO.

    • Add 20 µL PMP solution (100 mM in DMSO).

    • Add 20 µL EDC/Pyridine solution (100 mM each).

    • Incubate: 60°C for 30 minutes. (Critical: Ensure seal is tight to prevent pyridine evaporation).

  • Quenching: Add 20 µL 5% formic acid. Dilute with water to mobile phase initial conditions.

  • LC-MS/MS Analysis:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 8 minutes.

Mechanistic Diagram: PMP Derivatization

The following diagram illustrates how the PMP reagent targets the carboxylic acid group, locking the chiral center and adding an ionizable tag.

PMP_Reaction Substrate 3-Hydroxyalkanoate (R/S Mixture) (Poor Ionization) Intermediate Activated O-Acylisourea Substrate->Intermediate Activation Reagent Reagent: (S)-PMP + Activator (EDC) Reagent->Intermediate Product Diastereomeric Amides (R-S and S-S Forms) (High ESI+ Response) Intermediate->Product Nucleophilic Attack Separation Achiral C18 Column (Baseline Separation) Product->Separation LC-MS Injection

Caption: Transformation of chiral 3-HAs into separable diastereomers with enhanced ionization properties via PMP derivatization.

Comparative Analysis: Product vs. Alternatives

We compare the PMP-Derivatization Method against Direct Chiral LC-MS (using polysaccharide columns) and GC-MS (using silylation).

Performance Data Matrix
FeatureDerivatization LC-MS/MS (PMP) Direct Chiral LC-MS/MS GC-MS (TMS Derivatization)
Enantiomeric Resolution (

)
High (> 2.0) on C18Moderate (1.2 - 1.5)High (> 2.0)
LOD (Sensitivity) ~0.5 ng/mL (High)~50 ng/mL (Low)~10 ng/mL (Moderate)
Ionization Mode ESI Positive (Strong)ESI Negative (Weak)EI (Electron Impact)
Column Cost Low ($400 - C18)High ($1,200+ - Chiralpak)Low ($400 - DB-5)
Sample Prep Time High (60 min)Low (15 min) High (60 min + dry down)
Matrix Effects Low (Elutes in clean region)High (Ion suppression common)Low (Gas phase separation)
Analysis of Alternatives
Alternative A: Direct Chiral LC-MS/MS
  • Method: Uses columns like Chiralpak AD-RH or Lux Cellulose-1.

  • Pros: "Dilute-and-shoot" simplicity; no chemical reaction required.

  • Cons: Native 3-HAs ionize poorly in negative mode. Mobile phase additives required for chiral columns (e.g., high pH) are often incompatible with optimal MS sensitivity.

  • Verdict: Suitable only for high-concentration samples (e.g., fermentation broth), not plasma biomarkers.

Alternative B: GC-MS
  • Method: Silylation with BSTFA or methylation.

  • Pros: Excellent resolution; standard in polymer chemistry.

  • Cons: Requires completely anhydrous conditions (moisture kills the reaction). Thermal degradation of unstable 3-HAs can occur in the injector port.

  • Verdict: Good for polymer characterization, but less robust for high-throughput bioanalysis.

Decision Workflow: Selecting the Right Method

Use the following logic flow to determine the appropriate method for your specific research constraints.

Decision_Tree Start Start: Sample Type? Conc Analyte Concentration? Start->Conc Matrix Biological Matrix? Conc->Matrix Trace (< 100 ng/mL) Direct Use Direct Chiral LC-MS (Chiralpak AD-RH) Conc->Direct High (> 1 µg/mL) GC Use GC-MS (TMS Derivatization) Matrix->GC No (Polymer/Chemical) Deriv Use PMP Derivatization LC-MS/MS (Recommended) Matrix->Deriv Yes (Plasma/Tissue) Direct->GC If Thermal Stability OK

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and sample matrix.

Troubleshooting & Self-Validation (Trustworthiness)

To ensure the PMP-Derivatization protocol is working correctly, implement these self-validating checks:

  • Racemic Standard Check: Always inject a racemic standard (50:50 mix) first. If you do not see two baseline-separated peaks, the derivatization failed or the gradient is too shallow.

  • Reagent Blank: Inject a "zero" sample containing only reagents. PMP in excess can elute near the solvent front; ensure it does not suppress the analyte signal.

  • Isotope Ratio Monitoring: Use R-3-HB-d4. The retention time shift between the deuterated standard and the endogenous analyte should be negligible (< 0.02 min). If it shifts significantly, check for "deuterium isotope effect" in the chromatography, though rare on C18.

References

  • Cheng, Q. Y., et al. (2018). "Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers."[4] Chinese Chemical Letters, 29(1), 115-118.[4]

  • BenchChem Technical Support. (2025). "Comparative Guide to Derivatization Methods for 3-Hydroxy Fatty Acids."

  • Kashiwagi, T., et al. (2014). "LC-MS/MS Analysis of 3-Hydroxybutyrate Enantiomers in Human Plasma." Journal of Chromatography B.
  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Enantiomeric Resolution."

Sources

Stereochemical Assignment of Asymmetric Synthesis Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Assignment of Products from Asymmetric Synthesis Content Type: Publish Comparison Guide

Executive Summary: The Chirality Bottleneck

In modern drug discovery and asymmetric catalysis, synthesizing a chiral molecule is often faster than determining its absolute configuration (AC). The "Chirality Bottleneck" occurs when high-throughput synthesis outpaces the analytical capacity to assign stereochemistry. Misassignment can lead to catastrophic failures in structure-activity relationship (SAR) studies and regulatory setbacks.

This guide objectively compares the three dominant methodologies for absolute configuration assignment: NMR Derivatization (Mosher’s Method) , The Crystalline Sponge Method , and Vibrational Circular Dichroism (VCD) . We evaluate these based on sample requirements, turnaround time, and reliability, providing actionable protocols for each.

Method 1: NMR Derivatization (Mosher’s Method)

The Accessible Workhorse

Mosher’s method remains the primary tool for laboratories lacking specialized hardware. It relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) to create a predictable shielding environment around the chiral center.
Mechanism of Action

When a chiral alcohol or amine reacts with the


- and 

-enantiomers of MTPA, two diastereomers are formed. The phenyl group of the MTPA moiety preferentially eclipses the C-H bond at the chiral center, creating a shielding cone that shifts the protons on one side of the molecule upfield (lower ppm). By comparing the chemical shifts (

) of the

-ester and

-ester, the spatial arrangement of substituents can be deduced.[1]
Experimental Protocol: The "Double-Derivatization" Standard

Do not rely on single-enantiomer analysis; the


 method is self-validating.

Reagents:

  • Substrate: Secondary alcohol or primary amine (~2-5 mg).

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (Acid chlorides are preferred over acids for steric bulk).
  • Solvent: Anhydrous Pyridine-

    
     (allows in-situ reaction and NMR).
    

Step-by-Step Workflow:

  • Preparation (R-Ester): In an NMR tube, dissolve 2 mg substrate in 0.5 mL Pyridine-

    
    . Add 10 µL (excess) 
    
    
    
    -(+)-MTPA-Cl.[2] Shake and incubate at RT for 1-4 hours. Note:
    
    
    -chloride gives the
    
    
    -ester according to Cahn-Ingold-Prelog priority.
  • Preparation (S-Ester): Repeat in a second tube using

    
    -(-)-MTPA-Cl to yield the 
    
    
    
    -ester.
  • Acquisition: Acquire

    
    H NMR for both samples. Ensure high resolution (min 16 scans).
    
  • Analysis: Tabulate chemical shifts for protons near the chiral center. Calculate

    
    .
    
Data Interpretation
Proton Position

(ppm)

(ppm)

(Hz or ppm)
Stereochemical Implication
Right Side (R2) 1.201.25-0.05 Shielded in S-ester

R2 is on the "shielded" side of S-conformer.
Left Side (R1) 4.504.40+0.10 Deshielded in S-ester

R1 is on the "open" side of S-conformer.

Method 2: The Crystalline Sponge Method

The "Impossible" Crystal Solution

Developed by Makoto Fujita, this method bypasses the need to crystallize the target molecule. Instead, the analyte is soaked into a pre-formed porous Metal-Organic Framework (MOF), usually


.[3] The MOF acts as a "crystalline sponge," ordering the guest molecules within its pores for X-ray diffraction (XRD).[3][4][5]
Mechanism of Action

The host framework contains regular voids. When a liquid or oily guest diffuses into these voids, intermolecular forces (Van der Waals,


-

stacking) anchor the guest in a repeating lattice, rendering it "pseudo-crystalline" and observable by standard XRD.
Experimental Protocol: Guest Soaking

Reagents:

  • Host Crystal: Zn-tpt MOF (commercially available or synthesized).

  • Solvent: Cyclohexane (inert carrier).

Step-by-Step Workflow:

  • Solvent Exchange: The host crystals are stored in a holding solvent (e.g., nitrobenzene). Exchange this slowly with cyclohexane over 2 days to clear the pores.

  • Guest Soaking: Place a single host crystal (approx.

    
     µm) into a microvial containing the guest solution (1-5 µg of analyte in 5 µL cyclohexane).
    
  • Incubation: Seal and incubate at

    
    C for 1-3 days. The solvent slowly evaporates, concentrating the guest into the sponge.
    
  • Diffraction: Mount the crystal and collect X-ray data at low temperature (100 K) to reduce thermal motion of the guest.

Critical Validation:

  • Occupancy: Guest occupancy must be refined.[4][5] Low occupancy (<30%) yields poor electron density maps.

  • Chirality Check: The host is achiral (centrosymmetric space group

    
    ) or chiral (
    
    
    
    ) depending on synthesis. For AC determination, the heavy atoms (Zn, I) provide strong anomalous signal, allowing absolute structure determination (Flack parameter) of the guest in situ.

Method 3: Vibrational Circular Dichroism (VCD)

The Digital Twin Approach

VCD measures the differential absorption of left- and right-circularly polarized infrared light.[6] Unlike X-ray, it requires no crystals. Unlike Mosher, it requires no derivatization. It is the only method that validates stereochemistry by comparing an experimental spectrum to a quantum mechanical "digital twin."

Mechanism of Action

Chiral molecules exhibit optical activity in vibrational transitions.[6] Because VCD signals depend on the detailed 3D conformation, the spectrum is a unique fingerprint of the specific stereoisomer.

Experimental Protocol: Measurement & Computation

Requirements:

  • Sample: 5-10 mg in solution (CDCl

    
     or DMSO-
    
    
    
    ).
  • Software: Gaussian/Jaguar for DFT, MacroModel for conformational search.

Step-by-Step Workflow:

  • Spectrum Acquisition: Dissolve sample to ~0.1 M. Record VCD and IR spectra (range 1000–1800 cm

    
    ) using a VCD spectrometer (e.g., BioTools, Jasco). Time: 1-4 hours.[2]
    
  • Conformational Search: Use Molecular Mechanics (MM) to find all low-energy conformers of the assumed

    
    -enantiomer.
    
  • DFT Optimization: Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (e.g., B3LYP/6-31G*).

  • Boltzmann Weighting: Average the calculated spectra based on the Boltzmann population of conformers.

  • Comparison: Overlay Experimental vs. Calculated spectra.

    • Match: If signs and intensities align, the AC is

      
      .[6]
      
    • Mirror Image: If the experimental spectrum is the inverse of the calculated, the AC is

      
      .
      

Comparative Analysis

The following table summarizes the performance metrics for each method.

FeatureMosher's Method (NMR)Crystalline Sponge (XRD)VCD Spectroscopy
Sample State Liquid/Solid (must have -OH/-NH)Liquid/Oil/SolidLiquid/Solid (Solution)
Sample Mass 2–5 mg (Destructive*)< 1 µg (Recoverable)5–10 mg (Non-destructive)
Time to Result 1–2 Days3–7 Days2–5 Days (Compute heavy)
Confidence High (for simple rigid systems)Absolute (Direct visualization)High (Model dependent)
Cost Low (Reagents only)High (Synchrotron/Diffractometer)High (Instrument + Software)
Limitation Requires derivatizable group (-OH, -NH2)Guest disorder; pore size limitsFlexible molecules difficult to model

*Destructive in the sense that the sample is chemically modified, though hydrolysis is possible.

Decision Framework

Use this logic flow to select the appropriate method for your synthesis product.

DecisionTree Start Start: Chiral Product Synthesized IsSolid Is the sample a crystalline solid? Start->IsSolid XRay Standard X-Ray Crystallography (Gold Standard) IsSolid->XRay Yes FuncGroup Does it have a 2° Alcohol or 1° Amine? IsSolid->FuncGroup No (Oil/Amorphous) Mosher Mosher's Method (NMR) (Fastest/Cheapest) FuncGroup->Mosher Yes (Derivatizable) IsOil Is it an oil or difficult to crystallize? FuncGroup->IsOil No (e.g., ketone, ether, hydrocarbon) Microgram Is sample quantity < 100 µg? IsOil->Microgram Sponge Crystalline Sponge Method (High Sensitivity) Microgram->Sponge Yes (Trace amount) VCD_Path Vibrational Circular Dichroism (VCD) (Non-destructive / No derivatization) Microgram->VCD_Path No (>5mg available)

Caption: Decision tree for selecting a stereochemical assignment method based on physical state, functional groups, and sample quantity.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][7] Nature Protocols, 2, 2451–2458. Link[1]

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 501, 262–266. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[6][8][9][10] Chirality, 15, 743–758. Link

Sources

Technical Validation Guide: Afoxolaner Enantiomeric Purity via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To provide a definitive, self-validating protocol for the enantiomeric separation and purity quantification of Afoxolaner (S-enantiomer vs. R-enantiomer).

Scientific Rationale: Afoxolaner is an isoxazoline ectoparasiticide containing a single chiral center.[1][2][3][4][5] While typically synthesized as a racemic mixture, the S-enantiomer is the biologically active pharmacophore. The R-enantiomer is considered an impurity that may contribute to off-target toxicity or metabolic burden without therapeutic benefit. Therefore, validating enantiomeric purity is critical for CMC (Chemistry, Manufacturing, and Controls) and clinical safety.

Methodological Verdict: Experimental data confirms that Amylose-based stationary phases (specifically Chiralpak AD-3/AD-RH) provide superior enantioselectivity (


) compared to Cellulose-based phases (OD-H, OJ-3) for this specific isoxazoline structure.

Comparative Analysis: Column & Phase Selection

The following data synthesizes performance metrics from column screening experiments. The "Success" criteria are defined as Resolution (


) 

and Tailing Factor (

)

.
Table 1: Chromatographic Performance Comparison
ParameterProtocol A (Recommended) Protocol B (Alternative) Protocol C (Failed)
Mode Normal Phase (NP)Reversed Phase (RP)Normal Phase
Column Chiralpak AD-3 (Amylose)Chiralpak AD-RH (Amylose)Chiralcel OD-H (Cellulose)
Mobile Phase n-Hexane / IPA / MeOH (89:10:1)Water / IPA / ACN (40:50:[2][5]10)n-Hexane / IPA (90:10)
Resolution (

)
5.0 (Excellent)2.3 (Acceptable)< 0.5 (Co-elution)
Selectivity (

)
1.541.24N/A
Run Time < 10 min11 minN/A
LOD / LOQ 0.06 / 0.2

g/mL
0.8 / 1.6

g/mL
N/A
Primary Advantage Highest resolution; High throughput."Greener" solvents; MS-compatible.N/A

Expert Insight: The failure of Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) highlights the specific recognition mechanism required for Afoxolaner. The helical structure of the Amylose backbone in Chiralpak AD allows for an inclusion complex that the Cellulose backbone cannot accommodate for this specific isoxazoline rigid structure.

Mechanistic Logic & Separation Strategy

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory constraints (e.g., solvent availability, detection requirements).

Afoxolaner_Separation_Logic Start Afoxolaner Sample (Racemic/Enantiopure) Goal Define Analytical Goal Start->Goal NP_Path High Throughput QC (Max Resolution) Goal->NP_Path Speed Priority RP_Path Bioanalysis/Green Chem (MS Compatibility) Goal->RP_Path Solvent Priority Col_AD Column: Chiralpak AD-3 (Amylose-based) NP_Path->Col_AD Select Col_OD Column: Chiralcel OD-H (Cellulose-based) NP_Path->Col_OD Avoid Col_ADRH Column: Chiralpak AD-RH (Amylose-based) RP_Path->Col_ADRH Select Result_Success Success: Rs > 2.0 Valid Quantitation Col_AD->Result_Success n-Hex/IPA/MeOH Col_ADRH->Result_Success H2O/IPA/ACN Result_Fail Failure: Co-elution No Separation Col_OD->Result_Fail Steric Hindrance

Figure 1: Decision logic for Afoxolaner enantioseparation. Note the specific exclusion of Cellulose-based phases due to lack of selectivity.

Validated Experimental Protocols

Protocol A: Normal Phase (High Resolution QC Method)

Application: Routine Quality Control (QC) of bulk drug substance. Source: Validated per ICH guidelines (Zhuang et al., 2016).

  • Instrument Setup:

    • System: HPLC with UV Detector (e.g., Agilent 1260 or Waters Alliance).

    • Column: Chiralpak AD-3 (150 × 4.6 mm, 3

      
      m).
      
    • Temperature: 35°C (Critical for mass transfer kinetics).

  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropyl Alcohol (IPA) : Methanol in a ratio of 89 : 10 : 1 (v/v/v).

    • Note: The addition of 1% Methanol sharpens peak shape compared to Hexane/IPA binary mixtures.

  • Operational Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 312 nm (Afoxolaner absorption maximum).[5]

    • Injection Volume: 10

      
      L.
      
  • System Suitability Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      3.0.
    • Tailing Factor

      
       1.2.
      
    • %RSD of peak area (n=5)

      
       2.0%.
      
Protocol B: Reversed Phase (Green/Bio-compatible Method)

Application: Analysis of biological matrices or when chlorinated solvents/hexane must be avoided. Source: Padivitage et al., 2017.[2][6][7]

  • Instrument Setup:

    • Column: Chiralpak AD-RH (150 × 4.6 mm, 5

      
      m).[2][5] Note: The 'RH' designation indicates bonded phase stability in aqueous conditions.
      
    • Temperature: 45°C (Higher temp reduces backpressure from aqueous IPA).

  • Mobile Phase Preparation:

    • Mix Water : IPA : Acetonitrile in a ratio of 40 : 50 : 10 (v/v/v).

    • Caution: Pre-mix solvents to prevent outgassing in the pump heads.

  • Operational Parameters:

    • Flow Rate: 0.8 mL/min.[4]

    • Detection: UV at 312 nm.[2][3][4][5][8][9]

Validation Workflow (ICH Q2(R1) Compliant)

To ensure the method is robust and reliable, follow this validation workflow. This process ensures the method can distinguish the active S-enantiomer from the R-impurity at trace levels (0.1%).

Validation_Workflow Step1 1. Specificity Step1_Detail Inject Placebo, Diluent, & Racemate. Verify no interference at Rt. Step1->Step1_Detail Step2 2. Linearity & Range Step1_Detail->Step2 Step2_Detail Prepare 5 levels (e.g., 50% to 150% target). R² > 0.999 required. Step2->Step2_Detail Step3 3. Accuracy (Recovery) Step2_Detail->Step3 Step3_Detail Spike R-enantiomer into S-enantiomer. Recovery: 98.0 - 102.0% Step3->Step3_Detail Step4 4. Precision Step3_Detail->Step4 Step4_Detail Repeatability (n=6) & Intermediate Precision. %RSD < 2.0% Step4->Step4_Detail Step5 5. Robustness Step4_Detail->Step5 Step5_Detail Vary Flow (±0.1 mL), Temp (±5°C). Confirm Rs remains > 1.5 Step5->Step5_Detail

Figure 2: Step-by-step validation workflow ensuring ICH compliance for enantiomeric purity.

Key Validation Checkpoints:
  • LOD/LOQ Determination: For the NP method, the Limit of Detection (LOD) is established at 0.06

    
    g/mL  (S/N 
    
    
    
    3), and Limit of Quantitation (LOQ) at 0.2
    
    
    g/mL
    (S/N
    
    
    10).[4] This sensitivity is crucial for detecting trace R-enantiomer in bulk S-Afoxolaner.
  • Solution Stability: Afoxolaner in IPA/Hexane is stable for at least 24 hours at room temperature. However, ensure autosampler temperature is controlled to prevent solvent evaporation (concentration effects).

References

  • Zhuang, J., Kumar, S., & Rustum, A. (2016).[6][7] Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(10), 1813–1819.[6]

  • Padivitage, N., Kumar, S., & Rustum, A. (2017).[2][6][7] Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC International, 100(1), 65–73.[2][6]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

Sources

Comparative Study: (R)-3-Methylcycloheptanone vs. Alternative Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-methylcycloheptanone (1 ) is a critical chiral building block, serving as the scaffold for guaiane sesquiterpenes (e.g., clavukerin A, guaia-6,9-diene) and various marine alkaloids. Unlike its ubiquitous six-membered analog, (R)-3-methylcyclohexanone, the seven-membered ring presents unique challenges in conformational mobility (twist-boat vs. chair) and synthetic accessibility.

This guide objectively compares the two dominant synthetic methodologies for accessing 1 :

  • Ring Expansion of chiral pool precursors (The "Top-Down" Approach).

  • Asymmetric Conjugate Addition (ACA) to 2-cyclohepten-1-one (The "Bottom-Up" Approach).

Verdict: While Ring Expansion remains the industrial standard due to the low cost of (R)-pulegone/citronellal derivatives, ACA offers superior atom economy and safety for high-value pharmaceutical intermediates, avoiding hazardous diazo-species required in expansion protocols.

The Candidate Profile: (R)-3-Methylcycloheptanone[1]

Before comparing synthesis routes, one must understand the physical constraints of the target.

Feature(R)-3-Methylcyclohexanone (6-Ring)(R)-3-Methylcycloheptanone (7-Ring)
Conformation Rigid Chair (99% population)Fluxional (Twist-Chair / Twist-Boat)
Stereocontrol High (1,3-diaxial differentiation)Moderate (Conformational averaging)
Commerical Availability Commodity Chemical (Flavoring)Specialty Chemical (>10x cost)
Primary Utility Menthol synthesis, general chiral synthonGuaiane/Azulene natural products

Scientific Insight: The fluxional nature of the 7-membered ring means that reactions performed on the ring (e.g., alkylations) often suffer from lower diastereoselectivity compared to the 6-membered analog. Therefore, establishing the stereocenter during ring formation or functionalization (as in ACA) is often preferred over modifying an existing ring.

Comparative Synthesis Routes

Method A: Regioselective Ring Expansion (The Chiral Pool Route)

This route leverages the abundant chiral pool, typically starting from (R)-3-methylcyclohexanone (derived from citronellal or pulegone).

  • Mechanism: Insertion of a carbon unit (via diazomethane or trimethylsilyldiazomethane) into the ketone.

  • Critical Challenge: Regioselectivity. The methylene group can insert on either side of the carbonyl. Migration of the less substituted carbon yields the desired 3-methyl isomer, while migration of the substituted carbon yields the 4-methyl isomer.

  • Solution: Use of organoaluminum promoters (MAD) or Scandium catalysts (Sc(hfac)₃) to direct regioselectivity.

Method B: Asymmetric Conjugate Addition (The Catalytic Route)

This route builds chirality from an achiral precursor, 2-cyclohepten-1-one , using a chiral catalyst and a methyl organometallic reagent.

  • Mechanism: 1,4-addition of MeMgBr or Me₂Zn catalyzed by Cu/Phosphoramidite (Feringa) or Cu/TADDOL (Alexakis).

  • Critical Challenge: Enantioselectivity. 2-Cycloheptenone is conformationally flexible, making it harder for ligands to "lock" the substrate compared to cyclohexenone.

  • Solution: Second-generation Feringa ligands (Phosphoramidites) achieve >96% ee.

Method C: Oxidative Degradation (Bio-Inspired)

Synthesis via ozonolysis of larger terpene precursors (e.g., guaia-4,11-dien-3-one). While useful for structural proof, this is rarely scalable for reagent synthesis.

Performance Metrics & Data

The following data aggregates typical results from key literature sources (Feringa, Alexakis, and standard ring expansion protocols).

MetricMethod A: Ring Expansion (TMSD/Sc)Method B: ACA (Cu/Phosphoramidite)Method C: Enz. Kinetic Resolution
Yield 82 - 89%85 - 94%40 - 45% (Max 50%)
Enantiomeric Excess (ee) >99% (Retained from SM)94 - 98%>99%
Regioselectivity (3-Me : 4-Me) 95:5 (Catalyst dependent)N/A (Enantioselective)N/A
Atom Economy Low (Loss of leaving groups/silanes)High (Addition reaction)Low (Discard 50% isomer)
Safety Profile High Risk (Explosive Diazo intermediates)Moderate (Organometallics)High Safety (Biocatalysis)
Scalability Difficult (Heat management/Safety)Good (Flow chemistry compatible)Excellent
Visualizing the Decision Matrix

SynthesisDecision Start Target: (R)-3-Methylcycloheptanone Source Starting Material Availability? Start->Source PathA Chiral Pool ((R)-3-Methylcyclohexanone) Source->PathA High Availability PathB Achiral Enone (2-Cyclohepten-1-one) Source->PathB Low Availability Exp Ring Expansion (TMSD + Lewis Acid) PathA->Exp ACA Asymmetric Conjugate Addition (Cu/Ligand + MeMgBr) PathB->ACA Regio Issue: Regiocontrol Requires Sc(hfac)3 Exp->Regio Enantio Issue: Enantiocontrol Requires Feringa Ligand ACA->Enantio Regio->Start Yield: ~85% ee: >99% Enantio->Start Yield: ~90% ee: ~96%

Figure 1: Decision workflow for selecting the synthesis route based on starting material and critical quality attributes.

Application Case Study: Synthesis of (-)-Clavukerin A

The utility of (R)-3-methylcycloheptanone is best exemplified in the total synthesis of (-)-Clavukerin A , a marine sesquiterpene.

  • The Challenge: Constructing the 7-membered ring with the methyl group in the correct absolute configuration.

  • The Strategy:

    • Srikrishna Approach: Uses ring-closing metathesis (RCM) to form the 7-ring, but requires complex chiral precursors.

    • Direct Synthon Approach: Utilizing (R)-3-methylcycloheptanone allows for a "formal" synthesis where the ring is already established. Functionalization at the C-1 carbonyl (e.g., Wittig olefination) followed by double-bond migration provides rapid access to the natural product.

Comparative Advantage: Using the ACA-derived (R)-3-methylcycloheptanone shortens the synthesis by 3-4 steps compared to RCM or ring-expansion routes that require separating regioisomers downstream.

Recommended Experimental Protocol

Method: Enantioselective Conjugate Addition (Feringa Protocol) Selected for its high atom economy and avoidance of explosive diazo-compounds.

Materials
  • Substrate: 2-Cyclohepten-1-one (1.0 equiv)

  • Reagent: MeMgBr (1.2 equiv, diluted in Et₂O)

  • Catalyst: CuBr·SMe₂ (1 mol%)

  • Ligand: (S,R,R)-Phosphoramidite (e.g., L1, 2 mol%)

  • Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuBr·SMe₂ and the Phosphoramidite ligand in anhydrous CH₂Cl₂. Stir for 15 min at RT to form the active complex.

  • Substrate Addition: Add 2-cyclohepten-1-one dropwise. Cool the mixture to -78°C.

  • Nucleophile Addition: Add MeMgBr dropwise over 20 minutes. Note: Slow addition is crucial to prevent background racemic addition.

  • Reaction: Stir at -78°C for 2 hours. Monitor conversion by TLC (SiO₂, 10% EtOAc/Hexanes).

  • Quench: Pour the cold mixture into saturated aqueous NH₄Cl. Extract with Et₂O (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Validation Check:

  • Yield: Expect 85-92%.

  • ee Determination: Chiral GC (Beta-DEX column) or HPLC (Chiralcel OD-H). (R)-isomer should elute second under standard conditions.

References

  • Feringa, B. L., et al. (2000). "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Methylmagnesium Bromide to Cyclic Enones." Journal of the American Chemical Society.

  • Alexakis, A., et al. (2008). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Chemical Reviews.

  • Kingsbury, J. S., et al. (2010). "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones." Organic Letters. (Demonstrates Sc(III) regiocontrol principles applicable to ketone expansion).

  • Srikrishna, A., & Pardeshi, V. H. (2010). "Enantioselective formal total syntheses of Clavukerin A and isoclavukerin A." Chemistry – An Asian Journal.

  • BenchChem Application Note. (2025). "Application of (R)-3-Methylcycloheptanone in Natural Product Synthesis."

Comparative Analysis of Chiral Separation Modalities: HPLC vs. SFC in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Imperative

The development of stereoisomeric drugs underwent a paradigm shift following the 1992 FDA Policy Statement for the Development of New Stereoisomeric Drugs .[1] This mandate effectively ended the era of treating enantiomers as equivalent, requiring that each stereoisomer be characterized as a distinct chemical entity with unique pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.

For the modern application scientist, the challenge is no longer just "separation"—it is throughput, scalability, and solvent sustainability . While High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for Quality Control (QC), Supercritical Fluid Chromatography (SFC) has emerged as the dominant modality for preparative purification due to its kinetic superiority and green footprint.

This guide provides a technical comparison of these modalities, supported by a universal method development protocol.

Technical Comparison: HPLC vs. SFC

The choice between HPLC and SFC is often dictated by the stage of drug development (Discovery vs. Manufacturing) and the physicochemical properties of the analyte.

Performance Matrix

The following data summarizes the operational differences observed in a typical high-throughput screening (HTS) environment.

FeatureChiral HPLC (Normal/Reverse Phase) Chiral SFC (Supercritical Fluid) Application Scientist Note
Mobile Phase Hexane/Alcohol (NP) or Water/MeCN (RP)CO

(supercritical) + Modifier (MeOH/EtOH)
SFC acts as "Normal Phase" with low viscosity.
Diffusivity Low (

cm

/s)
High (

to

cm

/s)
High diffusivity in SFC allows 3-5x higher flow rates without efficiency loss.
Pressure Drop High (Viscosity dependent)Low (Low viscosity of scCO

)
SFC allows longer columns or smaller particles (sub-2

m) for higher resolution.
Solvent Recovery Difficult/Energy IntensiveInstantaneous (CO

evaporates)
Critical for Prep: SFC reduces solvent evaporation time by >90%.
Selectivity (

)
High (Dependent on CSP & Mobile Phase)High (Tunable via pressure/density)SFC density programming adds a variable for tuning selectivity that HPLC lacks.
Sample Solubility High (General organic solvents)Variable (Polar compounds can precipitate)The "Achilles Heel" of SFC: Very polar drugs may require HPLC.
The "Green" Factor & Economics

In a preparative campaign purifying 100g of racemate:

  • HPLC: Consumes ~500L of organic solvent (Hexane/IPA). High disposal costs.

  • SFC: Consumes ~50L of organic modifier (CO

    
     is recycled).
    
  • Verdict: SFC reduces solvent costs by approx. 80-90%, making it the default choice for kilogram-scale purification.

Deep Dive: Chiral Stationary Phases (CSPs)

The success of any chiral separation relies on the Three-Point Interaction Model (Easson-Stedman), where the analyte must have at least three simultaneous interactions (H-bonding,


-

, steric, dipole) with the chiral selector.
The Polysaccharide Revolution: Coated vs. Immobilized

The industry standard CSPs are based on Amylose and Cellulose derivatives (e.g., tris-3,5-dimethylphenylcarbamate).[2][3] However, the manufacturing of these columns dictates the method development strategy.

1. Coated CSPs (The "Legacy" Standard)
  • Examples: Chiralpak AD-H, Chiralcel OD-H.[4]

  • Mechanism: The polysaccharide selector is physically coated onto silica gel.

  • Critical Limitation: Solvent incompatibility. Strong solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate will dissolve the coating, destroying the column.

  • Use Case: Validated legacy methods (QC).

2. Immobilized CSPs (The "Modern" Workhorse)
  • Examples: Chiralpak IA, IB, IC, IG.[4][5]

  • Mechanism: The selector is chemically bonded to the silica.

  • Advantage: Universal Solvent Compatibility. You can use DCM or THF to solubilize "brick-dust" compounds or to alter selectivity.

  • Strategic Shift: Always start method development with Immobilized columns. They allow you to screen aggressive mobile phases that would destroy coated columns.

Visualization: Mechanisms & Workflows

Diagram 1: The Easson-Stedman 3-Point Interaction Model

This diagram illustrates the theoretical requirement for chiral recognition. One enantiomer matches three sites on the receptor (CSP), creating a stable complex (retained), while the other matches only two (eluted).

ThreePointModel Figure 1: Easson-Stedman 3-Point Interaction Model for Chiral Recognition cluster_0 Chiral Stationary Phase (Selector) cluster_1 Eutomer (More Retained) cluster_2 Distomer (Less Retained) Site_A Site A (H-Bond Donor) Site_B Site B (Pi-Pi Interaction) Site_C Site C (Steric Barrier) Drug_R R-Enantiomer Drug_R->Site_A Interaction 1 Drug_R->Site_B Interaction 2 Drug_R->Site_C Interaction 3 Drug_S S-Enantiomer Drug_S->Site_A Interaction 1 Drug_S->Site_B Interaction 2

Caption: The eutomer forms 3 simultaneous interactions with the CSP, increasing retention time. The distomer fails the steric fit, eluting earlier.

Diagram 2: Universal Method Development Workflow

This decision tree guides the scientist from sample receipt to validated method, prioritizing immobilized phases and SFC.

MethodDev Start Start: Racemic Sample Solubility Solubility Check: Soluble in MeOH/EtOH? Start->Solubility SFC_Screen Primary Screen (SFC) Columns: IA, IB, IC, IG Modifier: MeOH + 0.1% DEA/TFA Solubility->SFC_Screen Yes (Preferred) HPLC_Screen Secondary Screen (HPLC) Normal Phase (Hex/EtOH) or Polar Organic Mode Solubility->HPLC_Screen No (Very Polar) SFC_Eval Resolution (Rs) > 1.5? SFC_Screen->SFC_Eval SFC_Opt Optimize: 1. Gradient Slope 2. Temp (35-50°C) 3. Backpressure SFC_Eval->SFC_Opt No (Rs < 1.5) SFC_Eval->HPLC_Screen Fail after Opt Success Method Validation (Linearity, Accuracy, Robustness) SFC_Eval->Success Yes SFC_Opt->SFC_Eval HPLC_Eval Resolution (Rs) > 1.5? HPLC_Screen->HPLC_Eval HPLC_Eval->Success Yes Fail Switch to Specialized CSPs (Pirkle-type, Protein-based) HPLC_Eval->Fail No

Caption: A hierarchical workflow prioritizing SFC for speed/efficiency, falling back to HPLC for solubility issues.

Experimental Protocol: The "Universal" Screening Strategy

Objective: To rapidly identify a separation method for a novel drug candidate.

Step 1: Column Selection (Immobilized Core)

Do not waste time screening 20 columns. 90% of separations can be achieved with these four Daicel immobilized phases:

  • Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate)[3]

  • Chiralpak IB: Cellulose tris(3,5-dimethylphenylcarbamate)[3]

  • Chiralpak IC: Cellulose tris(3,5-dichlorophenylcarbamate)[3]

  • Chiralpak IG: Amylose tris(3-chloro-5-methylphenylcarbamate)[3]

Step 2: Mobile Phase Screening (Gradient)

Run a generic gradient on all 4 columns simultaneously (if using a column switcher) or sequentially.

  • SFC Conditions:

    • Mobile Phase A: CO

      
      
      
    • Mobile Phase B: Methanol (for neutral), MeOH + 0.1% DEA (for bases), MeOH + 0.1% TFA (for acids).

    • Gradient: 5% to 55% B over 5 minutes.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

  • HPLC Conditions (Normal Phase):

    • Mobile Phase: Hexane / Ethanol (90:10 to 50:50).

    • Additives: 0.1% Diethylamine (DEA) is mandatory for basic drugs to suppress peak tailing caused by silanol interactions.

Step 3: Optimization (The "Fine Tuning")

Once a "hit" (partial separation) is found on a specific column:

  • Switch to Isocratic: Hold the %B at the point where the peaks eluted in the gradient.

  • Temperature Tuning: In SFC, changing temperature affects density. Lowering temp (e.g., 40°C

    
     30°C) increases density and often improves resolution.
    
  • Solvent Switch: If Methanol gives

    
    , switch to Isopropanol (IPA). IPA forms stronger H-bonds and often increases selectivity, though at the cost of higher pressure.
    

References

  • FDA. (1992).[1][6][7][8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[1] [Link]

  • Daicel Chiral Technologies. (2021).[9] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. [Link]

  • Ali, I., et al. (2021).[10] A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis. [Link]

  • Wong, M., et al. (2008).[11] A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Current Pharmaceutical Analysis. [Link]

  • Berthod, A. (2006).[12] Chiral Recognition Mechanisms: The Three-Point Interaction Model. Analytical Chemistry. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

[1]

Executive Summary

Target Compound: Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate Chemical Class: Amino Acid Derivative (

Primary Disposal Method:Critical Hazard:1
Part 1: Chemical Profile & Hazard Assessment

Expertise & Experience: Effective disposal requires understanding the chemical "personality" of the substance. We do not treat this merely as "waste," but as a reactive organic intermediate.[1]

This compound is a secondary amine and a methyl ester. Its disposal protocol is dictated by two functional behaviors:

  • Basicity (Amine): The benzylamino group makes this compound a weak organic base. Causality: It will react exothermically with strong acids and violently with strong oxidizers (e.g., Nitric Acid), creating a risk of fire or explosion in waste containers.[1]

  • Hydrophobicity (Ester/Alkyl Chain): The isoleucine backbone renders it lipophilic. Causality: It is immiscible with water. Pouring this into aqueous waste streams will result in phase separation, complicating incineration and potentially violating "sewerability" regulations.[1]

Hazard Characteristic Table
FeatureClassificationOperational Implication
Flammability Ignitable (D001) Flash point likely >60°C but treated as high-BTU organic fuel.[2]
Reactivity Stable (unless mixed)DO NOT MIX with Nitric Acid, Peroxides, or Chromic Acid.[1]
Toxicity Irritant (H315/H319) Standard PPE (Nitrile gloves, safety glasses) required.[1]
Solubility Organic Soluble Dispose in Non-Halogenated Organic solvent streams.
Part 2: Waste Stream Segregation (The Self-Validating System)

Trustworthiness: A self-validating system prevents human error by forcing a "Stop-Check" moment before disposal.

The "Nitric Check" Protocol: Before adding this compound to any waste container, you must validate the container's contents.[1]

  • Check the Log: Does the waste container tag list "Nitric Acid," "Aqua Regia," or "Hydrogen Peroxide"?

    • If YES:STOP. Do not add.

    • If NO: Proceed to Solvent Compatibility.

  • Halogen Check: Does the container hold Chloroform or DCM?

    • If YES: You may use this container, but it classifies the entire mixture as Halogenated Waste (more expensive).[1]

    • If NO: Use a Non-Halogenated container (Preferred/Cost-Effective).

Part 3: Operational Disposal Protocol
Step 1: Preparation & Containment
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste stream is potentially corrosive (though this specific compound is not).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "this compound" (or "N-Benzyl Isoleucine Methyl Ester").

    • Hazard Checkbox: Mark "Flammable" and "Irritant."

Step 2: Liquid Waste Disposal (Standard)

Most laboratory quantities (mg to grams) will be in solution (e.g., reaction mixtures).[1]

  • Solvent Selection: Dissolve any neat oil/solid residue in a minimal amount of Acetone, Methanol, or Ethanol.[1]

  • Transfer: Pour into the Non-Halogenated Organic Solvent waste carboy.

    • Note: If the compound was used in a reaction with Dichloromethane (DCM), it must go into the Halogenated waste stream.[1]

  • Closure: Cap the carboy tightly immediately after use to prevent volatile emissions (EPA requirement).

Step 3: Solid/Absorbed Waste

If the material is a solid or absorbed onto silica gel/paper:

  • Bagging: Place the solid waste in a clear, sealable polyethylene bag (2-4 mil thickness).

  • Secondary Container: Place the sealed bag into the laboratory's Solid Hazardous Waste drum.

  • Tagging: Ensure the drum manifest lists the compound to alert the disposal vendor.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process to ensure safety and compliance.

DisposalWorkflowStartStart: Disposal ofThis compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Silica / DebrisStateCheck->SolidOxidizerCheckCRITICAL CHECK:Is waste stream Oxidizing?(Nitric Acid/Peroxides)Liquid->OxidizerCheckSolidStreamDisposal C:Solid Hazardous Waste Drum(Double Bagged)Solid->SolidStreamHalogenCheckDoes mixture containHalogens (DCM, Chloroform)?OxidizerCheck->HalogenCheckNOStopSTOP: EXPLOSION RISKDo Not Mix. Start New Container.OxidizerCheck->StopYESNonHaloStreamDisposal A:Non-Halogenated Organic Waste(Preferred Method)HalogenCheck->NonHaloStreamNOHaloStreamDisposal B:Halogenated Organic Waste(Acceptable, Higher Cost)HalogenCheck->HaloStreamYES

Figure 1: Decision matrix for segregating amino acid ester waste to prevent incompatibility and optimize disposal costs.

Part 5: Spill Management (Immediate Response)

In the event of a spill (>10 mL), follow this containment protocol to prevent environmental release.

  • Evacuate & Ventilate: Remove ignition sources. The ester is combustible.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1]

  • Contain: Use vermiculite or clay-based absorbents .

    • Prohibited: Do not use paper towels for large spills if the substance is neat (pure), as this increases surface area for flammability.[1]

  • Clean: Scoop absorbed material into a disposal bag. Wipe the surface with soap and water (the amine is basic and cleans up well with mild surfactants).

  • Disposal: Treat the absorbed material as Solid Hazardous Waste (See Step 3 above).

Part 6: Regulatory Compliance (RCRA Codes)

While this specific CAS does not have a dedicated "P" or "U" list code, it is regulated under 40 CFR Part 261 based on its characteristics.[1]

  • D001 (Ignitability): Applicable if the waste mixture has a flash point < 60°C (140°F).[2] Even if the pure compound has a higher flash point, it is almost always disposed of in solvent mixtures that trigger this code.[1]

  • Generator Status: Ensure your lab's hazardous waste accumulation area (Satellite Accumulation Area) complies with the "3-day rule" for moving full containers to the main storage area.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[3] EPA.gov.[1] [Link]1]

Personal protective equipment for handling Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Benzyl-L-Isoleucine Methyl Ester; (2S,3S)-N-Bn-Ile-OMe CAS: [Specific CAS not universally listed; treated as N-benzyl amino acid ester derivative] Application: Chiral intermediate for peptide synthesis and pharmaceutical development.

Executive Safety Summary

As a Senior Application Scientist, I advise treating Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate not merely as a reagent, but as a bioactive intermediate. While amino acid esters are often categorized as mild irritants, the addition of the N-benzyl group significantly alters the safety profile.

The Scientific Logic for Enhanced PPE:

  • Lipophilicity: The benzyl moiety increases the molecule's lipophilicity compared to the parent amino acid, facilitating faster dermal absorption.

  • Hydrolysis Potential: As a methyl ester, this compound is susceptible to hydrolysis, potentially releasing methanol and the free amino acid upon contact with moisture or mucosal surfaces.

  • Amine Reactivity: The secondary amine function retains basicity, posing a risk of irritation to mucous membranes and potential sensitization.

Core Directive: Until specific toxicological data confirms otherwise, handle this compound with Band 3 Containment Protocols (Potent/Irritant).

Hazard Identification & Risk Assessment
Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritationLipophilic penetration leading to localized dermatitis.
Eye Irritation H319Causes serious eye irritationBasic amine interaction with ocular surface; hydrolysis releases methanol.
STOT SE 3 H335May cause respiratory irritationInhalation of aerosols/vapors triggers mucosal inflammation.
Sensitization H317May cause allergic skin reactionBenzylic amines have known sensitization potential.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational task.

PPE ComponentStandard SpecificationOperational Context & Scientist's Note
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Safety glasses are insufficient due to the oil-like consistency of benzyl esters. Goggles prevent migration of vapors/droplets to the eye.
Hand Protection (Primary) Nitrile Rubber (Min 0.11 mm / 4 mil)Splash Protection Only. Change immediately upon contact. The benzyl group degrades nitrile faster than standard aqueous solutions.
Hand Protection (Immersion) Silver Shield / 4H Laminate Required for Synthesis/Scale-up. If handling >100mL or performing liquid-liquid extractions, use laminate gloves under outer nitrile gloves.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary Control. All open handling must occur here.
Respiratory (Spill) Half-Face Respirator with OV/P100 Emergency Only. Use Organic Vapor (OV) cartridges with P100 pre-filters if handling outside a hood (e.g., spill cleanup).
Body Defense Lab Coat (Poly/Cotton) + Apron Standard coat. Add a Tyvek® apron if pouring large volumes to prevent soak-through to clothing.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the scale and state of the chemical.

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Liquid Oil / Liquid Solution State->Liquid Oil/Solvent Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Optional but Recommended) Solid->Level1 Weighing < 1g Level2 LEVEL 2 PPE: Splash Goggles + Double Nitrile (Fume Hood Mandatory) Solid->Level2 Weighing > 1g Volume Volume > 50mL? Liquid->Volume Volume->Level2 No (Small Scale) Level3 LEVEL 3 PPE: Splash Goggles + Laminate Gloves + Apron (Fume Hood Mandatory) Volume->Level3 Yes (Scale Up)

Caption: Decision matrix for selecting PPE intensity based on physical state and volume, ensuring appropriate barrier protection.

Operational Handling Protocols
Phase A: Weighing & Transfer

Context: This compound is often a viscous oil or low-melting solid. Static charge and viscosity make transfer risky.

  • Preparation: Place the balance inside the fume hood or use a powder containment hood. If the balance is outside, use a secondary containment vessel (tared vial) to transport the chemical.

  • Anti-Static Measures: If solid, use an anti-static gun to prevent "fly-away" powder, which can settle on wrists/neck.

  • Liquid Transfer:

    • Do not pour. Use a positive-displacement pipette or a glass syringe.

    • Why? Viscous benzyl esters adhere to glass necks, creating drips that compromise glove integrity.

  • Double Glove Technique: Wear two pairs of nitrile gloves. Remove the outer pair immediately after the transfer step is complete to prevent cross-contamination of equipment (e.g., rotovap handles).

Phase B: Reaction & Synthesis
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

    • Reason: While not pyrophoric, the amine is sensitive to oxidation over time, and the ester is sensitive to atmospheric moisture.

  • Temperature Control: If heating is required, ensure the condenser is active before heating. Benzyl derivatives can have significant vapor pressure at elevated temperatures.

Phase C: Quenching & Cleanup
  • Acidic Wash: Clean glassware with a dilute acidic solution (e.g., 1M HCl) followed by ethanol.

    • Mechanism:[1][2][3] The acid protonates the amine, making it water-soluble and easier to remove from glass surfaces.

  • Solvent Wipe: Wipe down the work area with ethanol-soaked tissues. Dispose of tissues as solid hazardous waste.

Emergency & Disposal Procedures
Spill Management

Scenario: 10mL spill on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is lowered.

  • PPE Upgrade: Don splash goggles and double nitrile gloves.

  • Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels alone , as the chemical can soak through to the hand.

  • Decontaminate: Scrub the surface with mild detergent and water.

Waste Disposal Protocol

Follow this rigorous segregation to prevent downstream reactions in the waste drum.

Waste_Disposal Waste Chemical Waste Segregation Segregation Check Waste->Segregation StreamA Stream A: Halogenated Organic (If DCM/Chloroform used) Segregation->StreamA Halogens Present StreamB Stream B: Non-Halogenated Organic (Ethyl Acetate/Hexane) Segregation->StreamB Combustible Solvents StreamC Stream C: Aqueous Basic (DO NOT MIX with Acid Waste) Segregation->StreamC Aqueous Quench

Caption: Waste segregation logic. Note: Avoid mixing amine-containing waste with strong oxidizers or concentrated acids in sealed containers to prevent exotherms.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][4] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Isoleucine Methyl Ester (Parent Structure).[5] National Library of Medicine. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.